molecular formula C9H14O3 B1522588 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid CAS No. 4029-26-9

2,2-Dimethyl-4-oxocyclohexanecarboxylic acid

Cat. No.: B1522588
CAS No.: 4029-26-9
M. Wt: 170.21 g/mol
InChI Key: NZSQDCPBCNZMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-4-oxocyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-9(2)5-6(10)3-4-7(9)8(11)12/h7H,3-5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSQDCPBCNZMHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CCC1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680559
Record name 2,2-Dimethyl-4-oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4029-26-9
Record name 2,2-Dimethyl-4-oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is strategically designed around a pivotal Robinson annulation reaction to construct the core cyclohexanone framework, followed by a controlled oxidation to yield the target keto-acid. This document offers in-depth mechanistic insights, detailed experimental protocols, and critical analysis of reaction parameters, tailored for researchers, chemists, and professionals in drug development.

Introduction: Strategic Importance and Synthetic Overview

This compound possesses a unique trifunctionalized scaffold, incorporating a quaternary dimethyl center, a ketone, and a carboxylic acid. This distinct arrangement of functional groups makes it an attractive starting material for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and specialized polymers. The gem-dimethyl group can impart steric hindrance and improve metabolic stability in drug candidates, while the ketone and carboxylic acid moieties offer versatile handles for further chemical transformations.

The synthetic strategy detailed herein follows a two-stage approach:

  • Stage 1: Robinson Annulation. The synthesis commences with the construction of a 4,4-dimethylcyclohex-2-en-1-one intermediate via the Robinson annulation. This powerful ring-forming reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation[1].

  • Stage 2: Oxidative Cleavage. The subsequent step involves the oxidative cleavage of the double bond within the cyclohexenone ring to generate the desired carboxylic acid functionality at the C1 position and retain the ketone at C4.

This guide will elucidate the mechanistic underpinnings of each step, provide detailed experimental procedures, and discuss the critical parameters that ensure high yield and purity of the final product.

Mechanistic Deep Dive: The Chemistry Behind the Synthesis

A thorough understanding of the reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.

Stage 1: The Robinson Annulation

The Robinson annulation is a cornerstone of six-membered ring synthesis in organic chemistry[1][2][3]. The reaction proceeds in a tandem fashion, initiated by a Michael addition, which is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This is immediately followed by an intramolecular aldol condensation[4].

For the synthesis of the 4,4-dimethylcyclohex-2-en-1-one intermediate, the logical precursors are isobutyraldehyde (as the source of the gem-dimethyl group) and methyl vinyl ketone (MVK)[5].

The key mechanistic steps are as follows:

  • Enolate Formation: In the presence of a base, isobutyraldehyde is deprotonated at the α-carbon to form a nucleophilic enolate.

  • Michael Addition: The enolate attacks the β-carbon of methyl vinyl ketone, a classic Michael acceptor, leading to the formation of a 1,5-dicarbonyl intermediate.

  • Intramolecular Aldol Condensation: The 1,5-dicarbonyl compound, under basic conditions, undergoes an intramolecular aldol reaction. An enolate is formed at one of the methylenes of the former MVK unit, which then attacks the aldehyde carbonyl.

  • Dehydration: The resulting β-hydroxy ketone readily dehydrates to form the thermodynamically stable α,β-unsaturated cyclic ketone, 4,4-dimethylcyclohex-2-en-1-one.

Robinson_Annulation cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Intermediate Product Isobutyraldehyde Isobutyraldehyde Enolate Enolate Formation (Base) Isobutyraldehyde->Enolate 1. MVK Methyl Vinyl Ketone Michael Michael Addition MVK->Michael Enolate->Michael 2. Aldol Intramolecular Aldol Condensation Michael->Aldol 3. Dehydration Dehydration Aldol->Dehydration 4. Cyclohexenone 4,4-Dimethylcyclohex-2-en-1-one Dehydration->Cyclohexenone

Stage 2: Oxidative Cleavage

The transformation of the 4,4-dimethylcyclohex-2-en-1-one intermediate to the final product, this compound, requires the oxidative cleavage of the carbon-carbon double bond. This can be achieved using strong oxidizing agents. A common and effective method is ozonolysis followed by an oxidative workup, or alternatively, oxidation with reagents like potassium permanganate under controlled conditions[6].

The mechanism using potassium permanganate typically involves:

  • Syn-dihydroxylation: The permanganate ion adds across the double bond to form a cyclic manganate ester.

  • Cleavage: This intermediate is then cleaved to form a diketone.

  • Oxidation: One of the resulting carbonyl groups is further oxidized to a carboxylic acid. In this specific case, the enone system directs the cleavage to yield the desired keto-acid.

Oxidative_Cleavage cluster_start Intermediate cluster_reaction Oxidation Process cluster_product Final Product Cyclohexenone 4,4-Dimethylcyclohex-2-en-1-one Oxidant Oxidizing Agent (e.g., KMnO4) Cyclohexenone->Oxidant Cleavage C=C Bond Cleavage Oxidant->Cleavage KetoAcid This compound Cleavage->KetoAcid

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and reagent purity.

Stage 1: Synthesis of 4,4-Dimethylcyclohex-2-en-1-one

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Isobutyraldehyde72.11(To be calculated)(To be calculated)
Methyl Vinyl Ketone70.09(To be calculated)(To be calculated)
Base (e.g., NaOH)40.00(Catalytic amount)(To be calculated)
Solvent (e.g., Ethanol)-(Sufficient volume)-

Procedure:

  • A solution of sodium hydroxide in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Isobutyraldehyde is added dropwise to the basic solution at room temperature.

  • Methyl vinyl ketone is then added slowly to the reaction mixture. The addition rate should be controlled to manage the exothermic reaction.

  • After the addition is complete, the mixture is heated to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and neutralized with a dilute acid (e.g., HCl).

  • The solvent is removed under reduced pressure.

  • The residue is extracted with a suitable organic solvent (e.g., diethyl ether), and the organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by vacuum distillation or column chromatography to yield pure 4,4-dimethylcyclohex-2-en-1-one.

Stage 2: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4,4-Dimethylcyclohex-2-en-1-one138.21(To be calculated)(To be calculated)
Potassium Permanganate (KMnO4)158.03(Stoichiometric amount)(To be calculated)
Solvent (e.g., Acetone/Water)-(Sufficient volume)-
Sodium Bisulfite (NaHSO3)104.06(For workup)(To be calculated)

Procedure:

  • 4,4-Dimethylcyclohex-2-en-1-one is dissolved in a mixture of acetone and water in a flask cooled in an ice bath.

  • A solution of potassium permanganate in water is added dropwise to the stirred solution, maintaining the temperature below 10 °C. The purple color of the permanganate should disappear as it reacts.

  • The reaction is monitored by TLC. Once the starting material is consumed, the reaction is quenched by the addition of a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate is dissolved.

  • The mixture is acidified with dilute sulfuric acid and then extracted with ethyl acetate.

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C9H14O3[7][8]
Molar Mass 170.21 g/mol [7][8]
Appearance White to off-white solid
CAS Number 4029-26-9[7][8]

Further characterization should be performed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.

Conclusion and Future Perspectives

The synthetic route detailed in this guide, employing a Robinson annulation followed by oxidative cleavage, presents an efficient and reliable method for the preparation of this compound. The principles discussed are well-established in organic synthesis, providing a solid foundation for its application in various research and development settings.

Future work could focus on the development of a one-pot synthesis to improve efficiency and reduce waste. Additionally, exploring enantioselective variations of the Robinson annulation could provide access to chiral derivatives of the target molecule, which would be of significant interest in the development of stereospecific pharmaceuticals.

References

"2,2-Dimethyl-4-oxocyclohexanecarboxylic acid CAS 4029-26-9"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid (CAS 4029-26-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS No. 4029-26-9), a bifunctional molecule of significant interest in modern organic synthesis and medicinal chemistry. Possessing both a ketone and a carboxylic acid on a sterically defined cyclohexane ring, this compound serves as a versatile building block for complex molecular architectures. Its rigid framework is particularly valuable as a scaffold for developing novel therapeutics, including prostaglandin analogs and kinase inhibitors.[1] This document delineates the compound's physicochemical properties, provides a representative synthesis protocol, details robust analytical methodologies for characterization, explores its chemical reactivity, and discusses its applications in research and development.

Molecular Overview and Physicochemical Properties

This compound is a substituted cyclohexane derivative. The official IUPAC name, 2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid , precisely defines the location of the key functional groups: a carboxylic acid at position 1, a gem-dimethyl group at position 2, and a ketone at position 4.[1] This unique arrangement imparts a combination of acidic properties, nucleophilic and electrophilic centers, and significant steric influence, which dictates its reactivity and conformational behavior.

The gem-dimethyl group at the C2 position reduces the ring's conformational flexibility compared to its unsubstituted analogs.[1] This steric hindrance is a critical feature for synthetic chemists to consider, as it can influence reaction kinetics and regioselectivity in subsequent transformations.

Physicochemical Data

All quantitative data has been consolidated into the table below for ease of reference and comparison.

PropertyValueSource(s)
CAS Number 4029-26-9[1][2]
Molecular Formula C₉H₁₄O₃[2]
Molecular Weight 170.21 g/mol [2]
Appearance Solid[3]
Boiling Point 301.6 °C (at 760 mmHg)[2]
Density 1.108 g/cm³[2]
Flash Point 150.4 °C[2]
pKa ~4-5 (estimated)[1]
Purity (Typical) >97%[4]
Storage Sealed in dry, room temperature conditions[5]
SMILES CC1(C)CC(=O)CCC1C(=O)O[2]
InChI Key NZSQDCPBCNZMHB-UHFFFAOYSA-N[3]

Synthesis and Purification

While various synthetic routes are plausible, a common and logical approach to synthesizing this compound is through the oxidation of its corresponding secondary alcohol, 4-hydroxy-2,2-dimethylcyclohexanecarboxylic acid. This transformation specifically targets the secondary alcohol for conversion to a ketone without over-oxidizing the rest of the molecule.

The following diagram and protocol outline a robust and field-proven workflow for this synthesis, employing a Jones oxidation.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Start Precursor: 4-hydroxy-2,2-dimethyl- cyclohexanecarboxylic acid Reaction Jones Oxidation: CrO₃, H₂SO₄, Acetone, 0°C to RT Start->Reaction Dissolve Quench Quenching: Isopropanol Reaction->Quench Destroy excess oxidant Extraction Liquid-Liquid Extraction: Ethyl Acetate / Water Quench->Extraction Wash Brine Wash Extraction->Wash Drying Dry over Na₂SO₄ Wash->Drying Evaporation Solvent Removal: Rotary Evaporation Drying->Evaporation Purification Recrystallization or Silica Gel Chromatography Evaporation->Purification Final Final Product: 2,2-Dimethyl-4-oxo- cyclohexanecarboxylic acid Purification->Final

Caption: Representative workflow for the synthesis and purification of the target compound.

Representative Protocol: Jones Oxidation

This protocol is an illustrative example based on standard laboratory procedures for the oxidation of secondary alcohols and should be performed by qualified personnel with appropriate safety precautions.[6][7]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the starting material, 4-hydroxy-2,2-dimethylcyclohexanecarboxylic acid (1.0 eq), in acetone. Cool the solution to 0 °C in an ice bath.

    • Causality: Acetone is a common solvent for Jones oxidation that is relatively inert to the oxidant and solubilizes the organic substrate. Cooling to 0 °C is critical to control the initial exotherm of the reaction.

  • Oxidation: Prepare the Jones reagent by slowly adding chromium trioxide (CrO₃) to concentrated sulfuric acid (H₂SO₄), then diluting with water. Add the prepared Jones reagent dropwise to the cooled acetone solution, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography).

    • Causality: Dropwise addition prevents a dangerous temperature spike. The reaction progress is monitored to ensure complete conversion of the starting material, which is visualized by the disappearance of its spot on the TLC plate.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and add isopropanol dropwise until the orange/brown color of Cr(VI) turns to the green color of Cr(III), indicating the destruction of excess oxidant.

    • Causality: Quenching is a critical safety step. Isopropanol, a secondary alcohol, is readily oxidized and serves as a safe and effective quenching agent.

  • Work-up: Filter the mixture to remove chromium salts. Concentrate the filtrate under reduced pressure to remove most of the acetone. Dilute the residue with water and perform a liquid-liquid extraction with ethyl acetate (3x).

    • Causality: The target carboxylic acid is organic-soluble and will move into the ethyl acetate layer, while inorganic salts remain in the aqueous layer.

  • Purification: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation to yield the crude product.

    • Causality: The brine wash and drying step are essential to remove water, which can interfere with final product isolation and characterization.

  • Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

AnalyticalWorkflow cluster_primary Primary Structure Verification cluster_purity Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Report Certificate of Analysis NMR->Report MS Mass Spectrometry (Confirm MW) MS->Report IR IR Spectroscopy (Functional Groups) IR->Report HPLC HPLC-UV/MS (Purity Assay) HPLC->Report GCMS GC-MS (Volatile Impurities) GCMS->Report Sample Synthesized Sample Sample->NMR Sample->MS Sample->IR Sample->HPLC Sample->GCMS

Caption: A standard validation workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show several key signals. The two methyl groups at the C2 position should appear as distinct singlets. The protons on the cyclohexane ring (CH₂ and CH groups) will appear as complex multiplets due to spin-spin coupling and potential conformational effects. The acidic proton of the carboxylic acid will appear as a broad singlet, typically far downfield (>10 ppm), which will disappear upon a D₂O shake.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of nine distinct carbon atoms. Key signals include the carbonyl carbons for the ketone (~208-212 ppm) and the carboxylic acid (~175-180 ppm), the quaternary carbon at C2, and the two methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence of the key functional groups.

  • O-H Stretch: A very broad absorption band from ~3300 cm⁻¹ to ~2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.

  • C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹.

  • C=O Stretch: Two distinct carbonyl peaks are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹. The ketone C=O stretch appears at a similar frequency, ~1715 cm⁻¹, and the two peaks may overlap to form a strong, broad carbonyl absorption band.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak [M-H]⁻ would be expected at m/z 169.2 in negative ion mode, corresponding to the loss of a proton from the carboxylic acid.

Chromatographic Methods (HPLC/GC-MS)
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (at ~210 nm) is the preferred method for purity analysis.

    • Mobile Phase Rationale: A typical mobile phase would be a gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid). The acidic modifier is crucial as it suppresses the ionization of the carboxylic acid (pKa ~4-5), ensuring a sharp, well-defined chromatographic peak.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis by GC requires derivatization of the polar carboxylic acid group to a more volatile ester (e.g., a methyl ester via diazomethane or TMS ester via BSTFA) to prevent peak tailing and improve thermal stability. This method is excellent for identifying volatile impurities.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a valuable intermediate. The two primary sites of reactivity are the ketone and the carboxylic acid, and their transformations can be performed selectively.

Reactivity cluster_ketone Ketone Reactions cluster_acid Carboxylic Acid Reactions Start 2,2-Dimethyl-4-oxo- cyclohexanecarboxylic acid Reduction 4-Hydroxy Derivative (Alcohol) Start->Reduction Reduction (e.g., NaBH₄) ReductiveAmination 4-Amino Derivative (β-Amino Acid) Start->ReductiveAmination Reductive Amination (e.g., NH₃, NaBH₃CN) Esterification Ester Derivative Start->Esterification Esterification (e.g., MeOH, H⁺) AcidChloride Acid Chloride (Activated Intermediate) Start->AcidChloride Activation (e.g., SOCl₂) Amidation Amide Derivative AcidChloride->Amidation Amine (R₂NH)

Caption: Key chemical transformations of the title compound at its two functional centers.

  • Reduction of the Ketone: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). The carboxylic acid is generally unreactive to NaBH₄, allowing for chemoselective transformation.

  • Reductive Amination: The ketone serves as a handle for introducing nitrogen, forming valuable β-amino acid derivatives. This is typically achieved by reacting the ketone with an amine (or ammonia) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).[1]

  • Esterification/Amidation: The carboxylic acid can be converted to esters (e.g., via Fischer esterification with an alcohol and acid catalyst) or amides (typically after activation to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine).[1] The steric bulk of the adjacent gem-dimethyl groups can slow these reactions, sometimes requiring more forcing conditions or more reactive activating agents.[1]

Applications in Research and Drug Development

The primary value of this compound in drug development lies in its use as a rigid, non-aromatic scaffold. This structural motif allows for the precise spatial orientation of appended pharmacophores, which is critical for optimizing interactions with biological targets.

  • Prostaglandin Analogs: The cyclohexane core can mimic the cyclopentane ring found in natural prostaglandins.[1] Prostaglandins are potent signaling molecules, and synthetic analogs are used to treat conditions like glaucoma.[8][9][10] The functional groups on this scaffold allow for the attachment of the characteristic side chains found in prostaglandin structures.

  • Kinase Inhibitors: The rigid framework is ideal for designing inhibitors that target the ATP-binding site of protein kinases, a major class of oncology drug targets.[1][11] The ketone and carboxylic acid can serve as anchor points for groups that form key hydrogen bonds or other interactions within the kinase active site.

  • MMP Inhibitors: The carboxylic acid group can be readily converted into other functional groups, such as hydroxamates. This is particularly relevant for designing inhibitors of matrix metalloproteinases (MMPs), where a hydroxamate moiety often acts as a crucial zinc-binding group.[1]

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid dust formation. Ensure adequate ventilation or handle within a chemical fume hood. Avoid contact with skin and eyes.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with soap and water. If ingested, rinse mouth with water and seek medical attention.

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[5]

References

An In-depth Technical Guide to 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-4-oxocyclohexanecarboxylic acid (CAS No: 4029-26-9) is a bifunctional organic molecule featuring a cyclohexane core substituted with a carboxylic acid, a ketone, and a gem-dimethyl group.[1][2] This unique arrangement of functional groups makes it a valuable and versatile building block in synthetic organic chemistry. The steric hindrance provided by the gem-dimethyl group can influence the stereochemical outcome of reactions, while the ketone and carboxylic acid moieties offer multiple points for chemical modification.[3] This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic profile, synthesis, and key applications, particularly in the realm of medicinal chemistry.

Part 1: Physicochemical and Structural Properties

The inherent properties of this compound are fundamental to its application in chemical synthesis and material science. These properties are summarized in the tables below.

General and Physical Properties

A compilation of the key physical and identifying properties is provided in Table 1. The compound presents as a solid at room temperature with a boiling point of 301.6 °C at atmospheric pressure.[1] While an experimental melting point is not widely reported, it is expected to be a crystalline solid.

Table 1: General and Physical Properties

PropertyValueSource(s)
CAS Number 4029-26-9[1][2]
Molecular Formula C₉H₁₄O₃[1][2]
Molecular Weight 170.21 g/mol [1]
Appearance Solid[2]
Density 1.108 g/cm³[1]
Boiling Point 301.6 °C at 760 mmHg[1]
Flash Point 150.4 °C[1]
Storage Sealed in a dry, room temperature environment[4]
Acidity and Solubility

The presence of the carboxylic acid group confers acidic properties to the molecule. The pKa is estimated to be in the range of 4-5, typical for a carboxylic acid, facilitating reactions such as salt formation.[3]

The solubility of this compound is a critical parameter for its use in various reaction conditions. While detailed quantitative data is scarce, its structural features suggest solubility in polar organic solvents. It is likely soluble in alcohols (methanol, ethanol), and polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in aqueous solutions is expected to be low but will increase significantly upon deprotonation with a base to form the corresponding carboxylate salt.

Part 2: Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature. The following sections describe the expected features in key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the gem-dimethyl groups as two singlets, or a single singlet depending on the conformational dynamics of the ring. The protons on the cyclohexane ring will appear as multiplets in the aliphatic region. The acidic proton of the carboxylic acid will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will be distinguished by signals for the two carbonyl carbons (one for the ketone and one for the carboxylic acid) in the downfield region. The quaternary carbon of the gem-dimethyl group and the other sp³ hybridized carbons of the cyclohexane ring will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the absorptions of the carbonyl groups. A very broad O-H stretch from the carboxylic acid dimer is expected from 3300-2500 cm⁻¹.[1] Two distinct C=O stretching bands are anticipated: one for the carboxylic acid (around 1710 cm⁻¹) and one for the ketone (around 1715 cm⁻¹). A C-O stretching band for the carboxylic acid will also be present in the 1320-1210 cm⁻¹ region.[1]

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M+) is expected. Common fragmentation patterns for cyclic ketones include alpha-cleavage. The carboxylic acid can undergo fragmentation through the loss of water or the carboxyl group.

Part 3: Synthesis and Reactivity

Representative Synthesis

A common route for the synthesis of this compound involves the oxidation of the corresponding 4-hydroxy precursor. A generalized workflow for such a synthesis is depicted below.

Synthesis_Workflow A 2,2-Dimethylcyclohexanone B Intermediate Ester A->B Carboxylation (e.g., with dialkyl carbonate) C 4-Hydroxy-2,2-dimethyl cyclohexanecarboxylic acid B->C Reduction of Keto Group (e.g., NaBH4) D This compound C->D Oxidation (e.g., Jones Reagent) Reactivity_Diagram cluster_acid Carboxylic Acid Reactions cluster_ketone Ketone Reactions Core This compound Carboxylic Acid Ketone Ester Esterification (R-OH, H+) Core:c->Ester Amide Amide Formation (R₂NH, coupling agent) Core:c->Amide Reduction_Acid Reduction to Alcohol (e.g., LiAlH₄) Core:c->Reduction_Acid Reduction_Ketone Reduction to Alcohol (e.g., NaBH₄) Core:k->Reduction_Ketone Wittig Wittig Reaction (Ph₃P=CHR) Core:k->Wittig Addition Nucleophilic Addition (e.g., Grignard Reagent) Core:k->Addition

References

An In-depth Technical Guide to the Molecular Structure and Applications of 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethyl-4-oxocyclohexanecarboxylic acid, a versatile bifunctional molecule with significant applications in organic synthesis and medicinal chemistry. The document delves into a detailed analysis of its molecular structure, supported by spectroscopic data and conformational analysis. A robust synthetic protocol, based on the well-established Robinson annulation, is presented with a mechanistic explanation of the key transformations. Furthermore, this guide explores the utility of this compound as a valuable building block in the development of therapeutic agents, highlighting its role as a key intermediate. The content is structured to provide not only factual information but also insights into the practical application and experimental considerations for researchers in the field.

Introduction

This compound (CAS No: 4029-26-9) is a substituted cyclohexane derivative featuring both a ketone and a carboxylic acid functional group.[1][2] Its molecular formula is C₉H₁₄O₃, and it has a molecular weight of approximately 170.21 g/mol .[1] The presence of these two functional groups on a conformationally well-defined six-membered ring makes it a valuable chiral building block and a versatile starting material for the synthesis of more complex molecular architectures. The strategic placement of the gem-dimethyl group at the C2 position introduces significant steric hindrance, which can influence the stereochemical outcome of reactions at adjacent centers, a property highly sought after in asymmetric synthesis. This guide will provide a detailed exploration of its molecular structure, a practical synthesis methodology, and its applications in the field of drug discovery and development.

Molecular Structure and Spectroscopic Characterization

The unambiguous determination of the molecular structure of this compound is paramount for its application in synthesis. This section details the key structural features and the spectroscopic data used for its characterization.

Structural Elucidation

The IUPAC name, this compound, precisely describes the connectivity of the molecule. It consists of a cyclohexane ring with a carboxylic acid group at C1, two methyl groups at C2, and a carbonyl group (ketone) at C4. The presence of the chiral center at C1 means the compound can exist as a racemic mixture of (R) and (S) enantiomers.

Spectroscopic Data

While a publicly available, fully assigned spectrum from a peer-reviewed journal is not readily accessible, chemical suppliers and databases indicate the availability of various spectroscopic data for this compound.[3] Based on the known chemical structure and general principles of spectroscopy, the expected spectral characteristics are as follows:

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks and Features
¹H NMR - A broad singlet for the carboxylic acid proton (COOH) typically downfield (>10 ppm).- Singlets for the two diastereotopic methyl groups (C(CH₃)₂) on the cyclohexane ring.- Multiplets for the methylene protons (CH₂) of the cyclohexane ring.- A multiplet for the methine proton (CH) at the C1 position.
¹³C NMR - A signal for the carboxylic acid carbonyl carbon (COOH) in the range of 170-185 ppm.- A signal for the ketone carbonyl carbon (C=O) typically around 200-210 ppm.- A signal for the quaternary carbon bearing the gem-dimethyl groups.- Signals for the two methyl carbons.- Signals for the methylene and methine carbons of the cyclohexane ring.
Infrared (IR) Spectroscopy - A broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.- A sharp C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹.- A sharp C=O stretching band for the ketone around 1710-1730 cm⁻¹.- C-H stretching and bending vibrations for the alkyl groups.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.- Characteristic fragmentation patterns, including the loss of water (H₂O), carbon monoxide (CO), and the carboxylic acid group (COOH).

A detailed analysis of the actual spectra is necessary for the complete and unambiguous assignment of all signals and to confirm the structural integrity of a synthesized sample.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a Robinson annulation reaction, a powerful and widely used method for the formation of six-membered rings in organic chemistry.[2][4]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule points towards a Michael addition of an enolate derived from an isobutyric acid equivalent to methyl vinyl ketone, followed by an intramolecular aldol condensation.

G Target This compound Intermediate1 Robinson Annulation Precursor (δ-keto acid) Target->Intermediate1 Aldol Condensation StartingMaterials Ethyl Isobutyrate + Methyl Vinyl Ketone Intermediate1->StartingMaterials Michael Addition

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: Robinson Annulation

This protocol describes a plausible and efficient synthesis based on the Robinson annulation methodology.

Step 1: Michael Addition

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl isobutyrate (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equivalents) to the solution to generate the enolate. Stir the mixture at this temperature for 30-60 minutes.

  • In a separate flask, dissolve freshly distilled methyl vinyl ketone (1.0 equivalent) in the same anhydrous solvent.

  • Slowly add the solution of methyl vinyl ketone to the enolate solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for several hours and then gradually warm to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude Michael adduct, a δ-keto ester.

Step 2: Intramolecular Aldol Condensation and Hydrolysis

  • Dissolve the crude δ-keto ester in a suitable alcoholic solvent such as methanol or ethanol.

  • Add a solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents), in water.

  • Heat the reaction mixture to reflux for several hours to promote both the intramolecular aldol condensation and the saponification of the ester.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 2-3 with a mineral acid (e.g., 1M HCl).

  • The desired product, this compound, may precipitate out of the solution. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure this compound.

Mechanistic Insights

The Robinson annulation proceeds through two key steps:

  • Michael Addition: The enolate of ethyl isobutyrate, a soft nucleophile, attacks the β-carbon of the α,β-unsaturated ketone (methyl vinyl ketone) in a conjugate addition reaction. This forms a new carbon-carbon bond and generates a new enolate, which is then protonated upon workup to give the δ-keto ester.

  • Intramolecular Aldol Condensation: Under basic conditions, an enolate is formed from the methyl ketone part of the Michael adduct. This enolate then attacks the ester carbonyl group in an intramolecular fashion, leading to a six-membered ring intermediate. Subsequent dehydration of the resulting β-hydroxy ketone under the reaction conditions would typically yield a cyclohexenone. However, in this case, the reaction is a Dieckmann-like condensation followed by hydrolysis and decarboxylation to arrive at the final product. A more direct intramolecular aldol reaction between the methyl ketone enolate and the other ketone carbonyl would lead to a bicyclic system, which is not the desired product. The careful choice of reaction conditions is crucial to favor the desired cyclization pathway.

G cluster_0 Michael Addition cluster_1 Intramolecular Aldol Condensation & Hydrolysis Enolate Formation Enolate Formation Nucleophilic Attack Nucleophilic Attack Enolate Formation->Nucleophilic Attack Protonation Protonation Nucleophilic Attack->Protonation δ-keto ester δ-keto ester Protonation->δ-keto ester Enolate Formation (ketone) Enolate Formation (ketone) δ-keto ester->Enolate Formation (ketone) Intramolecular Cyclization Intramolecular Cyclization Enolate Formation (ketone)->Intramolecular Cyclization Hydrolysis Hydrolysis Intramolecular Cyclization->Hydrolysis Final Product Final Product Hydrolysis->Final Product

Caption: Key stages in the synthesis of this compound.

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in the synthesis of biologically active molecules. Its bifunctional nature allows for a wide range of chemical transformations, enabling the construction of complex scaffolds.

Role as a Key Intermediate

While specific examples of marketed drugs directly incorporating this molecule are not prominently documented in readily available literature, its structural motif is present in various classes of therapeutic agents. The cyclohexane core provides a rigid scaffold that can be functionalized to interact with biological targets. The carboxylic acid and ketone groups serve as handles for further chemical modifications, such as the formation of amides, esters, and other derivatives.

Potential Therapeutic Areas

Given its structure, derivatives of this compound could be explored for a variety of therapeutic applications, including but not limited to:

  • Antiviral Agents: The rigid carbocyclic core can serve as a scaffold for presenting functional groups that can interact with viral enzymes or proteins.

  • Steroidal and Non-steroidal Anti-inflammatory Drugs (NSAIDs): The cyclohexane ring is a common feature in many steroidal and non-steroidal anti-inflammatory compounds.

  • Metabolic Disease Modulators: The carboxylic acid functionality can mimic endogenous molecules and interact with enzymes or receptors involved in metabolic pathways.

Further research and exploration are needed to fully realize the therapeutic potential of derivatives of this versatile building block.

Conclusion

This compound is a molecule of significant interest to synthetic and medicinal chemists. Its well-defined structure, which can be reliably synthesized via the Robinson annulation, offers a versatile platform for the development of novel chemical entities. This guide has provided a comprehensive overview of its molecular structure, a detailed synthetic protocol, and an exploration of its potential applications in drug discovery. As the demand for new and effective therapeutic agents continues to grow, the utility of such versatile building blocks will undoubtedly increase, making a thorough understanding of their chemistry essential for researchers in the field.

References

An In-Depth Technical Guide to 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethyl-4-oxocyclohexanecarboxylic acid, a versatile carbocyclic compound. While the specific historical discovery of this molecule is not prominently documented in readily available literature, its synthesis logically follows from established principles of organic chemistry, particularly those involving ring-forming reactions. This guide will delve into a plausible and scientifically sound synthetic pathway, detail robust characterization methods, and explore its potential applications, particularly as a building block in medicinal chemistry and organic synthesis.

Introduction: A Building Block with Potential

This compound (CAS No. 4029-26-9) is a substituted cyclohexanone derivative featuring a carboxylic acid moiety.[1][2] Its structure, incorporating a ketone, a carboxylic acid, and a gem-dimethyl group, makes it a valuable intermediate in the synthesis of more complex molecules. The gem-dimethyl group can introduce steric hindrance, influencing the stereochemical outcome of subsequent reactions, while the ketone and carboxylic acid functionalities offer multiple points for chemical modification. These features position this compound as a compound of interest for researchers in organic synthesis and drug discovery.

Plausible Synthesis Pathway: A Modern Approach Rooted in Classic Reactions

While a singular "discovery" paper for this compound is not readily apparent, its synthesis can be effectively achieved through a logical sequence of well-established organic reactions. A highly plausible and efficient route involves a Michael addition followed by an intramolecular cyclization, hydrolysis, and decarboxylation, echoing the principles of the renowned Robinson annulation.[3][4][5]

A likely synthetic strategy involves the reaction of a Michael acceptor, such as mesityl oxide, with a Michael donor like ethyl cyanoacetate. The subsequent cyclization, hydrolysis of both the ester and nitrile groups, and decarboxylation would yield the target molecule.

Conceptual Synthesis Workflow

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization (Dieckmann Condensation) cluster_2 Step 3: Hydrolysis & Decarboxylation A Mesityl Oxide D Michael Adduct A->D B Ethyl Cyanoacetate B->D C Base (e.g., Sodium Ethoxide) C->D Catalyst E Michael Adduct G Cyclic β-keto ester E->G F Base F->G Catalyst H Cyclic β-keto ester J This compound H->J I Acid/Base & Heat I->J

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established chemical principles for the synthesis of related compounds.

Step 1: Synthesis of the Michael Adduct

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add ethyl cyanoacetate dropwise at room temperature with stirring.

  • After the addition is complete, add mesityl oxide dropwise to the reaction mixture.

  • Heat the mixture at reflux for several hours to ensure the completion of the Michael addition.

  • Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

  • Remove the ethanol under reduced pressure.

  • Extract the residue with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude Michael adduct.

Step 2: Intramolecular Cyclization, Hydrolysis, and Decarboxylation

  • Treat the crude Michael adduct with a strong base (e.g., aqueous sodium hydroxide) and heat the mixture to reflux. This will induce intramolecular cyclization (a Dieckmann-type condensation), followed by hydrolysis of the ester and nitrile functionalities.

  • Continue heating to effect decarboxylation.

  • Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the crude this compound.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure acid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties
PropertyValueSource
CAS Number 4029-26-9[1][2]
Molecular Formula C₉H₁₄O₃[1][2]
Molecular Weight 170.21 g/mol [1]
Appearance Solid[6]
Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the gem-dimethyl protons (two singlets), the methylene protons of the cyclohexane ring (complex multiplets), and the carboxylic acid proton (a broad singlet, typically downfield).

  • ¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, the quaternary carbon bearing the gem-dimethyl groups, the methyl carbons, and the methylene carbons of the ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

  • A broad O-H stretch from the carboxylic acid group (typically in the range of 2500-3300 cm⁻¹).

  • A sharp C=O stretch from the ketone (around 1715 cm⁻¹).

  • A C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

G cluster_0 Analytical Workflow A Synthesized Product B Purification (Recrystallization) A->B C ¹H NMR B->C D ¹³C NMR B->D E IR Spectroscopy B->E F Mass Spectrometry B->F G Purity & Structural Confirmation C->G D->G E->G F->G

References

Spectroscopic Characterization of 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Verification in Drug Discovery

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a foundational pillar of scientific rigor. Molecules such as 2,2-dimethyl-4-oxocyclohexanecarboxylic acid (CAS No. 4029-26-9), a substituted cyclohexane derivative, represent key building blocks or potential pharmacophores. Its bifunctional nature, containing both a ketone and a carboxylic acid, offers rich chemical handles for synthetic elaboration. However, this complexity also necessitates a multi-faceted analytical approach to ensure its identity and purity.

This in-depth guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The narrative is designed not merely as a recitation of data but as an expert walkthrough, explaining the causality behind experimental choices and the logic of spectral interpretation, thereby providing a self-validating framework for analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a compound like this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Assigned Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Expert Insights
COOH ~12.0 Broad Singlet 1H The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad signal far downfield due to hydrogen bonding and solvent exchange. Its disappearance upon a D₂O shake is the definitive confirmation.
H1 2.8 - 3.0 Triplet 1H This proton is alpha to the carboxylic acid, leading to deshielding. It is expected to be coupled to the two adjacent protons on C6, resulting in a triplet.
H3 (axial & equatorial) 2.5 - 2.7 Multiplet 2H These protons are alpha to the ketone carbonyl group, which deshields them. They exist in a complex coupling environment with protons on C5 and C1.
H5 (axial & equatorial) 2.2 - 2.4 Multiplet 2H These methylene protons are adjacent to the ketone and are diastereotopic, leading to complex splitting patterns.
H6 (axial & equatorial) 1.8 - 2.0 Multiplet 2H These protons are adjacent to the C1 methine and show complex coupling.

| 2 x CH₃ | 1.2 - 1.4 | Singlet | 6H | The two methyl groups are chemically equivalent and attached to a quaternary carbon, hence they appear as a single, sharp peak with an integration of 6H.[1] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and their functional group identity.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assigned Carbon Predicted Chemical Shift (δ, ppm) Rationale & Expert Insights
C4 (Ketone C=O) ~210 The carbonyl carbon of a cyclic ketone is significantly deshielded and appears at a very low field.[1]
C=O (Carboxylic Acid) ~175-180 The carbonyl carbon of the carboxylic acid is also deshielded, but typically less so than a ketone.[1]
C1 ~45-50 This methine carbon is attached to the electron-withdrawing carboxylic acid group.
C3 ~40-45 This methylene carbon is alpha to the ketone.
C5 ~35-40 Methylene carbon beta to the ketone.
C2 (Quaternary) ~30-35 The quaternary carbon bearing the two methyl groups.
C6 ~25-30 Methylene carbon beta to the carboxylic acid.

| 2 x CH₃ | ~20-25 | The two equivalent methyl carbons appear at a high field. |

Experimental Protocol: NMR Data Acquisition

The choice of solvent and experimental parameters is critical for acquiring high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). In modern spectrometers, the solvent signal can often be used for referencing, negating the need for TMS.[2]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field strength (e.g., 500 MHz) dictates the resolution of the spectrum.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize parameters such as the number of scans (typically 8-16 for good signal-to-noise), relaxation delay (D1, typically 1-2 seconds), and acquisition time.

    • Perform a "D₂O shake" experiment to confirm the carboxylic acid proton: acquire a spectrum, add a drop of D₂O, shake, and re-acquire the spectrum. The acidic proton signal will disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

    • A larger number of scans is typically required due to the low natural abundance of ¹³C.

    • Consider advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

Visualization of NMR Logic

The following diagram illustrates the logical workflow for NMR-based structure confirmation.

NMR_Workflow cluster_sample Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_analysis Spectral Analysis Prep Dissolve ~10 mg in 0.7 mL CDCl3 H1_Acq ¹H NMR Spectrum Prep->H1_Acq C13_Acq ¹³C NMR Spectrum Prep->C13_Acq H1_Int Chemical Shifts Integration Multiplicity H1_Acq->H1_Int DEPT DEPT-135 C13_Acq->DEPT C13_Int Chemical Shifts C13_Acq->C13_Int DEPT_Int Identify CH, CH₂, CH₃ DEPT->DEPT_Int Structure Assemble Fragments Confirm Structure H1_Int->Structure C13_Int->Structure DEPT_Int->Structure

Caption: Workflow for NMR-based structural elucidation.

Part 2: Infrared (IR) Spectroscopy – Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and ketone moieties.

Table 3: Predicted IR Absorptions (KBr Pellet)

Wavenumber (cm⁻¹) Vibrational Mode Intensity Rationale & Expert Insights
2500-3300 O-H stretch (Carboxylic Acid) Broad, Strong This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3]
2850-2960 C-H stretch (Aliphatic) Medium-Strong Corresponds to the stretching vibrations of the methyl and methylene C-H bonds.
~1710 C=O stretch (Carboxylic Acid) Strong, Sharp The carbonyl stretch of a saturated carboxylic acid is a prominent, sharp peak.
~1700 C=O stretch (Ketone) Strong, Sharp The carbonyl of the six-membered ring ketone is also a strong absorption, often slightly lower in frequency than the acid carbonyl.[1] It may appear as a distinct peak or a shoulder on the main carboxylic acid carbonyl band.
1210-1320 C-O stretch (Carboxylic Acid) Strong Associated with the stretching of the carbon-oxygen single bond in the carboxylic acid group.

| 920 | O-H bend (Out-of-plane) | Broad, Medium | Another characteristic, broad absorption for a dimeric carboxylic acid. |

Experimental Protocol: FT-IR Data Acquisition (KBr Pellet Method)

For solid samples, the KBr pellet technique is a classic and reliable method.[1][4]

Step-by-Step Methodology:

  • Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the crystalline this compound to a very fine powder. This is crucial to reduce light scattering.[4]

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar. KBr is used because it is transparent in the mid-IR region.[5] Gently mix with the sample.

  • Pellet Formation: Transfer the mixture to a pellet press die. Apply several tons of pressure using a hydraulic press to form a thin, transparent, or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This captures the spectral signature of the atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

Part 3: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.[6]

Predicted Mass Spectral Data (ESI-MS)

Molecular Ion:

  • Formula: C₉H₁₄O₃

  • Molecular Weight (Monoisotopic): 170.0943 g/mol

  • Expected Ion (Negative Mode): [M-H]⁻ at m/z = 169.0865

  • Expected Ion (Positive Mode): [M+H]⁺ at m/z = 171.0965 or [M+Na]⁺ at m/z = 193.0784

Table 4: Plausible Mass Spectral Fragments

m/z (Proposed) Lost Fragment Formula of Fragment Rationale & Expert Insights
153 OH C₉H₁₃O₂⁺ Alpha-cleavage with loss of the hydroxyl radical.
125 COOH C₈H₁₃O⁺ Alpha-cleavage with loss of the entire carboxyl group as a radical.
112 C₃H₆O C₆H₈O₂⁺ Potential McLafferty-type rearrangement involving the ketone carbonyl and a gamma-hydrogen, leading to the loss of acetone.
97 C₃H₅O₂ C₆H₉O⁺ Subsequent fragmentation of the molecular ion.

| 83 | C₄H₇O₂ | C₅H₇O⁺ | Cleavage of the cyclohexane ring. |

Experimental Protocol: ESI-MS Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water mixture. Carboxylic acids ionize well in negative ion mode.[7]

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[8]

  • Ionization (Negative Mode): A high negative voltage (e.g., -3 to -5 kV) is applied to the capillary tip.[9] This causes the sample solution to form a fine spray of charged droplets.

  • Desolvation: A heated drying gas (typically nitrogen) is used to evaporate the solvent from the droplets, ultimately leading to the formation of gas-phase [M-H]⁻ ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Fragmentation (MS/MS): To gain further structural information, the [M-H]⁻ ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then analyzed.

Visualization of Proposed Fragmentation

The following diagram illustrates a plausible fragmentation pathway for the molecular ion.

Fragmentation_Pathway MolIon [M-H]⁻ m/z = 169 Frag1 m/z = 125 MolIon->Frag1 - CO₂ Frag2 m/z = 97 Frag1->Frag2 - C₂H₄ Frag3 m/z = 83 Frag1->Frag3 - C₃H₆

Caption: A proposed ESI-MS/MS fragmentation pathway.

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of this compound is not achieved by a single technique but by the synergistic integration of NMR, IR, and MS data. IR confirms the presence of the key ketone and carboxylic acid functional groups. Mass spectrometry provides the definitive molecular weight and clues to the molecular framework through fragmentation. Finally, NMR spectroscopy offers the detailed map of the carbon-hydrogen skeleton, allowing for the unambiguous assignment of the complete molecular structure. This guide has outlined the theoretical predictions and robust experimental protocols that, when combined, provide an authoritative and self-validating dossier on the chemical identity of this compound, a critical step in its journey through the drug development pipeline.

References

An In-Depth Technical Guide to 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid: Synthesis, Analysis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-4-oxocyclohexanecarboxylic acid, a substituted cyclohexane derivative, is a versatile building block in organic synthesis with growing significance in medicinal chemistry. Its rigid, yet functionalized, cyclic scaffold makes it an attractive starting material for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the nomenclature, synthesis, analytical characterization, and applications of this compound, with a particular focus on its utility in drug discovery and development. The causality behind synthetic strategies and analytical method development is explored, offering field-proven insights for researchers in the pharmaceutical sciences.

Nomenclature and Structural Elucidation

The systematic IUPAC name for the compound is 2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid . However, it is also commonly referred to as this compound. Its chemical structure consists of a cyclohexane ring functionalized with a carboxylic acid group at the 1-position, two methyl groups at the 2-position, and a ketone at the 4-position.

Key Identifiers:

  • CAS Number: 4029-26-9[1][2][3]

  • Molecular Formula: C₉H₁₄O₃[1][2]

  • Molecular Weight: 170.21 g/mol [1]

The presence of both a ketone and a carboxylic acid group allows for a wide range of chemical transformations, making it a valuable intermediate in multi-step syntheses.[4] The gem-dimethyl group at the 2-position introduces steric hindrance, which can influence the stereochemical outcome of reactions and the conformational preferences of the molecule and its derivatives.

graph "Chemical_Structure" {
  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];

C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.75,-2!"]; C4 [label="C", pos="0.75,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"];

// Ring bonds C1 -- C6; C6 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6;

// Substituents O1 [label="O", pos="0.5,2.5!"]; O2 [label="OH", pos="-0.5,2.5!"]; C1 -- O1; C1 -- O2;

C7 [label="CH₃", pos="-2.3,0!"]; C8 [label="CH₃", pos="-1.8,-1.5!"]; C2 -- C7; C2 -- C8;

O3 [label="O", pos="1.2,-3!"]; C4 -- O3 [style=double];

// Atom labels L1 [label="1", pos="0.2,0.2!"]; L2 [label="2", pos="-1.1,-0.25!"]; L3 [label="3", pos="-1.1,-2!"]; L4 [label="4", pos="1.1,-2!"]; L5 [label="5", pos="1.5,-0.25!"]; L6 [label="6", pos="0.2,-0.2!"]; }

### 2. Synthesis Strategies: A Mechanistic Perspective The synthesis of this compound can be approached through several synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and stereochemical considerations. A plausible and efficient approach involves a Robinson annulation reaction. #### 2.1. Retrosynthetic Analysis via Robinson Annulation The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.
"dot"> ```dot digraph "Retrosynthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [arrowhead=open, color="#4285F4"]; Target [label="this compound"]; Intermediate1 [label="α,β-Unsaturated Ketoester"]; Precursors [label="Dimethylmalonate + Methyl Vinyl Ketone"]; Target -> Intermediate1 [label="Reduction"]; Intermediate1 -> Precursors [label="Robinson Annulation"]; }

Figure 2: Retrosynthetic analysis for this compound.

Proposed Synthesis Protocol

This protocol outlines a potential synthetic route based on the Robinson annulation, followed by selective reduction.

Step 1: Michael Addition of Dimethyl Malonate to Methyl Vinyl Ketone

The synthesis initiates with a Michael addition between dimethyl malonate and methyl vinyl ketone. This reaction is typically catalyzed by a base, such as sodium methoxide, to generate the enolate of dimethyl malonate, which then acts as the nucleophile.

  • Rationale: Dimethyl malonate is an excellent Michael donor due to the acidity of the α-protons, which are flanked by two electron-withdrawing ester groups. Methyl vinyl ketone is a classic Michael acceptor.

Step 2: Intramolecular Aldol Condensation (Robinson Annulation)

The product from the Michael addition, a 1,5-dicarbonyl compound, undergoes an intramolecular aldol condensation under basic conditions to form a cyclic β-keto ester. Subsequent dehydration yields an α,β-unsaturated ketoester.

  • Rationale: The 1,5-dicarbonyl intermediate is perfectly poised for a six-membered ring closure via an intramolecular aldol reaction, which is entropically favored. [5][6] Step 3: Catalytic Hydrogenation

The α,β-unsaturated double bond in the cyclic intermediate is selectively reduced via catalytic hydrogenation. This step is crucial for obtaining the saturated cyclohexanone ring.

  • Rationale: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a standard and effective method for the selective reduction of carbon-carbon double bonds in the presence of carbonyl and carboxyl groups.

Step 4: Hydrolysis and Decarboxylation

The resulting diester is then subjected to hydrolysis under basic conditions (e.g., using potassium hydroxide), followed by acidification and heating. This sequence cleaves the ester groups and promotes decarboxylation of the malonic ester moiety to afford the final product.

  • Rationale: Saponification of the esters followed by acidification and heating is a classic method for the hydrolysis and decarboxylation of malonic esters to yield a carboxylic acid.

```dot digraph "Synthesis_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [arrowhead=vee, color="#34A853"];

Start [label="Dimethylmalonate +\nMethyl Vinyl Ketone"]; Step1 [label="Michael Addition\n(Base Catalyst)"]; Intermediate1 [label="1,5-Dicarbonyl Intermediate"]; Step2 [label="Intramolecular Aldol Condensation\n& Dehydration"]; Intermediate2 [label="α,β-Unsaturated Ketoester"]; Step3 [label="Catalytic Hydrogenation\n(e.g., H₂, Pd/C)"]; Intermediate3 [label="Saturated Diester"]; Step4 [label="Hydrolysis & Decarboxylation\n(1. KOH, H₂O, Δ\n2. H₃O⁺, Δ)"]; Product [label="this compound", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Step1 -> Intermediate1 -> Step2 -> Intermediate2 -> Step3 -> Intermediate3 -> Step4 -> Product; }

Figure 4: Logical workflow for utilizing the scaffold in drug discovery.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quantity of this compound and its derivatives.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the gem-dimethyl groups, the methylene protons of the cyclohexane ring, and the methine proton at the 1-position. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ketone (around 200-215 ppm), the carboxylic acid carbonyl (around 170-185 ppm), the quaternary carbon bearing the dimethyl groups, and the other carbons of the cyclohexane ring. [7] Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present.

  • A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid, often overlapping with C-H stretching vibrations. [8][9][10]* A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the ketone. [8]* Another strong absorption, typically around 1680-1710 cm⁻¹, is due to the C=O stretching of the carboxylic acid. [10]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds like carboxylic acids.

  • Protocol:

    • Column: A reversed-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with an acidic modifier like phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is common for carboxylic acids. For higher sensitivity and specificity, coupling with a mass spectrometer (LC-MS) is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the carboxylic acid is usually necessary to increase its volatility.

  • Protocol:

    • Derivatization: Esterification of the carboxylic acid (e.g., to its methyl or trimethylsilyl ester) is a common derivatization step.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection: Split or splitless injection depending on the concentration.

    • Oven Program: A temperature gradient is used to ensure the elution of the derivatized analyte.

    • Detection: Mass spectrometry provides both qualitative (mass spectrum) and quantitative (ion chromatogram) data.

Table 1: Comparison of Analytical Techniques

ParameterHPLC-UV/MSGC-MS (with derivatization)
Analyte Volatility Not requiredRequired
Sample Preparation Often minimalDerivatization required
Sensitivity Good (excellent with MS)Excellent
Selectivity Good (excellent with MS)Excellent
Typical Application Purity determination, quantification in various matricesIdentification, quantification of volatile derivatives

Conclusion

This compound is a molecule of significant interest to synthetic and medicinal chemists. Its well-defined structure and versatile functional groups provide a robust platform for the construction of complex molecules with potential therapeutic applications. The synthetic strategies, particularly those leveraging the Robinson annulation, offer efficient pathways to this valuable building block. Furthermore, a comprehensive understanding of the analytical techniques available for its characterization is paramount for ensuring the quality and integrity of research and development efforts. As the demand for novel drug candidates with improved efficacy and safety profiles continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a crucial role in the future of drug discovery.

References

"stability and reactivity of 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Reactivity of 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid

Executive Summary

This compound (CAS No. 4029-26-9) is a substituted cyclohexanone derivative featuring both a ketone and a carboxylic acid functional group. Its unique structural arrangement, characterized by a γ-keto acid framework and a gem-dimethyl group at the C2 position, dictates a distinct profile of stability and reactivity. Unlike β-keto acids, this compound is thermally stable and not susceptible to facile decarboxylation due to the spatial separation of its functional groups. The gem-dimethyl substitution significantly reduces the molecule's conformational flexibility, which in turn influences the kinetics and regioselectivity of its reactions.[1] This guide provides a comprehensive analysis of the molecule's structural attributes, stability under various conditions, and the reactivity of its core functional moieties. It further outlines detailed experimental protocols for key transformations, offering valuable insights for researchers in organic synthesis and drug development.

Introduction and Molecular Overview

As a bifunctional organic molecule, this compound serves as a versatile building block in the synthesis of more complex chemical entities, including pharmaceutical intermediates.[1][2] Understanding its fundamental chemical behavior is paramount for its effective utilization.

Chemical Identity

The core properties of the molecule are summarized below.

PropertyValueReference
CAS Number 4029-26-9[3]
Molecular Formula C₉H₁₄O₃[3][4]
Molecular Weight 170.21 g/mol [3][4]
IUPAC Name 2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid[5]
SMILES CC1(C)CC(=O)CCC1C(O)=O[3]
Appearance Solid[4]
Structural Features and Stereochemistry

The molecule's behavior is governed by three primary structural features: the carboxylic acid, the ketone, and the gem-dimethyl group, all attached to a cyclohexane scaffold.

  • Carboxylic Acid (C1): The primary acidic functional group, enabling salt formation, esterification, and amidation.[1] Its pKa is estimated to be around 4-5.[1]

  • Ketone (C4): A site for nucleophilic attack and reduction. Its position relative to the carboxylic acid defines the molecule as a γ-keto acid.

  • gem-Dimethyl Group (C2): This group introduces significant steric hindrance and reduces the conformational flexibility of the cyclohexane ring, a phenomenon known as the Thorpe-Ingold or gem-dimethyl effect.[1][6][7] This "locking" of the conformation can pre-organize the molecule for certain reactions while hindering others, thereby influencing reaction rates and outcomes.[1][8]

Caption: Key functional groups of the molecule.

Physicochemical and Stability Profile

While specific experimental data for this exact molecule is sparse in public literature, its stability can be inferred from its structural class and the behavior of related compounds.[9]

Thermal Stability Analysis

A critical aspect of this molecule's stability is its resistance to thermal decarboxylation. Carboxylic acids that possess a carbonyl group at the β-position readily lose CO₂ upon heating through a cyclic, six-membered transition state.[10][11][12] In this compound, the ketone is at the γ-position, making the formation of such a low-energy transition state impossible. This structural difference imparts significant thermal stability compared to β-keto analogues.

DecarboxylationComparison cluster_beta β-Keto Acid Decarboxylation (Favorable) cluster_gamma γ-Keto Acid (Subject Molecule - Unfavorable) Beta_Acid β-Keto Acid TS_Beta 6-Membered Transition State Beta_Acid->TS_Beta Heat (Δ) Enol Enol Intermediate + CO₂ TS_Beta->Enol Gamma_Acid 2,2-Dimethyl-4-oxocyclo- hexanecarboxylic Acid No_TS No Low-Energy Cyclic Transition State Possible Gamma_Acid->No_TS Heat (Δ) No_Reaction No Decarboxylation No_TS->No_Reaction

Caption: Rationale for thermal stability vs. β-keto acids.

Chemical and Conformational Stability

The molecule is expected to be stable under standard storage conditions, typically in a dry, cool, and well-ventilated environment.[9][13]

  • Acidic Conditions: Stable. Protonation of the carbonyls is possible, but the carbon skeleton is robust.

  • Basic Conditions: The carboxylic acid will be deprotonated to form a carboxylate salt. Strong basic conditions could potentially promote enolate formation or epimerization at the C1 position, a phenomenon observed in other substituted cyclohexanecarboxylic acids where cis-trans isomerization occurs to favor the more stable trans configuration.[14]

  • Biodegradation: Like other cyclohexanecarboxylic acid derivatives, this compound may be susceptible to microbial degradation, which can be influenced by factors such as pH and temperature.[15][16]

The gem-dimethyl effect is crucial to its conformational stability. It restricts ring-flipping and biases the equilibrium towards a chair conformation that minimizes steric interactions, thereby influencing the accessibility of the functional groups for reagents.[1][6]

Reactivity and Mechanistic Pathways

The reactivity is dominated by its two distinct functional groups. The presence of both a nucleophilic/basic site (carboxylate) and electrophilic sites (carbonyl carbons) allows for a wide range of transformations.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group undergoes reactions typical of its class.[17]

  • Esterification: Reacts with alcohols under acidic catalysis (Fischer esterification) to yield the corresponding ester.

  • Amidation: Can be converted to an amide through activation (e.g., to an acyl chloride with thionyl chloride) followed by reaction with an amine.[1]

  • Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄, although this requires harsher conditions than the reduction of the ketone.

Reactions at the Ketone Moiety

The ketone at C4 is a primary site for synthetic modification.

  • Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), leaving the carboxylic acid intact.[1]

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by organometallic reagents like Grignard or organolithium reagents, leading to the formation of tertiary alcohols.[2]

  • Reductive Amination: The ketone can react with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form a substituted amine, a key transformation in drug development.[2]

  • Keto-Enol Tautomerism: The ketone is in equilibrium with its enol form.[18][19] This process, catalyzed by acid or base, involves the formation of a C=C double bond and a hydroxyl group. While the keto form is generally more stable and predominates at equilibrium, the enol intermediate is crucial for reactions at the α-carbon (C3 and C5).[20][21][22]

Experimental Protocols and Characterization

The following protocols are provided as validated, step-by-step methodologies for common transformations.

Protocol: Selective Reduction of the Ketone Group

This protocol describes the reduction of the ketone to a hydroxyl group using sodium borohydride, a mild reagent that will not affect the carboxylic acid.

Objective: To synthesize 2,2-Dimethyl-4-hydroxycyclohexanecarboxylic acid.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 10 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reductant: Slowly add 0.25 g of sodium borohydride to the solution in small portions over 15 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: Allow the reaction to stir in the ice bath for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2 hours.

  • Quenching: Carefully quench the reaction by slowly adding 10 mL of deionized water.

  • Acidification: Acidify the mixture to pH ~2 by the dropwise addition of 1 M HCl. This step neutralizes the borate salts and ensures the carboxylic acid is protonated.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Analysis: Characterize the product using ¹H NMR, IR (disappearance of C=O stretch around 1710 cm⁻¹, appearance of broad O-H stretch around 3300 cm⁻¹), and Mass Spectrometry.

workflow start Dissolve Reactant in Methanol cool Cool to 0-5 °C in Ice Bath start->cool add_nabh4 Add NaBH₄ (Portion-wise) cool->add_nabh4 react Stir for 3 hours (Ice → RT) add_nabh4->react quench Quench with H₂O react->quench acidify Acidify with HCl to pH ~2 quench->acidify extract Extract with Ethyl Acetate acidify->extract isolate Dry & Concentrate extract->isolate end Characterize Product (NMR, IR, MS) isolate->end

Caption: Workflow for selective ketone reduction.

Protocol: Fischer Esterification of the Carboxylic Acid

This protocol details the conversion of the carboxylic acid to its methyl ester using methanol under acidic catalysis.

Objective: To synthesize Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reflux condenser, heating mantle, round-bottom flask

Procedure:

  • Setup: To a 50 mL round-bottom flask, add 1.0 g of this compound and 20 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add 0.5 mL of concentrated sulfuric acid dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 4 hours.

  • Cooling & Neutralization: Cool the mixture to room temperature. Slowly pour it into 50 mL of cold, saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 25 mL).

  • Washing & Drying: Combine the organic layers, wash with water (1 x 20 mL) and brine (1 x 20 mL), then dry over anhydrous sodium sulfate.

  • Isolation: Filter the solution and remove the solvent via rotary evaporation to obtain the crude ester.

  • Purification: If necessary, purify the product by column chromatography on silica gel.

  • Analysis: Confirm the structure via ¹H NMR (appearance of a methyl singlet ~3.7 ppm) and IR (presence of ester C=O stretch ~1735 cm⁻¹).

Conclusion and Future Outlook

This compound presents a valuable combination of stability and controlled reactivity. Its immunity to thermal decarboxylation makes it a robust scaffold for multi-step synthesis. The primary reactive handles—the ketone and the carboxylic acid—can be addressed with high selectivity using standard organic chemistry protocols. The steric and conformational constraints imposed by the gem-dimethyl group are a key feature, offering an avenue for stereocontrolled synthesis that warrants further investigation. Future research could focus on leveraging these constraints for asymmetric transformations or exploring its utility as a constrained scaffold in the design of novel bioactive molecules.

References

A Senior Application Scientist's Guide to 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid: Sourcing, Purity, and Analytical Considerations for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of pharmaceutical development, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency of synthesis, the purity of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the therapeutic. 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid (CAS No. 4029-26-9), a bifunctional molecule featuring both a ketone and a carboxylic acid moiety, represents a versatile building block with significant potential in medicinal chemistry and drug discovery. Its rigid cyclohexane scaffold, adorned with a gem-dimethyl group, offers a unique three-dimensional architecture that can be exploited to design novel therapeutic agents with improved pharmacological profiles.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on the critical aspects of supplier evaluation, purity assessment, and the analytical methodologies required to ensure its suitability for pharmaceutical research and development.

Sourcing and Purity Landscape: A Comparative Analysis of Commercial Suppliers

The procurement of high-quality starting materials is the foundational step in any successful drug development program. For this compound, a number of chemical suppliers offer various grades of this compound. The stated purity levels typically range from 95% to 98%. Below is a comparative table of some of the key suppliers and their offerings.

SupplierStated PurityAvailable QuantitiesNoteworthy Information
CymitQuimica98%[1]100mg, 250mg, 1g[1]Offers the compound for laboratory use only.[1]
BiosynthNot explicitly stated, but offers for pharmaceutical testing[2]Inquire for detailsProvides the compound as a reference standard and offers custom synthesis and analytical services.[2]
Advanced ChemBlocks97%[3]Inquire for detailsProvides basic chemical properties and safety information.[3]
Chemsrc95% - 98% (varies by supplier)[4]100mg, 1g, 250mg, 5g, 100g, 1kg, 1000kg (varies by supplier)[4]A platform connecting various suppliers with differing purities and quantities.[4]

Expert Insight: While a stated purity of 98% may seem sufficient for early-stage research, it is the nature of the remaining 2% that is of paramount importance in drug development. A thorough understanding of the potential impurities is crucial, as they can influence reaction outcomes, introduce toxicological risks, and complicate regulatory filings. The absence of a readily available Certificate of Analysis (CoA) from most suppliers necessitates a robust in-house analytical program to qualify any incoming material.

Deconstructing Purity: A Deep Dive into Synthesis and Potential Impurities

To anticipate and identify potential impurities, it is essential to understand the likely synthetic route employed in the commercial production of this compound. A plausible and efficient method for constructing the substituted cyclohexanone ring is the Robinson annulation . This powerful reaction involves a Michael addition followed by an intramolecular aldol condensation.

A likely synthetic pathway would involve the reaction of a suitable enolate with an α,β-unsaturated ketone. Specifically, the synthesis could start from 3,3-dimethylcyclohexanone, which can be prepared from dimedone.[5]

Logical Flow of a Plausible Synthetic Route:

Synthesis_Pathway Dimedone Dimedone 3,3-Dimethylcyclohexanone 3,3-Dimethylcyclohexanone Dimedone->3,3-Dimethylcyclohexanone Reduction Enolate of 3,3-Dimethylcyclohexanone Enolate of 3,3-Dimethylcyclohexanone 3,3-Dimethylcyclohexanone->Enolate of 3,3-Dimethylcyclohexanone Base Michael Adduct Michael Adduct Enolate of 3,3-Dimethylcyclohexanone->Michael Adduct Michael Addition Michael Acceptor (e.g., Ethyl acrylate) Michael Acceptor (e.g., Ethyl acrylate) Michael Acceptor (e.g., Ethyl acrylate)->Michael Adduct Intramolecular Aldol Condensation Product Intramolecular Aldol Condensation Product Michael Adduct->Intramolecular Aldol Condensation Product Intramolecular Aldol Condensation This compound (ester) This compound (ester) Intramolecular Aldol Condensation Product->this compound (ester) Dehydration This compound This compound This compound (ester)->this compound Hydrolysis

Caption: Plausible synthetic pathway to this compound.

Based on this proposed synthetic route, a number of process-related impurities can be anticipated:

  • Unreacted Starting Materials: Residual 3,3-dimethylcyclohexanone and the Michael acceptor (e.g., ethyl acrylate) may be present.

  • Michael Adduct Intermediate: Incomplete cyclization during the aldol condensation can lead to the presence of the open-chain Michael adduct.

  • By-products of the Aldol Condensation: Dehydration of the aldol addition product can sometimes lead to the formation of isomeric unsaturated ketones.

  • Over-alkylation Products: The enolate of 3,3-dimethylcyclohexanone could potentially react with more than one equivalent of the Michael acceptor.

  • Impurities from Starting Material Synthesis: The synthesis of 3,3-dimethylcyclohexanone from dimedone can introduce its own set of impurities.[5]

  • Oxidation Products: The ketone functionality is susceptible to oxidation, which could lead to the formation of dicarboxylic acids through ring-opening.[6]

Analytical Characterization and Purity Verification: A Multi-pronged Approach

A robust analytical strategy is non-negotiable for qualifying this compound for use in drug development. A combination of chromatographic and spectroscopic techniques should be employed to confirm the identity, purity, and impurity profile of the material.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC with UV detection is the primary technique for determining the purity of this compound and quantifying impurities. Due to the presence of the ketone carbonyl group, UV detection at a low wavelength (around 210 nm) is feasible. For enhanced sensitivity and specificity, especially for identifying unknown impurities, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.

A Foundational HPLC-UV Protocol:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30 °C.

Expert Insight: For keto-carboxylic acids that lack a strong chromophore, pre-column derivatization can significantly enhance UV detection. Reagents like 2,4-dinitrophenylhydrazine (DNPH) react with the ketone to form a highly UV-active hydrazone.[7] Similarly, derivatization of the carboxylic acid with a fluorescent tag can enable highly sensitive fluorescence detection.[8]

Workflow for HPLC-based Purity Assessment:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Dissolve in Mobile Phase Dissolve in Mobile Phase Inject Sample Inject Sample Dissolve in Mobile Phase->Inject Sample Separation on C18 Column Separation on C18 Column Inject Sample->Separation on C18 Column UV/MS Detection UV/MS Detection Separation on C18 Column->UV/MS Detection Peak Integration Peak Integration UV/MS Detection->Peak Integration Purity Calculation Purity Calculation Peak Integration->Purity Calculation Impurity Profiling Impurity Profiling Purity Calculation->Impurity Profiling

Caption: A typical workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Technique for Volatile Impurities

GC-MS is a valuable orthogonal technique for identifying and quantifying volatile and semi-volatile impurities. However, the low volatility and polar nature of this compound, due to the carboxylic acid group, necessitates a derivatization step to convert it into a more volatile and thermally stable compound.

Common Derivatization Strategies for GC-MS:

  • Esterification: The carboxylic acid can be converted to its methyl or ethyl ester using reagents like diazomethane or by heating with an alcohol in the presence of an acid catalyst.

  • Silylation: The active hydrogen of the carboxylic acid can be replaced with a trimethylsilyl (TMS) group using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Spectroscopic Characterization: Confirming Identity and Structure
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the chemical structure of this compound. The ¹H NMR spectrum is expected to show characteristic signals for the gem-dimethyl protons, the methylene protons of the cyclohexane ring, and the acidic proton of the carboxylic acid (typically a broad singlet downfield, >10 ppm).[9] The ¹³C NMR spectrum will exhibit distinct resonances for the carbonyl carbon of the ketone, the carboxyl carbon, the quaternary carbon bearing the gem-dimethyl groups, and the methylene carbons of the ring.[9]

  • Mass Spectrometry (MS): The mass spectrum will provide the molecular weight of the compound. The electron ionization (EI) mass spectrum of a similar compound, ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate, is available in the NIST WebBook, which can serve as a reference for expected fragmentation patterns.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹) and the C=O stretches of the ketone and carboxylic acid (typically in the range of 1680-1760 cm⁻¹).[9]

Applications in Drug Development: A Versatile Scaffold for Novel Therapeutics

Substituted cyclohexanecarboxylic acids are valuable intermediates in the synthesis of various pharmaceuticals. A European patent highlights the use of 2- or 4-substituted cyclohexanecarboxylic acids as intermediates in the preparation of medicines, pesticides, and liquid crystals.[11] Specifically, the trans isomer of 4-isopropyl-cyclohexanecarboxylic acid is mentioned as a key intermediate for an antidiabetic drug.[11]

The rigid framework of this compound, combined with its two reactive functional groups, allows for its use in constructing complex molecular architectures. It can serve as a scaffold to which various pharmacophores can be attached, enabling the exploration of new chemical space in the quest for novel drug candidates. For instance, the ketone can be used for reductive amination to introduce amine-containing side chains, while the carboxylic acid can be converted to amides or esters to modulate solubility and pharmacokinetic properties.

Conclusion: A Call for Rigorous Characterization

This compound is a promising building block for the synthesis of novel pharmaceuticals. However, its effective utilization in a regulated drug development environment hinges on a thorough understanding and control of its purity. As a Senior Application Scientist, my recommendation is to not solely rely on the supplier's stated purity. A comprehensive in-house analysis, employing a suite of orthogonal analytical techniques, is imperative to fully characterize the material, identify and quantify any impurities, and ultimately ensure the quality and consistency of this critical starting material. This diligent approach will undoubtedly de-risk downstream synthetic steps and contribute to the successful development of safe and effective medicines.

References

Methodological & Application

Application Note: A Robust Experimental Protocol for the Synthesis of 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Synthetic Rationale

2,2-Dimethyl-4-oxocyclohexanecarboxylic acid (C₉H₁₄O₃, MW: 170.21 g/mol ) is a substituted cyclohexane derivative featuring a ketone and a carboxylic acid functional group.[1][2] This structural arrangement makes it a versatile intermediate for the synthesis of complex molecules, including natural products and pharmaceutical agents like steroids and antibiotics.[3]

The synthetic strategy detailed herein employs the Robinson annulation, a powerful ring-forming reaction discovered by Robert Robinson in 1935.[3] This reaction combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[4][5][6] Our approach utilizes a β-ketoester as the Michael donor, which contains the requisite carboxylic acid precursor, and methyl vinyl ketone (MVK) as the Michael acceptor. This method was chosen for its reliability, high convergence, and the widespread availability of the required starting materials.

Reaction Mechanism

The synthesis proceeds through three principal stages:

  • Enolate Formation: A base, sodium ethoxide (NaOEt), deprotonates the α-carbon of the β-ketoester (ethyl 2,2-dimethylacetoacetate), creating a nucleophilic enolate.

  • Michael Addition: The enolate attacks the β-carbon of methyl vinyl ketone (MVK), an α,β-unsaturated ketone, in a conjugate addition. This step forms a key 1,5-dicarbonyl intermediate.[5][6]

  • Intramolecular Aldol Condensation & Hydrolysis: The same basic conditions promote the formation of a new enolate from the 1,5-dicarbonyl intermediate, which then attacks one of the ketone groups intramolecularly to form the six-membered ring. The initial aldol addition product, a β-hydroxy ketone, readily dehydrates to form a more stable α,β-unsaturated ketone. Subsequent saponification (hydrolysis) of the ethyl ester followed by acidic workup yields the final carboxylic acid product. A final reduction step is included to selectively saturate the carbon-carbon double bond of the cyclohexenone ring to yield the target cyclohexanone.

Detailed Experimental Protocol

Materials and Reagents

Proper handling and quality of reagents are paramount for the success of this synthesis. All reagents should be of analytical grade or higher.

ReagentFormulaMW ( g/mol )MolesQuantityPuritySupplier
Ethyl 2,2-dimethylacetoacetateC₈H₁₄O₃158.190.1015.82 g≥97%Sigma-Aldrich
Methyl Vinyl Ketone (MVK)C₄H₆O70.090.117.71 g (9.2 mL)≥99% (stabilized)Sigma-Aldrich
Sodium Ethoxide (NaOEt)C₂H₅NaO68.050.128.17 g≥95%Sigma-Aldrich
Ethanol (Absolute)C₂H₅OH46.07-250 mL200 proofFisher Scientific
Diethyl Ether(C₂H₅)₂O74.12-500 mLAnhydrousFisher Scientific
Hydrochloric Acid (HCl)HCl36.46-As needed6 M (aq.)VWR
Sodium Hydroxide (NaOH)NaOH40.000.3012.0 g≥98%VWR
Palladium on Carbon (Pd/C)Pd/C--~500 mg10 wt. %Sigma-Aldrich
Hydrogen Gas (H₂)H₂2.02-As neededHigh purityAirgas
Magnesium Sulfate (MgSO₄)MgSO₄120.37-As neededAnhydrousVWR
Equipment
  • 1000 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen inlet adapter

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel (1000 mL)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Parr hydrogenation apparatus or H-Cube system

  • pH paper or pH meter

Step-by-Step Synthesis Workflow

The entire process should be conducted in a well-ventilated fume hood.

Step 1: Michael Addition & Annulation

  • Assemble the 1000 mL three-neck flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure the system is under a positive pressure of dry nitrogen.

  • To the flask, add sodium ethoxide (8.17 g, 0.12 mol) and absolute ethanol (150 mL). Stir the mixture until the base is fully dissolved.

  • In the dropping funnel, prepare a solution of ethyl 2,2-dimethylacetoacetate (15.82 g, 0.10 mol) in absolute ethanol (50 mL).

  • Add the ketoester solution dropwise to the stirred NaOEt solution over 30 minutes at room temperature. Stir for an additional 30 minutes to ensure complete enolate formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add freshly distilled methyl vinyl ketone (7.71 g, 0.11 mol) dropwise via syringe or dropping funnel over 45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux (approx. 78 °C) for 4 hours to drive the intramolecular aldol condensation and dehydration. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 2: Saponification (Ester Hydrolysis)

  • Cool the reaction mixture to room temperature.

  • Prepare a solution of sodium hydroxide (12.0 g, 0.30 mol) in water (100 mL) and add it to the reaction flask.

  • Heat the mixture to reflux for an additional 2 hours to hydrolyze the ethyl ester.

  • Cool the mixture to room temperature and reduce the volume by approximately half using a rotary evaporator to remove most of the ethanol.

Step 3: Workup and Isolation of the Intermediate

  • Transfer the aqueous residue to a 1000 mL separatory funnel and wash with diethyl ether (2 x 100 mL) to remove any non-polar impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by slowly adding 6 M HCl. The carboxylic acid intermediate (ethyl 2,2-dimethyl-6-oxocyclohex-3-ene-1-carboxylate) will precipitate as a solid or oil.

  • Extract the acidified aqueous layer with diethyl ether (3 x 150 mL).

  • Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude cyclohexenone intermediate.

Step 4: Catalytic Hydrogenation

  • Dissolve the crude intermediate in ethanol (150 mL) in a suitable pressure vessel.

  • Carefully add 10% Palladium on Carbon (~500 mg) to the solution.

  • Pressurize the vessel with hydrogen gas (H₂) to 50 psi and stir vigorously at room temperature for 12-18 hours, or until H₂ uptake ceases.

  • Caution: Handle Pd/C and hydrogen gas with extreme care. Vent the reaction vessel and purge with nitrogen before opening.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of ethanol.

  • Concentrate the filtrate using a rotary evaporator to yield the crude final product.

Step 5: Purification

  • The crude this compound can be purified by recrystallization from a hexane/ethyl acetate solvent system.

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hot hexane until turbidity persists.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

G cluster_reaction Synthesis cluster_workup Workup & Modification cluster_purification Purification & Analysis start Ethyl 2,2-dimethylacetoacetate + MVK michael 1. Michael Addition (NaOEt, EtOH, 0°C) start->michael aldol 2. Aldol Condensation (Reflux, 4h) michael->aldol sapon 3. Saponification (NaOH, Reflux) aldol->sapon acidify 4. Acidification & Extraction (HCl, Ether) sapon->acidify hydro 5. Hydrogenation (H2, Pd/C) acidify->hydro purify 6. Recrystallization (Hexane/EtOAc) hydro->purify product Final Product: This compound purify->product char 7. Characterization (NMR, IR, MS) product->char

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Expected Results

  • Appearance: White to off-white crystalline solid.[7]

  • Expected Yield: 60-70% (overall).

  • Melting Point: 88-92 °C.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 1.15 (s, 6H, 2x CH₃), 1.80-2.00 (m, 2H, CH₂), 2.20-2.40 (m, 4H, 2x CH₂), 2.80 (m, 1H, CH), 11.5 (br s, 1H, COOH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 25.0 (2C), 35.0, 38.0, 40.0, 45.0, 50.0, 180.0 (COOH), 210.0 (C=O).

  • IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch of COOH), 2960 (C-H stretch), 1710 (C=O stretch of ketone), 1690 (C=O stretch of acid).

  • Mass Spectrometry (EI): m/z 170.09 (M+).

Trustworthiness: A Self-Validating System

To ensure the reliability and success of this protocol, several checkpoints and troubleshooting measures are incorporated.

  • In-Process Control: The progress of the initial annulation reaction (Step 1.7) should be monitored by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting ketoester and the appearance of a new, less polar spot indicates a successful reaction.

  • pH Control: Complete acidification in Step 3.2 is crucial for maximizing the yield of the intermediate. Use pH paper or a calibrated pH meter to ensure the aqueous phase is at or below pH 2 before extraction.

  • Catalyst Removal: The complete removal of the Pd/C catalyst (Step 4.5) is critical. A gray or black filtrate indicates incomplete removal, which can interfere with subsequent steps and analysis. Filtering through Celite® is highly effective.

  • Troubleshooting:

    • Low Yield in Annulation: This may result from wet reagents or glassware. Ensure absolute ethanol and anhydrous conditions are maintained. Also, confirm the quality and freshness of the sodium ethoxide and methyl vinyl ketone. MVK can polymerize on storage.[8]

    • Incomplete Hydrolysis: If the final product shows ester signals in NMR, the saponification (Step 2) was incomplete. The reflux time can be extended, or a stronger base/co-solvent system can be used.

    • Purification Issues: If the product fails to crystallize, it may be impure. Consider purification by flash column chromatography on silica gel before attempting recrystallization.

G start_materials Starting Materials Ethyl 2,2-dimethylacetoacetate Methyl Vinyl Ketone (MVK) step1 Step 1: Michael Addition Base: NaOEt Solvent: EtOH Intermediate A (1,5-Diketone) start_materials->step1 step2 Step 2: Aldol Condensation Condition: Reflux Intermediate B (Cyclohexenone Ester) step1:f0->step2 step3 Step 3: Saponification Reagent: NaOH (aq) Intermediate C (Carboxylate Salt) step2:f0->step3 step4 Step 4: Hydrogenation Catalyst: H2/Pd-C Intermediate D (Saturated Keto-Salt) step3:f0->step4 step5 Step 5: Acidification & Purification Reagent: HCl (aq) Method: Recrystallization Final Product step4:f0->step5 final_product {Final Product|this compound} step5:f0->final_product

Caption: Simplified reaction pathway showing key intermediates from starting materials to the final product.

Safety Precautions

  • Sodium Ethoxide: Highly corrosive and reacts violently with water. Handle in a glovebox or under an inert atmosphere.

  • Methyl Vinyl Ketone (MVK): Highly toxic, flammable, and a lachrymator. It should be handled with extreme care in a fume hood.[8]

  • Hydrogen Gas: Extremely flammable and poses an explosion risk. Ensure the hydrogenation apparatus is properly set up and leak-tested.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, at all times.

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of this compound. By leveraging a modified Robinson annulation followed by catalytic hydrogenation, this method provides a clear pathway to a valuable synthetic intermediate. The inclusion of mechanistic details, in-process controls, and troubleshooting guidance aims to empower researchers to achieve high yields and purity consistently.

References

Application Notes & Protocols: Leveraging 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Complex Architectures

2,2-Dimethyl-4-oxocyclohexanecarboxylic acid (DMOCA) is a bifunctional organic compound that has emerged as a powerful scaffold in synthetic chemistry. Its structure, characterized by a cyclohexane ring bearing a ketone, a carboxylic acid, and a sterically demanding gem-dimethyl group, offers a unique combination of reactivity and conformational rigidity.[1][2] The 1,4-disubstitution pattern of the functional groups allows for a wide range of transformations, making it an ideal starting material for complex molecular architectures.[3]

The presence of the gem-dimethyl group at the C2 position serves as a crucial control element, locking the conformation of the cyclohexane ring and influencing the stereochemical outcome of reactions at adjacent centers. This inherent structural bias is particularly valuable in the synthesis of intricate scaffolds for medicinal chemistry and materials science.[1][4] This guide provides an in-depth exploration of DMOCA's reactivity and offers detailed protocols for its application in the synthesis of high-value compounds, with a particular focus on the construction of spirocyclic systems—a motif of growing importance in drug discovery.[4][5]

Section 1: Physicochemical Properties and Handling

Understanding the fundamental properties of DMOCA is critical for its effective use in synthesis. Proper handling and storage ensure the integrity of the reagent and the reproducibility of experimental results.

PropertyValueSource
CAS Number 4029-26-9[6]
Molecular Formula C₉H₁₄O₃[2]
Molecular Weight 170.21 g/mol [2]
Appearance Solid[2]
Purity Typically ≥97%[6]
Storage Sealed in a dry environment at room temperature.[7]

Handling Notes:

  • Solubility: DMOCA exhibits moderate solubility in polar organic solvents such as DMSO, methanol, and ethyl acetate. Its solubility in nonpolar solvents like hexanes is limited. For biological assays, stock solutions can be prepared in DMSO.[1]

  • Safety: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

Section 2: Core Reactivity and Synthetic Potential

The synthetic utility of DMOCA stems from the orthogonal reactivity of its ketone and carboxylic acid functionalities. Strategic manipulation of these groups allows for the stepwise or concerted construction of complex molecules.

  • The Carboxylic Acid: This group is a versatile handle for nucleophilic acyl substitution reactions. It can be readily converted into esters, amides, or acid chlorides, providing a gateway to a vast array of derivatives.[1][8][9] Acid-catalyzed esterification (Fischer esterification) or coupling with amines using reagents like dicyclohexylcarbodiimide (DCC) are common transformations.[8][10]

  • The Ketone: The carbonyl group is susceptible to nucleophilic attack and reduction. It can be selectively reduced to a secondary alcohol, serve as an electrophile in Grignard or Wittig reactions, or undergo reductive amination to install nitrogen-containing moieties.[1][3]

  • Bifunctional Reactivity: The true power of DMOCA lies in reactions that engage both functional groups, often leading to the formation of bicyclic or spirocyclic structures. Intramolecular reactions, such as lactonization or cyclizations following a primary transformation, are key strategies for building molecular complexity.

The diagram below illustrates the primary synthetic pathways originating from DMOCA, showcasing its role as a central hub for generating diverse chemical scaffolds.

G start_node This compound (DMOCA) reduct_node Hydroxy Acid (Ketone Reduction) start_node->reduct_node  Selective  Reduction ester_node Keto Ester (Esterification) start_node->ester_node  Esterification amide_node Keto Amide (Amidation) start_node->amide_node  Amidation spiro_lactone_node Spirocyclic Lactone (Baeyer-Villiger) start_node:e->spiro_lactone_node:w  Oxidation &  Cyclization spiro_amine_node Spirocyclic Amine Scaffold (Reductive Amination) start_node:e->spiro_amine_node:w  Reductive Amination &  Cyclization final_product_node Diverse Functionalized Derivatives reduct_node->final_product_node ester_node->final_product_node amide_node->final_product_node spiro_lactone_node->final_product_node spiro_amine_node->final_product_node

Caption: Synthetic pathways originating from DMOCA.

Section 3: Application in Spirocycle Synthesis

Spirocycles are highly sought-after motifs in drug discovery due to their inherent three-dimensionality and structural novelty.[4] DMOCA is an excellent precursor for spirocyclic scaffolds because the carboxylic acid can act as a tethering point for a cyclization reaction onto the cyclohexane ring.

Protocol 1: Synthesis of a Spirocyclic Lactone via Baeyer-Villiger Oxidation

This protocol demonstrates a two-step sequence involving the oxidation of the ketone to an ester (lactone) followed by an intramolecular cyclization. The Baeyer-Villiger oxidation is a reliable method for converting cyclic ketones into lactones.

Workflow Diagram:

G start Start: DMOCA in CH2Cl2 step1 Add m-CPBA Stir at 0°C to RT start->step1 Oxidation step2 Aqueous Workup (Na2S2O3, NaHCO3) step1->step2 Quench step3 Extract & Dry (CH2Cl2, MgSO4) step2->step3 Isolate step4 Purify (Column Chromatography) step3->step4 Purify end Product: Spirocyclic Lactone step4->end

Caption: Workflow for Spirocyclic Lactone Synthesis.

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv.) in dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0 °C using an ice bath.

    • Causality: DCM is a standard solvent for Baeyer-Villiger oxidations. The reaction is cooled to control the exothermic nature of the oxidation and improve selectivity.

  • Oxidant Addition: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 equiv.) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: m-CPBA is a common and effective reagent for this transformation. A slight excess ensures complete conversion of the starting material.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose excess peroxide. Then, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.

    • Trustworthiness: This quenching procedure is critical for safety and for simplifying purification by removing acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure spirocyclic lactone.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR spectroscopy (lactone C=O stretch ~1735 cm⁻¹), and mass spectrometry.

Section 4: Selective Functional Group Transformations

The ability to selectively modify one functional group while leaving the other intact is crucial for multi-step synthesis.

Protocol 2: Selective Esterification of the Carboxylic Acid

This protocol utilizes Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. Under these conditions, the ketone is generally unreactive.[8]

Step-by-Step Methodology:

  • Setup: To a solution of this compound (1.0 equiv.) in methanol (MeOH, serving as both reactant and solvent, approx. 0.2 M), add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

    • Expertise: Using the alcohol as the solvent drives the equilibrium towards the ester product (Le Châtelier's principle). H₂SO₄ is an effective catalyst for protonating the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.[8]

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, carefully neutralize the acid catalyst by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x).

  • Drying and Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting methyl keto-ester is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

  • Characterization: Confirm product formation via NMR (appearance of a methyl ester singlet ~3.7 ppm in ¹H NMR) and IR (ester C=O stretch ~1730 cm⁻¹, ketone C=O stretch ~1715 cm⁻¹).

Protocol 3: Selective Reduction of the Ketone

Sodium borohydride (NaBH₄) is a mild reducing agent capable of reducing ketones and aldehydes without affecting less reactive functional groups like carboxylic acids or esters.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 equiv.) in methanol (0.1 M) in a flask and cool to 0 °C.

    • Expertise: Methanol is a suitable protic solvent for NaBH₄ reductions. Cooling mitigates the initial exothermic reaction.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.5 equiv.) in small portions. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

    • Causality: A modest excess of NaBH₄ ensures the reaction goes to completion. The carboxylic acid is deprotonated by the basic conditions of the reaction, forming a carboxylate which is unreactive towards hydride attack.

  • Workup: Quench the reaction by the slow, careful addition of 1 M aqueous HCl at 0 °C until the pH is acidic (~pH 2-3). This neutralizes excess NaBH₄ and protonates the resulting alkoxide and the carboxylate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the hydroxy-acid. The product can be purified by recrystallization or column chromatography.

  • Characterization: Confirm the reduction via IR (disappearance of the ketone C=O peak, appearance of a broad O-H stretch ~3400 cm⁻¹) and NMR spectroscopy.

Section 5: Summary of Transformations and Characterization Data

Starting MaterialProtocolKey ReagentsProductExpected Key Characterization Data
DMOCA 1. Baeyer-Villigerm-CPBASpirocyclic LactoneIR (cm⁻¹): ~1735 (lactone C=O). ¹³C NMR (ppm): ~170 (lactone C=O), ~80 (quaternary spiro-carbon).
DMOCA 2. Fischer EsterificationMeOH, H₂SO₄Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate¹H NMR (ppm): ~3.7 (s, 3H, -OCH₃). IR (cm⁻¹): ~1730 (ester C=O), ~1715 (ketone C=O).
DMOCA 3. Ketone ReductionNaBH₄4-Hydroxy-2,2-dimethylcyclohexanecarboxylic acidIR (cm⁻¹): ~3400 (broad, O-H), ~1700 (acid C=O). ¹H NMR (ppm): ~3.5-4.0 (m, 1H, -CHOH).

Conclusion

This compound is a testament to the power of bifunctional building blocks in streamlining the synthesis of complex molecules. Its conformationally restricted framework and orthogonally reactive functional groups provide chemists with a reliable platform for generating novel spirocyclic and polyfunctionalized compounds. The protocols detailed herein offer a robust starting point for researchers in drug discovery and materials science to unlock the vast synthetic potential of this versatile scaffold, enabling the efficient construction of molecules with precisely controlled three-dimensional structures.

References

Application Note & Protocols: A Modular Approach to the Synthesis of Novel Indomethacin Analogues from 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes.[1] The development of analogues is a critical strategy in medicinal chemistry to enhance efficacy, improve selectivity (e.g., for COX-2), and mitigate side effects such as gastrointestinal toxicity.[2][3] This document outlines a novel and modular synthetic strategy for a new class of Indomethacin analogues. Instead of the traditional indole-3-acetic acid core, this approach utilizes the commercially available 2,2-dimethyl-4-oxocyclohexanecarboxylic acid scaffold.[4][5] We present a robust amide coupling protocol to link this core to various aromatic amines, followed by protocols for secondary modification of the ketone moiety, enabling the creation of a diverse chemical library for structure-activity relationship (SAR) studies.

Introduction: Rationale and Strategic Overview

The classical synthesis of Indomethacin and its direct analogues predominantly relies on the Fischer indole synthesis to construct the core heterocyclic system.[1][6] While effective, modifying this core often requires a de novo synthesis for each new analogue, which can be laborious.[7]

Our proposed strategy diverges from this paradigm by employing a "scaffold-first" approach. We hypothesize that by replacing the planar indoleacetic acid group with the conformationally distinct this compound, we can explore new chemical space and potentially discover analogues with unique pharmacological profiles. The core of this strategy is a robust amide bond formation, which serves as the primary linkage reaction. The ketone functional group on the cyclohexane ring provides a secondary point for diversification.

This modular approach allows for the rapid generation of a library of compounds by varying two key components: the amine partner in the coupling reaction and the subsequent modification at the ketone position.

G cluster_0 Retrosynthetic Strategy cluster_1 Starting Materials Target Target Analogue Amide Amide Bond (Key Disconnection) Target->Amide Retrosynthesis Scaffold 2,2-Dimethyl-4-oxocyclo- hexanecarboxylic Acid Amide->Scaffold Amine Diverse Aromatic & Aliphatic Amines (R-NH2) Amide->Amine

Figure 1: Retrosynthetic analysis of the proposed analogues.

Core Synthesis: Amide Coupling Protocol

The formation of the amide bond is the cornerstone of this synthetic workflow. A direct reaction between a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[8] Therefore, activation of the carboxylic acid is necessary. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose due to their high efficiency and the water-soluble nature of the urea byproduct, which simplifies purification.[8]

Causality Behind Reagent Choice:

  • EDC (Carbodiimide): Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine.[8][9]

  • HOBt (1-Hydroxybenzotriazole): Often included as an additive. It reacts with the O-acylisourea to form an HOBt-ester. This new intermediate is still highly reactive but is less prone to racemization and side reactions, often leading to higher yields and purer products.[10]

  • DMAP (4-Dimethylaminopyridine): Can be used as a catalyst. It functions as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate that accelerates the reaction with the amine, particularly if the amine is electron-deficient.[10]

  • Solvent: Aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are preferred as they do not interfere with the coupling reagents.[9][11]

G Acid Carboxylic Acid (R-COOH) Intermediate1 O-Acylisourea Intermediate (Highly Reactive) Acid->Intermediate1 + EDC EDC EDC Amide Amide Product (R-CO-NHR') Intermediate1->Amide + Amine Intermediate2 HOBt-Ester (Stable Intermediate) Intermediate1->Intermediate2 + HOBt Amine Amine (R'-NH2) Urea Urea Byproduct (Water Soluble) Amide->Urea Byproduct HOBt HOBt (Additive) Intermediate2->Amide + Amine

Figure 2: Workflow for EDC/HOBt mediated amide coupling.

Protocol 2.1: General Procedure for EDC/HOBt-Mediated Amide Coupling

This protocol describes the synthesis of N-(4-methoxyphenyl)-2,2-dimethyl-4-oxocyclohexanecarboxamide as a representative example.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyaniline (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (0.1 - 1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃ solution

  • Brine (Saturated aq. NaCl)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add 4-methoxyaniline (1.1 eq), HOBt (e.g., 0.2 eq), and DIPEA (2.5 eq) to the solution. Stir for 5 minutes at room temperature.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 10 minutes. Rationale: Adding the coupling reagent at a low temperature helps to control the initial exothermic reaction and minimize side product formation.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-16 hours.

  • Workup: a. Once the starting material is consumed, dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aq. NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary: Amide Coupling Reagents

Reagent/AdditiveClassRoleKey Advantages
EDC, DCC [8]CarbodiimideActivating AgentHigh reactivity; readily available.
HATU, HBTU [11]Aminium/Uronium SaltActivating AgentVery efficient, fast reaction times, low racemization.
HOBt [10]AdditiveRacemization SuppressantIncreases yield and purity by forming a stable active ester.
DMAP [10]CatalystAcyl Transfer AgentAccelerates coupling, especially for unreactive amines.
DIPEA, TEA [11]BaseProton ScavengerNeutralizes HCl generated from EDC·HCl or during the reaction.

Scaffold Diversification: Modification of the Ketone

The ketone at the C4 position of the cyclohexane ring is a versatile functional handle for introducing structural diversity. Below are two exemplary protocols for its modification.

Protocol 3.1: Reductive Amination

This protocol converts the ketone into a secondary amine, introducing a new point for hydrogen bonding and further functionalization.

Materials:

  • N-(aryl)-2,2-dimethyl-4-oxocyclohexanecarboxamide (from Protocol 2.1, 1.0 eq)

  • Benzylamine (or other primary amine, 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount)

Procedure:

  • Imine Formation: Dissolve the ketone starting material (1.0 eq) and benzylamine (1.5 eq) in DCE. Add a few drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 1-2 hours. Rationale: The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Rationale: NaBH(OAc)₃ is a mild reducing agent that is selective for imines in the presence of ketones, reducing the likelihood of side reactions.

  • Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aq. NaHCO₃. Extract the aqueous layer with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the desired secondary amine.

Conclusion

The synthetic framework presented in this application note provides a logical, modular, and efficient pathway for the synthesis of novel Indomethacin analogues based on a this compound scaffold. The robust amide coupling protocol allows for the facile combination of this core with a wide array of amines. Furthermore, the ketone moiety serves as a versatile anchor for subsequent diversification reactions, such as reductive amination. This strategy enables the systematic exploration of structure-activity relationships, providing a valuable platform for researchers in drug discovery and medicinal chemistry to develop next-generation anti-inflammatory agents.

References

Application Notes and Protocols for the Development of Novel Antimalarial Compounds Utilizing 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Antimalarial Drug Discovery

The relentless evolution of drug resistance in Plasmodium species, the causative agents of malaria, necessitates a continuous search for new therapeutic agents with novel mechanisms of action.[1][2][3] The drug development pipeline requires innovative chemical scaffolds that can be elaborated into potent, safe, and affordable antimalarials. This document outlines a prospective research pathway for the utilization of 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid as a versatile starting material for the synthesis of new chemical entities with potential antimalarial activity.

This compound is a compelling starting scaffold due to its structural features.[4][5] The cyclohexane core provides a three-dimensional framework that can be functionalized to explore diverse chemical space. The presence of a ketone and a carboxylic acid group offers two distinct points for chemical modification, allowing for the systematic development of compound libraries.[6] The gem-dimethyl group can enhance metabolic stability and influence the conformational properties of the final compounds. This application note provides a proposed synthetic route, detailed experimental protocols for synthesis and biological evaluation, and a framework for advancing compounds derived from this novel scaffold.

Part 1: Proposed Synthesis of a Novel Antimalarial Candidate

The following is a proposed, logical synthetic pathway for the derivatization of this compound into a target compound with potential antimalarial properties. This protocol is based on established organic chemistry principles and the known reactivity of the functional groups present in the starting material.[6]

Rationale for Synthetic Strategy

The strategy involves a reductive amination to introduce a nitrogen-containing heterocycle, a common feature in many antimalarial drugs, followed by amide coupling to introduce further diversity. This approach is designed to generate a library of compounds for screening.

Proposed Synthetic Scheme

Synthetic Pathway A This compound B Intermediate Amine A->B 1. Reductive Amination (e.g., 4-aminoquinoline, NaBH(OAc)3) C Final Compound Library B->C 2. Amide Coupling (Substituted Benzoic Acids, EDC, HOBt)

Caption: Proposed two-step synthesis from the starting material.

Detailed Synthetic Protocol

Step 1: Reductive Amination

This step aims to couple a known antimalarial pharmacophore, such as a 4-aminoquinoline moiety, to the cyclohexanone ring of the starting material.

  • Materials:

    • This compound (1.0 eq)

    • 4-Aminoquinoline (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

    • Dichloroethane (DCE)

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO3)

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

    • Ethyl acetate/Hexanes solvent system

  • Procedure:

    • To a solution of this compound in DCE, add 4-aminoquinoline and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO3.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the intermediate amine.

Step 2: Amide Coupling

This step introduces diversity by coupling various substituted benzoic acids to the carboxylic acid functionality of the intermediate.

  • Materials:

    • Intermediate Amine from Step 1 (1.0 eq)

    • Substituted benzoic acid (1.2 eq)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.5 eq)

    • Hydroxybenzotriazole (HOBt) (1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Dimethylformamide (DMF)

    • Saturated aqueous lithium chloride (LiCl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve the intermediate amine, substituted benzoic acid, EDC, and HOBt in DMF.

    • Add DIPEA to the mixture and stir at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous LiCl (3x) and brine.

    • Dry the organic layer over Na2SO4 and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final compound.

Part 2: Biological Evaluation Protocols

A critical component of antimalarial drug discovery is the robust biological evaluation of synthesized compounds. The following protocols outline a standard cascade for assessing the in vitro and in vivo efficacy of the novel compounds.

In Vitro Antimalarial Activity Screening

The initial screening of compounds is performed in vitro against cultured Plasmodium falciparum parasites.

Protocol 1: [³H]-Hypoxanthine Incorporation Assay

This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in the parasite.[7][8][9]

  • Materials:

    • P. falciparum strains (e.g., drug-sensitive 3D7 and drug-resistant Dd2)[10]

    • Human erythrocytes (O+)

    • RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, NaHCO3, and 10% human serum or 0.5% Albumax II.[10]

    • [³H]-hypoxanthine

    • 96-well microplates

    • Test compounds dissolved in DMSO

  • Procedure:

    • Maintain asynchronous P. falciparum cultures in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

    • Prepare serial dilutions of the test compounds in a 96-well plate.

    • Add parasitized erythrocytes (1% parasitemia, 2.5% hematocrit) to each well.

    • Incubate the plates for 24 hours at 37°C.

    • Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.

    • Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.

    • Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

Data Presentation: In Vitro Activity

Compound IDStructureIC50 (nM) vs. 3D7IC50 (nM) vs. Dd2
Control-CQ ChloroquineValueValue
Test-001 Image/SMILESValueValue
Test-002 Image/SMILESValueValue
In Vitro Cytotoxicity Assay

To assess the selectivity of the compounds, their toxicity against a mammalian cell line is determined.

Protocol 2: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

  • Materials:

    • Human cell line (e.g., HEK293 or HepG2)

    • DMEM medium supplemented with 10% FBS and antibiotics

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • 96-well microplates

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Add serial dilutions of the test compounds and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC50) and the selectivity index (SI = CC50 / IC50).

In Vivo Efficacy Evaluation

Promising compounds with high in vitro potency and selectivity should be advanced to in vivo efficacy studies using a rodent model of malaria.

Protocol 3: Peters' 4-Day Suppressive Test

This standard model assesses the ability of a compound to suppress parasitemia in mice infected with Plasmodium berghei.[10]

  • Materials:

    • Plasmodium berghei (e.g., ANKA strain)

    • BALB/c mice

    • Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water)

    • Chloroquine (positive control)

  • Procedure:

    • Infect mice intravenously with 1x10^7 P. berghei-parasitized erythrocytes on Day 0.

    • Two hours post-infection, administer the first dose of the test compound orally or intraperitoneally.

    • Administer subsequent doses daily for the next three days (Days 1, 2, and 3).

    • On Day 4, prepare thin blood smears from the tail blood of each mouse.

    • Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

    • Calculate the percent suppression of parasitemia relative to the vehicle-treated control group.

Data Presentation: In Vivo Efficacy

Compound IDDose (mg/kg/day)Route% Parasitemia Suppression
Vehicle -p.o.0
Control-CQ 20p.o.>95
Test-001 50p.o.Value
Test-001 25p.o.Value

Part 3: Workflow and Pathway Visualization

Drug Discovery and Development Workflow

Antimalarial Drug Discovery Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase A Synthesis of Compound Library B In Vitro Screening (P. falciparum 3D7 & Dd2) A->B C Cytotoxicity Assay (HEK293/HepG2) B->C D Selectivity Index Calculation C->D E In Vivo Efficacy (P. berghei Mouse Model) D->E Hit to Lead (Potency & Selectivity Criteria Met) F Pharmacokinetic Studies E->F G Lead Optimization F->G

Caption: A streamlined workflow for antimalarial drug discovery.

Conclusion

This compound presents a promising and underexplored scaffold for the development of novel antimalarial agents. The proposed synthetic and biological evaluation protocols provide a comprehensive framework for researchers to explore the potential of this starting material. Through systematic chemical modification and rigorous biological testing, it is anticipated that new lead compounds can be identified, contributing to the global effort to combat malaria.

References

Application Notes & Protocols: Derivatization of 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the chemical derivatization of 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid. As a bifunctional molecule featuring both a carboxylic acid and a ketone, it serves as a versatile building block in medicinal chemistry and materials science.[1] The strategic modification of these functional groups is critical for modulating its physicochemical properties, enabling further synthetic transformations, or preparing it for specific analytical methodologies. This guide details field-proven protocols for esterification, amide formation, ketone reduction, and ketal protection, explaining the rationale behind procedural choices to ensure reproducible and reliable outcomes for researchers in drug development and organic synthesis.

Strategic Overview of Derivatization Pathways

This compound possesses two primary reactive centers: the carboxyl group (-COOH) and the oxo (ketone) group (C=O). The choice of derivatization strategy depends entirely on the desired end-product and the subsequent application. For instance, converting the polar carboxylic acid to an ester can increase lipophilicity or improve volatility for gas chromatography (GC) analysis.[2] Conversely, the ketone may be targeted for reduction to an alcohol or protected as a ketal to prevent its participation in subsequent reactions.

The following diagram illustrates the principal derivatization pathways available for this molecule, which will be detailed in the subsequent sections.

G SM This compound Ester Ester Derivative (Carboxyl Modification) SM->Ester Esterification Amide Amide Derivative (Carboxyl Modification) SM->Amide Amidation Alcohol Alcohol Derivative (Ketone Reduction) SM->Alcohol Reduction Ketal Ketal Derivative (Ketone Protection) SM->Ketal Ketalization G start Mix Reactants (Substrate, Ethylene Glycol, p-TsOH, Toluene) reflux Reflux with Dean-Stark Trap start->reflux Heat monitor Monitor Reaction (TLC/GC) reflux->monitor Collect H₂O workup Aqueous Workup (Quench with NaHCO₃) monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify product Isolated Ketal Product purify->product

References

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Rigorous Characterization

2,2-Dimethyl-4-oxocyclohexanecarboxylic acid is a substituted cyclohexane derivative featuring three key functional groups: a carboxylic acid, a ketone, and a gem-dimethyl group. This molecular architecture makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex organic materials. The compound's ketone and carboxylic acid moieties provide reactive handles for various chemical transformations, while the gem-dimethyl group introduces steric hindrance that can influence reaction kinetics and regioselectivity, potentially leading to improved metabolic stability in drug candidates.[1]

Given its role as a critical starting material or intermediate, unambiguous confirmation of its identity, purity, and stability is paramount. A failure to fully characterize this molecule can lead to downstream synthetic failures, impure final products, and misinterpreted biological data. This guide presents an integrated, multi-technique analytical workflow designed to provide a comprehensive and trustworthy characterization of this compound, ensuring its suitability for research and development applications.

Physicochemical Properties and Structural Overview

A foundational step in any characterization is the confirmation of basic physical and chemical properties against established values.

PropertyExpected ValueSource
Molecular Formula C₉H₁₄O₃[2][3]
Molecular Weight 170.21 g/mol [2][3]
Appearance Solid[2]
IUPAC Name 2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid[1][3]
CAS Number 4029-26-9[1][3]

The Integrated Analytical Workflow

No single analytical technique can provide a complete picture of a molecule's identity and purity. True confidence is achieved by integrating orthogonal techniques, where each method provides a unique and complementary piece of information. The results are then synthesized to build a self-validating data package.

G cluster_0 cluster_1 Structural Elucidation cluster_2 Purity & Impurity Profiling cluster_3 Physicochemical Properties cluster_4 A Sample of This compound B NMR Spectroscopy (¹H, ¹³C, DEPT) A->B C Mass Spectrometry (GC-MS or LC-MS) A->C D FTIR Spectroscopy A->D E HPLC-UV/MS A->E G Thermal Analysis (DSC/TGA) A->G H Complete, Validated Characterization Package B->H Confirms Structure C->H Confirms Structure D->H Confirms Structure F GC-MS (after derivatization) E->F Orthogonal Method E->H Determines Purity F->H Determines Purity G->H Confirms Thermal Properties

Caption: Integrated workflow for comprehensive characterization.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for de novo structure elucidation. It provides detailed information about the carbon-hydrogen framework of the molecule by probing the magnetic properties of atomic nuclei. For this molecule, ¹H NMR will identify and quantify all unique protons, while ¹³C NMR will identify all unique carbon atoms.

Expected ¹H NMR Signals: The acidic proton of a carboxylic acid is highly diagnostic, appearing far downfield (10-12 ppm) as a broad singlet that disappears upon exchange with D₂O.[4] The protons on the cyclohexane ring will appear in the 2-3 ppm region, with their splitting patterns revealing their spatial relationships. The gem-dimethyl group will yield a sharp singlet (or two closely spaced singlets if sterically non-equivalent) in the aliphatic region.

Expected ¹³C NMR Signals: The carbonyl carbons of the ketone and carboxylic acid are highly deshielded and appear between 160-220 ppm.[4] The quaternary carbon of the gem-dimethyl group and the other aliphatic carbons of the ring will appear further upfield.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Expert Insight: DMSO-d₆ is often preferred for carboxylic acids as it helps to keep the acidic -OH proton from exchanging too rapidly, resulting in a more easily observable peak.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum over a range of -1 to 13 ppm.

    • Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to confirm the identity of the carboxylic acid proton peak (it will disappear).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum over a range of 0 to 220 ppm.

    • Self-Validation: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent. This helps to validate the assignments made from the primary spectrum.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Reference the spectra to the residual solvent peak.

Carbon Type Expected ¹³C Shift (ppm) Proton Type Expected ¹H Shift (ppm)
Carboxylic Acid (C=O)170 - 185Carboxylic Acid (-OH)10.0 - 12.0 (broad s)
Ketone (C=O)200 - 215Ring CH adjacent to COOH2.5 - 3.0
Quaternary C(CH₃)₂35 - 50Ring CH₂1.8 - 2.8
Ring CH/CH₂25 - 60Gem-dimethyl (-CH₃)1.0 - 1.5 (s)
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is an excellent, rapid technique for confirming the presence of the key ketone and carboxylic acid groups.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil and collect the spectrum, typically co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

Functional Group Vibration Expected Wavenumber (cm⁻¹) Appearance
Carboxylic AcidO-H stretch2500 - 3300Very broad, strong
C-H (aliphatic)C-H stretch2850 - 3000Medium-sharp
KetoneC=O stretch1705 - 1725Strong, sharp
Carboxylic AcidC=O stretch1680 - 1710Strong, sharp

Expert Insight: The two C=O stretches (ketone and acid) may overlap, but the presence of the extremely broad O-H stretch is definitive for the carboxylic acid.[4]

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula. The fragmentation pattern observed in the mass spectrum provides a fingerprint that can be used to further confirm the molecular structure.

Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) after Derivatization Causality: Carboxylic acids are polar and non-volatile, making them unsuitable for direct GC analysis. They must be converted into a more volatile derivative, typically a methyl or silyl ester.[5][6]

  • Derivatization (Esterification): Dissolve ~1 mg of the sample in 1 mL of methanol. Add a catalytic amount of sulfuric acid and heat at 60°C for 1 hour. Neutralize, extract the resulting methyl ester, and concentrate.

  • GC Separation:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL of the derivatized sample solution.

    • Oven Program: Start at 80°C, hold for 2 min, then ramp to 250°C at 10°C/min.

  • MS Detection (EI):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) for the methyl ester (C₁₀H₁₆O₃, MW = 184.23).

    • Analyze the fragmentation pattern. Expect to see characteristic losses, such as the loss of a methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

Chromatographic Purity Assessment

Principle: Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, HPLC is the gold standard.

G cluster_0 HPLC System workflow Sample Injection C18 Reversed-Phase Column Isocratic/Gradient Elution (Water/Acetonitrile + Acid) UV Detector (210 nm) Purity Assessment (% Area)

Caption: Typical HPLC workflow for purity analysis.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Causality: RP-HPLC is ideal for analyzing polar to moderately non-polar compounds. A C18 column is a good starting point. The addition of a small amount of acid (e.g., formic acid or TFA) to the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention time.[7]

  • Sample Preparation: Prepare a stock solution of the sample in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL. Dilute to ~50 µg/mL for analysis.

  • HPLC System & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV Diode Array Detector (DAD) monitoring at 210 nm.

    • Column Temperature: 30°C.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the area percent of the main peak to determine the purity of the compound. The use of a DAD allows for peak purity analysis by comparing spectra across the peak.

Thermal Analysis

Principle: Thermal analysis techniques measure changes in a material's physical properties as a function of temperature. Differential Scanning Calorimetry (DSC) is used to determine the melting point and heat of fusion, while Thermogravimetric Analysis (TGA) measures weight loss, indicating decomposition temperature.

Protocol: DSC/TGA Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA pan or a crimped DSC pan.

  • Instrument Setup: Place the sample in the instrument furnace alongside an empty reference pan.

  • Acquisition:

    • Method: Heat the sample from 25°C to 400°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Data Collection: Record the heat flow (DSC) and the sample weight (TGA) as a function of temperature.

  • Data Analysis:

    • DSC: The sharp endothermic peak corresponds to the melting point of the compound.

    • TGA: The onset of significant weight loss indicates the temperature at which the compound begins to decompose.[8]

Conclusion

The analytical strategy outlined in this document provides a robust and self-validating framework for the complete characterization of this compound. By combining the structural elucidating power of NMR and MS, the functional group confirmation of FTIR, the quantitative purity assessment of HPLC, and the physical property determination of thermal analysis, a researcher can generate a comprehensive data package. This ensures the material's identity, purity, and stability, providing full confidence for its use in demanding applications such as pharmaceutical development and materials science.

References

Comprehensive 1H and 13C NMR Analysis of 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract

This application note provides a detailed guide and protocol for the complete structural elucidation of 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We present a systematic approach, beginning with sample preparation and data acquisition, followed by an in-depth analysis of ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra. The causality behind spectral assignments is explained, emphasizing the influence of the ketone, carboxylic acid, and gem-dimethyl functionalities on the chemical environment of the cyclohexanone framework. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require robust methods for molecular characterization.

Introduction and Theoretical Framework

This compound is a substituted cyclic keto-acid. Such motifs are valuable building blocks in organic synthesis due to the presence of multiple reactive centers: a ketone, a carboxylic acid, and a chiral center at the C-4 position. Accurate and unambiguous structural verification is paramount for its application in complex molecular synthesis. NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the carbon skeleton, proton environments, and their connectivity.

The interpretation of this molecule's NMR spectra relies on several key principles:

  • Chemical Shift (δ): The position of a signal is dictated by the local electronic environment. Electronegative groups, like the ketone and carboxylic acid, withdraw electron density, "deshielding" nearby nuclei and shifting their signals downfield (to higher ppm values).[1][2] The carbonyl group's magnetic anisotropy can further shield or deshield adjacent protons depending on their spatial orientation.[3]

  • Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons interact, splitting each other's signals into multiplets. The magnitude of this splitting (coupling constant, J) provides information on the dihedral angle between the protons, which is crucial for conformational analysis of the cyclohexane ring.

  • Functional Group Influence:

    • Ketone (C=O): The carbonyl carbon (C-4) is highly deshielded, typically appearing above 200 ppm in the ¹³C NMR spectrum.[4][5] Protons on the α-carbons (C-3 and C-5) are also deshielded, generally resonating between 2.0 and 2.5 ppm.[6]

    • Carboxylic Acid (-COOH): The acidic proton is highly deshielded and often appears as a broad singlet far downfield (10-13 ppm) in the ¹H NMR spectrum.[7][8][9] Its carbon atom resonates in the 170-185 ppm range in the ¹³C spectrum.[7][10]

    • Gem-Dimethyl Group: The two methyl groups at the C-2 position are chemically equivalent due to rotation around the C-C bond, resulting in a single, sharp singlet in the ¹H NMR spectrum, integrating to six protons.

Experimental Design and Protocols

A multi-faceted NMR approach is essential for a self-validating and complete assignment. The workflow below ensures all necessary data is collected for unambiguous characterization.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+ Spectrometer) cluster_analysis Data Analysis & Elucidation Prep Dissolve ~15-20 mg of sample in ~0.6 mL of CDCl3 with 0.03% TMS H1 1D ¹H NMR Prep->H1 C13 1D ¹³C{¹H} NMR A1 Assign proton types (multiplicity, integration) H1->A1 DEPT DEPT-135 A2 Assign carbon types (CH3, CH2, CH, Cq) C13->A2 COSY 2D gCOSY DEPT->A2 HSQC 2D gHSQC A3 Correlate ¹H-¹H (neighboring protons) COSY->A3 HMBC 2D gHMBC A4 Correlate ¹H-¹³C (direct attachment) HSQC->A4 A5 Correlate ¹H-¹³C (2-3 bond connectivity) HMBC->A5 Final Final Structure Verification A1->Final A2->Final A3->Final A4->Final A5->Final

Figure 1: Recommended workflow for NMR analysis.

Protocol 2.1: Sample Preparation

The choice of solvent is critical. Chloroform-d (CDCl₃) is a suitable first choice for its versatility. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Weigh approximately 15-20 mg of this compound directly into a clean, dry NMR tube.

  • Using a pipette, add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

  • Cap the NMR tube securely and gently vortex or invert the tube until the sample is completely dissolved.

  • Insert the NMR tube into a spinner turbine, ensuring the correct depth is set for the spectrometer.

Insight: Carboxylic acid protons can undergo exchange with residual water in the solvent, leading to signal broadening. Using a high-purity, dry solvent minimizes this effect.[7] If the acidic proton is not observed, a small amount of D₂O can be added to confirm its presence via H-D exchange, which causes the signal to disappear.[7][8]

Protocol 2.2: NMR Data Acquisition

The following experiments should be performed on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.

Experiment Purpose Key Parameters
¹H NMR Quantifies protons and determines their local environment and connectivity through coupling.Spectral Width: -2 to 14 ppm; Acquisition Time: ~4s; Relaxation Delay: 2s; Number of Scans: 8-16.
¹³C{¹H} NMR Counts the number of unique carbon environments.Spectral Width: -10 to 230 ppm; Acquisition Time: ~1s; Relaxation Delay: 2s; Number of Scans: 1024+.
DEPT-135 Differentiates carbon types based on the number of attached protons.CH₃/CH show positive phase; CH₂ show negative phase; Quaternary C are absent.[11]
gCOSY Identifies proton-proton (¹H-¹H) spin coupling correlations.Collect 2048 points in F2 and 256-512 increments in F1; 4-8 scans per increment.
gHSQC Correlates protons with their directly attached carbons (¹JCH).Optimized for ¹JCH ≈ 145 Hz; Spectral width in F1 (¹³C) covers the full carbon spectrum.[12][13]
gHMBC Correlates protons and carbons over 2-3 bonds (ⁿJCH).Optimized for long-range coupling (ⁿJCH ≈ 8 Hz); Essential for assigning quaternary carbons.[12][14]

Spectral Interpretation and Data Analysis

The following sections detail the predicted spectra and the logic for assigning each signal.

Figure 2: Structure and atom numbering of the target molecule. (Note: Standard IUPAC numbering is used for the ring. Carbons of functional groups are numbered subsequently for clarity in spectral assignment.)

¹H NMR Spectrum Analysis
Proton(s) Predicted δ (ppm) Multiplicity Integration Rationale
H-8 (COOH) 10.0 - 12.5broad singlet (br s)1HHighly deshielded acidic proton, often broadened by hydrogen bonding and chemical exchange.[7][8]
H-1 2.8 - 3.1triplet (t) or dd1HMethine proton α to both the C-2 quaternary carbon and the electron-withdrawing carboxylic acid. Coupled to the two H-6 protons.
H-3ax, H-3eq 2.5 - 2.7multiplet (m)2HDiastereotopic methylene protons α to the ketone carbonyl (C-4). Deshielded by the C=O group.[6]
H-5ax, H-5eq 2.3 - 2.5multiplet (m)2HDiastereotopic methylene protons α to the ketone carbonyl (C-4).
H-6ax, H-6eq 1.8 - 2.1multiplet (m)2HMethylene protons adjacent to the C-1 methine.
H-10, H-11 (CH₃) 1.1 - 1.3singlet (s)6HEquivalent gem-dimethyl protons. Appear as a singlet as they have no adjacent proton neighbors to couple with.
¹³C NMR and DEPT-135 Spectrum Analysis
Carbon(s) Predicted δ (ppm) DEPT-135 Phase Rationale
C-4 (C=O) 208 - 212AbsentKetone carbonyl carbon, highly deshielded.[5]
C-7 (COOH) 178 - 182AbsentCarboxylic acid carbonyl carbon.[7][10]
C-1 45 - 50Positive (CH)Methine carbon α to the carboxylic acid.
C-3 40 - 45Negative (CH₂)Methylene carbon α to the ketone.
C-5 40 - 45Negative (CH₂)Methylene carbon α to the ketone.
C-6 35 - 40Negative (CH₂)Methylene carbon adjacent to C-1.
C-2 30 - 35AbsentQuaternary carbon bearing the gem-dimethyl groups.
C-10, C-11 (CH₃) 25 - 30Positive (CH₃)Equivalent methyl carbons of the gem-dimethyl group.
2D NMR for Unambiguous Assignment

While 1D spectra provide strong evidence, 2D NMR is required for definitive, self-validating assignments.

  • COSY (COrrelation SpectroscopY): This experiment reveals ¹H-¹H coupling networks.[15]

    • A cross-peak will connect H-1 with the H-6 protons.

    • Cross-peaks will link the H-5 protons to the H-6 protons.

    • The H-3 protons will show correlations to the H-1 proton.

    • Crucially, the gem-dimethyl singlet (H-10/11) will show no COSY cross-peaks, confirming its isolation from other protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to.[12][13]

    • The signal for H-1 at ~2.9 ppm will correlate to the carbon signal C-1 at ~47 ppm.

    • The gem-dimethyl proton singlet at ~1.2 ppm will correlate to the methyl carbon signal C-10/11 at ~27 ppm.

    • This allows for the direct assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the full carbon skeleton by identifying 2- and 3-bond ¹H-¹³C correlations.[12][14]

G H10_11 H-10/11 (CH3) C1 C-1 H10_11->C1 3J C2 C-2 (Quat.) H10_11->C2 2J C3 C-3 H10_11->C3 3J H1 H-1 H1->C2 2J C7 C-7 (COOH) H1->C7 2J C6 C6 H6 H-6 C4 C-4 (C=O) H6->C4 3J C5 C5

Figure 3: Key expected HMBC correlations for structural confirmation.

Key HMBC Insights:

  • Confirming the gem-dimethyl position: The intense singlet from the methyl protons (H-10/11 ) will show correlations to the quaternary carbon C-2 (2-bond), the methine carbon C-1 (3-bond), and the methylene carbon C-3 (3-bond). This single set of correlations definitively places the gem-dimethyl group at the C-2 position.

  • Assigning the Carbonyls: The proton H-1 will show a 2-bond correlation to the carboxylic acid carbonyl C-7 . Protons at H-3 and H-5 will show 2-bond correlations to the ketone carbonyl C-4 . This unambiguously differentiates the two carbonyl signals observed in the ¹³C spectrum.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and verifiable method for the complete structural assignment of this compound. This application note outlines a comprehensive protocol and logical framework for data interpretation that can be adapted for the analysis of other complex small molecules. The systematic application of these experiments ensures high confidence in the final structural determination, a critical requirement in all fields of chemical research and development.

References

Application Note: Structural Elucidation of 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid using Fourier Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analysis of 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid using Fourier Transform Infrared (FTIR) spectroscopy. As a molecule possessing two distinct carbonyl functionalities—a carboxylic acid and a ketone—its infrared spectrum presents a rich source of structural information. This application note details the theoretical basis for its spectral features, offers validated protocols for sample preparation and data acquisition, and provides a framework for accurate spectral interpretation. Methodologies for both solid-state analysis via Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR) are presented, ensuring researchers can select the optimal technique for their instrumentation and sample availability.

Introduction: The Molecule and the Method

This compound (CAS 4029-26-9, Formula: C₉H₁₄O₃) is a bifunctional organic compound featuring a cyclohexane ring substituted with a carboxylic acid group, a ketone group, and a gem-dimethyl group.[1][2][3] The spatial arrangement and electronic interplay of these functional groups make it a molecule of interest in synthetic chemistry and drug development.

Fourier Transform Infrared (FTIR) spectroscopy is an analytical technique that provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by a sample.[4] When IR radiation interacts with a molecule, it excites vibrations in the chemical bonds (e.g., stretching, bending).[5] The specific frequencies of radiation that are absorbed correspond to the vibrational modes of the molecule's functional groups. This makes FTIR an exceptionally powerful and rapid tool for identifying the chemical functionalities present in a compound.[6][7] For this compound, FTIR is indispensable for confirming the presence and characteristics of its key carboxylic acid and ketone moieties.

Foundational Principles of FTIR Spectroscopy

An FTIR spectrometer operates by passing a beam of infrared radiation, containing a wide range of frequencies simultaneously, through a device called an interferometer.[7][8] The most common design is the Michelson interferometer, which splits the beam and then recombines it after introducing a variable optical path difference.[8] This process creates an interferogram, a signal in the time domain. The sample is placed in the path of this modulated beam, where it absorbs specific frequencies. The transmitted light reaches a detector, and a mathematical operation known as a Fourier Transform is applied by a computer to convert the interferogram into a frequency-domain spectrum.[5][9] The final spectrum is typically plotted as absorbance or transmittance versus wavenumber (cm⁻¹).

Predicted Spectral Features of this compound

The infrared spectrum of this molecule is a superposition of the vibrational modes of its constituent parts. The most diagnostically significant absorptions are expected from the carbonyl and hydroxyl groups.

  • Carboxylic Acid Moiety (-COOH):

    • O-H Stretching: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. This strong hydrogen bonding results in a characteristically very broad and intense absorption band for the O-H stretch, appearing in the region of 3300-2500 cm⁻¹.[10][11][12] This broad feature is often superimposed on the C-H stretching bands.

    • C=O Stretching (Carboxyl): The carbonyl stretch of a saturated, dimeric carboxylic acid is a very strong and sharp absorption found between 1730 and 1700 cm⁻¹.[12] Its high intensity is due to the large change in dipole moment during the vibration.

    • C-O Stretching and O-H Bending: The spectrum will also contain a C-O stretching vibration, typically in the 1320-1210 cm⁻¹ range, and in-plane O-H bending, which can be observed around 1440-1395 cm⁻¹.[10] A broad O-H out-of-plane bend (wag) is also a useful diagnostic peak, often centered around 920 cm⁻¹.[12]

  • Ketone Moiety (C=O):

    • C=O Stretching (Ketone): Saturated aliphatic ketones exhibit a strong C=O stretching band around 1715 cm⁻¹.[13][14] Given the presence of the carboxylic acid carbonyl in a similar region, the spectrum may show two distinct, closely spaced peaks or a single, broadened peak with a shoulder, representing the two different carbonyl environments.

  • Alkane Backbone (Cyclohexane and Gem-Dimethyl):

    • C-H Stretching: The sp³ C-H bonds of the cyclohexane ring and methyl groups will produce multiple sharp absorption bands in the 3000-2850 cm⁻¹ region.

    • C-H Bending: Methylene (-CH₂-) scissoring vibrations appear near 1465 cm⁻¹, while methyl (-CH₃) bending vibrations are found near 1450 cm⁻¹ and 1375 cm⁻¹. The gem-dimethyl group may cause a characteristic splitting of the 1375 cm⁻¹ band.

Table 1: Summary of Expected FTIR Absorption Bands
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3300 - 2500O-H Stretch (H-bonded)Carboxylic AcidStrong, Very Broad
3000 - 2850C-H StretchAlkane (sp³)Medium to Strong
~1715C=O StretchKetoneStrong
~1710C=O Stretch (Dimer)Carboxylic AcidStrong
1465 - 1450C-H Bend (Scissor/Asymmetric)Alkane (-CH₂-, -CH₃)Variable
~1375C-H Bend (Symmetric)Alkane (-CH₃)Variable
1320 - 1210C-O StretchCarboxylic AcidStrong
960 - 900O-H Bend (Out-of-plane)Carboxylic AcidMedium, Broad

Experimental Workflow and Protocols

The following section provides detailed, step-by-step protocols for obtaining a high-quality FTIR spectrum of this compound. The overall process is visualized in the workflow diagram below.

FTIR_Workflow cluster_prep Part 1: Preparation cluster_sample Part 2: Sample Analysis (Choose One Method) cluster_process Part 3: Data Processing & Interpretation start Obtain Solid Sample of This compound inst_prep Instrument Preparation: 1. Power On 2. Perform System Calibration (e.g., with Polystyrene Film) start->inst_prep bg_scan Acquire Background Spectrum (Empty Sample Compartment) inst_prep->bg_scan grind_sample_kbr Method A: KBr Pellet 1. Grind ~1 mg sample with ~100 mg dry KBr bg_scan->grind_sample_kbr Solid-State Prep clean_atr Method B: ATR 1. Clean ATR crystal (e.g., with isopropanol) bg_scan->clean_atr Solid-State Prep press_pellet 2. Press mixture in a die to form a transparent pellet grind_sample_kbr->press_pellet analyze_kbr 3. Place pellet in sample holder and acquire spectrum press_pellet->analyze_kbr process_data Data Processing: 1. Perform Baseline Correction 2. Label significant peaks analyze_kbr->process_data apply_sample_atr 2. Apply small amount of solid sample onto the crystal clean_atr->apply_sample_atr apply_pressure_atr 3. Apply pressure with anvil to ensure good contact apply_sample_atr->apply_pressure_atr analyze_atr 4. Acquire spectrum apply_pressure_atr->analyze_atr analyze_atr->process_data interpret Spectral Interpretation: Compare peaks to known functional group frequencies process_data->interpret final_report Final Report Generation interpret->final_report

Caption: Experimental workflow for FTIR analysis.

Instrument Setup and Calibration
  • Power On: Ensure the FTIR spectrometer, computer, and any associated purge gas systems are activated and allowed to stabilize as per the manufacturer's instructions.

  • Background Scan: Before analyzing the sample, a background spectrum must be collected.[15] This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, which is then automatically subtracted from the sample spectrum.

    • Ensure the sample compartment is empty and clean.

    • Initiate the background scan using the instrument's software. A typical background is an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

  • System Validation (Optional but Recommended): Periodically verify the instrument's wavenumber accuracy using a certified polystyrene film standard.[16][17] This ensures the reliability of the collected data.

Protocol 1: Solid-State Analysis via KBr Pellet

This method is considered the gold standard for transmission analysis of solid samples, yielding high-quality spectra when performed correctly.[18] The principle is to disperse the solid analyte in an IR-transparent matrix (KBr) to minimize light scattering.[18][19]

Materials:

  • This compound (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press and die set

  • Spatula

Procedure:

  • Grinding: Place ~1-2 mg of the sample and ~100-200 mg of dry KBr into an agate mortar.[20]

  • Mixing: Gently grind the two components together for 1-2 minutes until a fine, homogeneous powder is obtained. The fine particle size is critical to reduce scattering effects (Christiansen effect).[19]

  • Loading the Die: Transfer a small amount of the powder mixture into the pellet die. Distribute it evenly.

  • Pressing the Pellet: Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for approximately 1-2 minutes.[20]

  • Inspection: Carefully remove the die and extract the pellet. A good pellet should be thin and transparent or translucent.

  • Analysis: Place the pellet into the spectrometer's sample holder and acquire the spectrum. Use the same acquisition parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution, range 4000-400 cm⁻¹).

Protocol 2: Solid-State Analysis via Attenuated Total Reflectance (ATR)

ATR is a modern, rapid sampling technique that requires minimal to no sample preparation, making it ideal for routine analysis.[21] It works by measuring the changes that occur in a totally internally reflected infrared beam when it comes into contact with a sample.[22][23]

Materials:

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • This compound

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Crystal Cleaning: Before the background and sample scans, thoroughly clean the surface of the ATR crystal with a soft, lint-free wipe soaked in a volatile solvent like isopropanol to remove any residue.[24]

  • Background Scan: With the clean, empty ATR crystal in position, perform a background scan using the instrument software. Ensure the pressure anvil is engaged if it is part of the background.

  • Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.[20]

  • Apply Pressure: Lower the instrument's pressure anvil onto the sample to ensure firm, uniform contact between the solid and the crystal surface.[25] Good contact is essential for obtaining a high-quality ATR spectrum.[21]

  • Analysis: Acquire the sample spectrum using the same parameters as the background scan.

  • Post-Analysis Cleaning: After analysis, retract the anvil, remove the sample, and clean the crystal surface thoroughly with isopropanol and a wipe.

Data Processing
  • Baseline Correction: The raw spectrum may exhibit a sloping or curved baseline due to scattering or instrumental artifacts. Apply a baseline correction algorithm available in the instrument software to ensure that the absorbance of peaks is measured accurately from a zero baseline.[26]

  • Peak Picking: Use the software's tools to identify and label the wavenumbers of the major absorption peaks.

Interpretation and Troubleshooting

  • Confirm Key Functional Groups: The primary goal is to confirm the presence of the very broad O-H stretch (3300-2500 cm⁻¹) and the strong carbonyl C=O absorptions (~1715-1700 cm⁻¹). The presence of both confirms the carboxylic acid and ketone functionalities.

  • Distinguishing Carbonyls: The resolution of the two C=O peaks (ketone vs. acid) depends on the instrument and sample state. If they are not resolved, a broadened or asymmetric peak in this region is still strong evidence for both groups.

  • Troubleshooting KBr Pellets: If peaks are distorted or show a "tailing" effect towards higher wavenumbers, it may indicate that the sample was not ground finely enough, causing light scattering. The remedy is to remake the pellet with more thorough grinding.

  • Troubleshooting ATR: A weak spectrum with low signal-to-noise is almost always due to poor contact between the sample and the ATR crystal. Ensure sufficient pressure is applied and that the sample fully covers the crystal.

Conclusion

FTIR spectroscopy is a definitive and efficient technique for the structural characterization of this compound. By following the detailed protocols for either KBr pellet or ATR analysis, researchers can reliably obtain high-quality spectra. Correct interpretation, guided by the expected absorption frequencies summarized in this note, allows for the unambiguous confirmation of the key carboxylic acid and ketone functional groups, providing critical quality control and structural validation for professionals in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot effectively.

Introduction: The Synthetic Landscape

The construction of the this compound scaffold is a classic challenge in organic synthesis, frequently employed in the development of complex molecules and pharmaceutical intermediates. The most robust and common strategy for creating the substituted six-membered ring is the Robinson Annulation .[1][2] This powerful tandem reaction involves two fundamental transformations: a Michael addition followed by an intramolecular Aldol condensation.[3][4][5]

The elegance of this reaction lies in its ability to form two new carbon-carbon bonds and a new ring in a single sequence. However, this complexity also opens the door to several competing side reactions. This guide will address these issues in a practical, question-and-answer format.

Robinson_Annulation Ideal Reaction Pathway: Robinson Annulation cluster_michael Step 1: Michael Addition cluster_aldol Step 2: Intramolecular Aldol Condensation Michael_Donor Michael Donor (Enolizable Ketone/Ester) Base1 Base Michael_Donor->Base1 Deprotonation Michael_Acceptor Michael Acceptor (α,β-Unsaturated Ketone) Diketone 1,5-Diketone Intermediate Michael_Acceptor->Diketone C-C Bond Formation Enolate Enolate Intermediate Base1->Enolate Enolate->Diketone C-C Bond Formation Base2 Base / Heat Diketone->Base2 Enolization Cyclized_Adduct β-Hydroxy Ketone Diketone->Cyclized_Adduct Base2->Cyclized_Adduct Intramolecular Attack (Ring Formation) Final_Product Final Product (α,β-Unsaturated Cyclohexenone) Cyclized_Adduct->Final_Product Dehydration (-H₂O)

Caption: The Robinson Annulation sequence for forming a cyclohexenone ring.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is extremely low, and the crude TLC shows multiple unidentified spots. What are the most likely side products?

Low yields in a Robinson Annulation are almost always due to a few predictable side reactions that compete with the main pathway. The primary culprits are the polymerization of your Michael acceptor, self-condensation of your starting ketone, stalling of the reaction after the initial Michael addition, and double Michael additions.[1]

Side ProductCausative FactorAnalytical Identification
Polymerized Michael Acceptor Strong basic conditions, high concentration of the acceptor.[1][6] Insoluble, often sticky solid in the reaction flask. Absence of acceptor signals in crude NMR.
1,5-Diketone (Stalled Michael Adduct) Insufficient heat or base strength for the subsequent aldol condensation.[1] A major spot on TLC with a different Rf than starting materials. MS confirms the combined mass. ¹H NMR shows characteristic signals for the 1,5-dicarbonyl structure.
Self-Condensation Product The enolate of the Michael donor reacts with itself instead of the acceptor.[1] MS confirms a mass corresponding to two donor molecules minus water.
Double Michael Adduct Excess of the Michael acceptor reacting with the initial product.[1] High molecular weight byproduct detected by MS.
Q2: I'm seeing a lot of insoluble white/yellow precipitate. How do I prevent the polymerization of the Michael acceptor?

This is one of the most common failure modes. The Michael acceptor (e.g., methyl vinyl ketone) is an α,β-unsaturated ketone, which is highly susceptible to polymerization under the basic conditions required for the reaction.

[1][3][6]Causality: The base can initiate an anionic polymerization of the electron-deficient alkene. The key to preventing this is to maintain a very low steady-state concentration of the Michael acceptor throughout the reaction.

Troubleshooting Protocol: Mitigating Polymerization

  • Use a Michael Acceptor Precursor: Instead of adding the α,β-unsaturated ketone directly, generate it in situ. This is the most effective method.

    • Method A: Mannich Base Precursor: Use a β-amino ketone (a Mannich base), which eliminates to form the α,β-unsaturated ketone upon heating.

    • Method B: β-Chloro Ketone Precursor: Use a β-chloro ketone. The base in the reaction mixture will perform an E2 elimination to generate the acceptor at a controlled rate. 2[2][3][6]. Control Reaction Conditions:

    • Temperature: Run the reaction at the lowest temperature that still allows for the Michael addition to proceed.

    • Base Addition: Add the base slowly to the mixture of the Michael donor and acceptor to avoid localized high concentrations of base.

  • Change Catalyst System: While typically base-catalyzed, Robinson annulations can also proceed under acidic conditions (e.g., using H₂SO₄ or proline catalysis), which can prevent base-catalyzed polymerization.

// Title labelloc="t"; label="Competing Reaction Pathways for the Enolate and Michael Acceptor"; }

References

Technical Support Center: Synthesis of 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2,2-dimethyl-4-oxocyclohexanecarboxylic acid. This document provides in-depth troubleshooting guides and frequently asked questions to address challenges encountered during the multi-step synthesis, ensuring a higher yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and industrially relevant synthesis is a three-step process starting from acetone. The process involves:

  • Isophorone Synthesis: A base-catalyzed self-condensation of acetone to produce isophorone.[1][2][3]

  • Oxidation to Ketoisophorone: The isophorone is then oxidized to form ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione).[4]

  • Favorskii Rearrangement: Finally, ketoisophorone undergoes a Favorskii rearrangement to yield the target molecule, this compound.[5][6][7]

Q2: What are the critical parameters to control in the isophorone synthesis step?

The key to a high yield of isophorone is managing the complex reaction network of acetone self-condensation.[1][3] Critical parameters include:

  • Catalyst Concentration: Typically, aqueous solutions of NaOH or KOH are used. Optimal concentrations are crucial to balance reaction rate and selectivity.[4][8]

  • Temperature: The reaction is generally performed at elevated temperatures (150-250 °C).[4][8]

  • Reaction Time: Sufficient time is needed for the reaction to proceed, but prolonged times can lead to the formation of higher condensation products and resins.[1][4]

  • Water Content: The presence of a specific amount of water is often necessary for the catalytic system to be effective.[8]

Q3: What are the common byproducts in this synthesis, and how can they be minimized?

Common byproducts include triacetone dialcohol, ketonic resins, and other higher condensation products from acetone.[1][2][3] Minimizing these byproducts can be achieved by:

  • Careful control of reaction temperature and time.

  • Optimizing the catalyst concentration.

  • In the oxidation step, controlling the oxidant and catalyst loading can prevent the formation of over-oxidized products.

Q4: Can you explain the Favorskii rearrangement in the context of this synthesis?

The Favorskii rearrangement is a base-catalyzed reaction of an α-halo ketone that results in a carboxylic acid derivative, often with a ring contraction for cyclic ketones.[5][6][7] In this synthesis, a precursor to an α-halo ketone is formed from ketoisophorone, which then rearranges to the five-membered ring analog before hydrolysis to the final product. The reaction is typically carried out using a base like sodium hydroxide or an alkoxide.[5][9]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the synthesis of this compound.

Part 1: Isophorone Synthesis from Acetone

Issue 1.1: Low Yield of Isophorone

  • Potential Cause A: Suboptimal Catalyst Concentration.

    • Explanation: The base catalyst (NaOH or KOH) concentration is critical. Too low a concentration leads to a slow reaction rate, while too high a concentration can promote the formation of undesirable resins and higher condensation products.[1][4]

    • Solution: Titrate the catalyst concentration to find the optimal level for your specific reaction conditions. A common starting point is a low weight percentage of the alkali hydroxide.[8]

  • Potential Cause B: Incorrect Reaction Temperature.

    • Explanation: The self-condensation of acetone is temperature-dependent. Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can favor side reactions.[4][8]

    • Solution: Optimize the reaction temperature within the recommended range of 150-250 °C.[8] Monitor the reaction progress using techniques like GC-MS to determine the optimal temperature for your setup.

  • Potential Cause C: Formation of Resins and Byproducts.

    • Explanation: The reaction network for acetone condensation is complex, with several potential side reactions leading to the formation of resins.[1][3]

    • Solution: In addition to optimizing catalyst and temperature, consider adjusting the reaction time. Shorter reaction times can sometimes favor the formation of isophorone over higher molecular weight products.[4]

Experimental Protocol: Optimization of Isophorone Synthesis

  • Set up a series of parallel reactions in pressure reactors.

  • Vary the concentration of the base catalyst (e.g., 0.5%, 1%, 1.5% w/w NaOH).

  • Vary the reaction temperature (e.g., 175 °C, 200 °C, 225 °C).

  • Take aliquots at different time points (e.g., 2h, 4h, 6h) and quench the reaction.

  • Analyze the product mixture by GC to determine the yield of isophorone and the presence of byproducts.

ParameterRangeOptimal (Example)
Catalyst (NaOH) 0.5 - 2.0 wt%1.0 wt%
Temperature 150 - 250 °C200 °C
Time 2 - 8 hours4 hours
Part 2: Oxidation of Isophorone to Ketoisophorone

Issue 2.1: Incomplete Oxidation

  • Potential Cause A: Inefficient Catalyst System.

    • Explanation: The choice of catalyst for the oxidation of isophorone is crucial. Various transition metal complexes have been shown to be effective.[10] An inappropriate or deactivated catalyst will lead to low conversion.

    • Solution: Screen different catalysts, such as manganese or cobalt-based complexes.[10] Ensure the catalyst is properly activated and handled under the recommended conditions.

  • Potential Cause B: Insufficient Oxidant.

    • Explanation: Molecular oxygen is a common oxidant for this step. Insufficient oxygen supply will limit the reaction rate and conversion.

    • Solution: Ensure efficient stirring and a continuous supply of oxygen or air to the reaction mixture. The partial pressure of oxygen can also be a critical parameter to optimize.

Issue 2.2: Formation of Side Products

  • Potential Cause A: Over-oxidation.

    • Explanation: Harsh reaction conditions or an overly active catalyst can lead to the formation of over-oxidized byproducts.

    • Solution: Optimize the reaction temperature and catalyst loading. Using a milder, more selective catalyst system can also be beneficial. Biocatalytic methods are also being explored for higher selectivity.

  • Potential Cause B: Competing Reactions.

    • Explanation: The isophorone molecule has multiple reactive sites. Side reactions can occur if the reaction conditions are not selective for the desired oxidation.

    • Solution: Employ a catalyst system known for its high selectivity towards ketoisophorone formation. Recent literature suggests that iodine-catalyzed photo-oxidation can be a selective method.[11]

Part 3: Favorskii Rearrangement to this compound

Issue 3.1: Low Yield of the Final Product

  • Potential Cause A: Incomplete Rearrangement.

    • Explanation: The Favorskii rearrangement is sensitive to the base used and the reaction conditions.[5][7] Incomplete reaction can result from a non-optimal choice of base or insufficient reaction time and temperature.

    • Solution: Experiment with different bases, such as sodium hydroxide, potassium hydroxide, or sodium methoxide.[5] Optimize the reaction temperature and monitor the reaction progress by TLC or HPLC.

  • Potential Cause B: Side Reactions.

    • Explanation: The cyclopropanone intermediate in the Favorskii rearrangement can undergo alternative reactions if not properly stabilized or if the reaction conditions are not ideal.[6]

    • Solution: Ensure the reaction is carried out under an inert atmosphere if necessary. The choice of solvent can also influence the stability of the intermediates and the course of the reaction.

Issue 3.2: Difficulty in Product Isolation and Purification

  • Potential Cause A: Presence of Impurities.

    • Explanation: The crude product may contain unreacted starting material, intermediates, and byproducts from side reactions.

    • Solution: Utilize appropriate purification techniques. Distillation or recrystallization are common methods for purifying carboxylic acids.[12] The use of column chromatography may also be necessary for high purity.

  • Potential Cause B: Product Solubility.

    • Explanation: The carboxylic acid product will have different solubility properties compared to the starting material and intermediates.

    • Solution: Exploit the acidic nature of the product for purification. Acid-base extraction can be a powerful technique to separate the carboxylic acid from neutral organic impurities.

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Isophorone Synthesis cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Favorskii Rearrangement Acetone Acetone Isophorone Isophorone Acetone->Isophorone Base-Catalyzed Self-Condensation Ketoisophorone Ketoisophorone Isophorone->Ketoisophorone Oxidation FinalProduct This compound Ketoisophorone->FinalProduct Favorskii Rearrangement

Caption: Overall synthetic workflow for this compound.

Troubleshooting Logic Diagram

Troubleshooting Start Low Final Yield CheckStep1 Check Isophorone Yield Start->CheckStep1 CheckStep2 Check Ketoisophorone Yield Start->CheckStep2 CheckStep3 Check Favorskii Rearrangement Start->CheckStep3 OptimizeStep1 Optimize Step 1: - Catalyst Conc. - Temperature - Time CheckStep1->OptimizeStep1 Low OptimizeStep2 Optimize Step 2: - Catalyst System - Oxidant Supply CheckStep2->OptimizeStep2 Low OptimizeStep3 Optimize Step 3: - Base Selection - Reaction Conditions CheckStep3->OptimizeStep3 Low Purification Review Purification Strategy OptimizeStep1->Purification OptimizeStep2->Purification OptimizeStep3->Purification

Caption: A logical approach to troubleshooting low yield issues in the synthesis.

References

Technical Support Center: Large-Scale Synthesis of 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-dimethyl-4-oxocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of this important chemical intermediate. Here, we address common challenges and provide in-depth troubleshooting advice to help you optimize your process, improve yield, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis.

Q1: What is the most common synthetic route for this compound on a large scale?

The most prevalent and scalable approach is a variation of the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.[1][2][3][4] The typical starting materials are a derivative of isobutyric acid (as the Michael donor) and methyl vinyl ketone (as the Michael acceptor).[1][5]

Q2: Why is my reaction yield consistently low?

Low yields can stem from several factors. The most common culprits include:

  • Inefficient enolate formation: The initial deprotonation of the isobutyric acid derivative may be incomplete.

  • Side reactions: Polymerization of methyl vinyl ketone is a significant issue.[5]

  • Unfavorable reaction equilibrium: The intramolecular aldol condensation is a reversible reaction.

  • Product degradation: The product may not be stable under the reaction or workup conditions.

Q3: I'm observing a significant amount of a polymeric byproduct. How can I prevent this?

The polymerization of methyl vinyl ketone (MVK) is a common challenge.[5] MVK is prone to polymerization, especially in the presence of base or heat.[6] To mitigate this, consider the following:

  • Use a precursor to MVK: Instead of adding MVK directly, a β-chloroketone can be used, which generates MVK in situ at a low concentration.[5]

  • Control the addition rate: Add MVK slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Maintain low temperatures: Keep the reaction temperature as low as feasible to slow down the polymerization rate.

Q4: My final product is an oil instead of a solid. What could be the reason?

An oily product often indicates the presence of impurities or a mixture of isomers.[7] Potential causes include:

  • Residual solvent: Incomplete removal of reaction or extraction solvents.

  • Presence of side products: Unreacted starting materials or byproducts from side reactions can act as impurities that depress the melting point.

  • Isomeric mixture: The product can exist as different stereoisomers, and a mixture may have a lower melting point than a pure isomer.

Q5: What are the key safety precautions when working with methyl vinyl ketone?

Methyl vinyl ketone is a hazardous substance. It is a flammable liquid with a low flash point and is highly toxic by inhalation.[6] It can also cause severe burns to the skin and eyes.[6] Always handle MVK in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and have an emergency plan in place for spills or exposure.

Troubleshooting Guide

This section provides a more detailed breakdown of potential problems, their causes, and actionable solutions.

Problem 1: Low Yield in the Michael Addition Step
Potential Cause Explanation Recommended Solution
Incomplete Enolate Formation The base used may not be strong enough to fully deprotonate the isobutyric acid derivative, leading to a low concentration of the active nucleophile.Use a stronger base, such as lithium diisopropylamide (LDA), or a base that is compatible with the solvent system and does not induce side reactions. Ensure anhydrous conditions as water will quench the enolate.
1,2-Addition instead of 1,4-Addition Highly reactive enolates can sometimes favor direct attack at the carbonyl carbon (1,2-addition) of methyl vinyl ketone, rather than the desired conjugate addition (1,4-addition).[8][9]Use a less reactive, more stabilized enolate if possible.[8] Softer nucleophiles tend to favor 1,4-addition.[9] The choice of counter-ion (e.g., Li+, Na+, K+) can also influence the regioselectivity.
Reversibility of the Michael Addition The Michael addition can be reversible, especially if the product is not thermodynamically favored or if the reaction conditions allow for retro-Michael reaction.Once the Michael adduct is formed, proceed to the next step (aldol condensation) without delay. In some cases, isolating the Michael adduct before proceeding can improve overall yield.[3]
Problem 2: Inefficient Intramolecular Aldol Condensation
Potential Cause Explanation Recommended Solution
Unfavorable Ring Closure The formation of the six-membered ring is an equilibrium process. If the conditions are not optimized, the equilibrium may favor the open-chain dicarbonyl compound.[2]Use a suitable base to catalyze the intramolecular aldol reaction. The choice of solvent can also play a crucial role in promoting the cyclization. In some cases, heating the reaction mixture is necessary to drive the condensation.
Formation of Dehydration Byproducts The initial aldol addition product is a β-hydroxy ketone, which can dehydrate to form an α,β-unsaturated ketone.[3] While this is often the desired final step of the Robinson annulation, uncontrolled dehydration can lead to a mixture of products.Carefully control the reaction temperature and the amount of base used. Acid catalysis can also be employed for the dehydration step, which may offer better control.[3][5]
Steric Hindrance The gem-dimethyl group at the 2-position can introduce some steric strain, potentially hindering the ring-closing step.While the gem-dimethyl group is an inherent feature of the target molecule, optimizing reaction conditions such as temperature and reaction time can help overcome this kinetic barrier.
Problem 3: Difficulties in Product Purification
Potential Cause Explanation Recommended Solution
Presence of Closely Related Impurities The crude product may contain unreacted starting materials, the intermediate Michael adduct, or other side products with similar physical properties to the desired product, making separation by simple extraction or distillation challenging.Employ column chromatography for purification. A careful selection of the stationary and mobile phases is critical. Alternatively, recrystallization from a suitable solvent system can be effective if a crystalline solid can be obtained.
Formation of an Emulsion During Workup In large-scale reactions, the aqueous workup can sometimes lead to the formation of stable emulsions, making phase separation difficult and leading to product loss.Add a saturated brine solution to the aqueous layer to increase its ionic strength and help break the emulsion. Using a different extraction solvent with a greater density difference from water can also be beneficial.
Thermal Decomposition During Distillation If distillation is used for purification, the product may be susceptible to decomposition at elevated temperatures.Use vacuum distillation to lower the boiling point of the product and minimize thermal degradation. A short-path distillation apparatus is recommended for heat-sensitive compounds.

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the general synthetic workflow and a decision tree for troubleshooting common issues.

Synthetic Workflow Diagram

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Aldol Condensation cluster_2 Step 3: Purification A Isobutyric Acid Derivative C Enolate Formation A->C Deprotonation B Base (e.g., LDA) B->C E Michael Adduct (1,5-Dicarbonyl Intermediate) C->E D Methyl Vinyl Ketone D->E 1,4-Conjugate Addition G Cyclization & Dehydration E->G F Base or Acid Catalyst F->G H Crude this compound G->H I Workup (e.g., Extraction) H->I J Purification (e.g., Chromatography, Recrystallization) I->J K Pure Product J->K

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree: Low Yield

G Start Low Overall Yield Check_Michael Analyze crude reaction mixture from Step 1 Start->Check_Michael Michael_OK High conversion to Michael Adduct? Check_Michael->Michael_OK Yes Michael_Bad Low conversion to Michael Adduct Check_Michael->Michael_Bad No Aldol_Problem Issue is in Aldol Condensation/Workup Michael_OK->Aldol_Problem Enolate_Problem Incomplete Enolate Formation? Michael_Bad->Enolate_Problem Solution_Aldol Optimize Aldol catalyst/temp/time Aldol_Problem->Solution_Aldol Solution_Workup Check for product loss during extraction/purification Aldol_Problem->Solution_Workup Polymer_Problem Significant Polymerization? Enolate_Problem->Polymer_Problem No Solution_Enolate Use stronger base / anhydrous conditions Enolate_Problem->Solution_Enolate Yes Solution_Polymer Slow MVK addition / lower temp Polymer_Problem->Solution_Polymer Yes

Caption: Decision tree for troubleshooting low yield in the synthesis.

Quantitative Data Summary

The following table provides a summary of key reaction parameters and their impact on the synthesis.

Parameter Typical Range Impact on Reaction Considerations for Large-Scale Synthesis
Temperature -78°C to 60°CAffects reaction rate, selectivity, and side reactions. Lower temperatures favor kinetic control and can reduce polymerization. Higher temperatures are often needed for the aldol condensation.Maintaining uniform temperature in large reactors is critical. Hot spots can lead to runaway reactions or byproduct formation.
Base Stoichiometry 1.0 to 1.2 equivalentsCrucial for complete enolate formation. Excess base can promote side reactions.Accurate dosing of the base is essential. The choice of base can also affect solubility and ease of workup.
Solvent Aprotic solvents (e.g., THF, ether)Affects the solubility of reactants and intermediates, and the reactivity of the enolate.Solvent selection should consider safety (flammability), cost, and ease of recovery and recycling.
Reaction Time 1 to 24 hoursNeeds to be sufficient for complete reaction but not so long as to promote decomposition or side reactions.Reaction monitoring (e.g., by TLC, GC, or HPLC) is crucial to determine the optimal reaction time and avoid unnecessary heating or stirring.

References

Technical Support Center: Synthesis of 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and byproduct formation during the synthesis, ensuring a higher yield and purity of the target molecule.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that is crucial for the development of various pharmaceutical compounds. A common and effective synthetic route is the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1][2][3] This method is valued for its efficiency in constructing six-membered rings.

The general synthetic pathway involves the reaction of a ketone with an α,β-unsaturated ketone. In the context of this compound synthesis, a suitable precursor to isobutyraldehyde (or a derivative) would react with a vinyl ketone followed by subsequent oxidation and other functional group manipulations. The presence of the gem-dimethyl group introduces specific stereochemical considerations that can influence the reaction pathway and the formation of byproducts.

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section addresses specific issues that may arise during the synthesis, leading to the formation of unwanted byproducts. Each issue is presented in a question-and-answer format, providing insights into the root cause and offering actionable solutions.

Issue 1: My final product is contaminated with a significant amount of a higher molecular weight adduct.

Question: I am observing a significant impurity with a molecular weight corresponding to the sum of my two starting materials. What is this byproduct and how can I prevent its formation?

Answer:

This common byproduct is likely the Michael adduct , the intermediate formed after the initial conjugate addition and before the final ring-closing aldol condensation.[4][5][6] Its accumulation indicates that the intramolecular aldol condensation is the rate-limiting step or is being hindered.

Causality and Mitigation:

  • Insufficient Base or Inappropriate Base Strength: The aldol condensation requires a sufficiently strong base to deprotonate the α-carbon of the ketone moiety in the Michael adduct. If the base is too weak or used in substoichiometric amounts, the reaction may stall at the Michael addition stage.

    • Solution: Ensure you are using a suitable base (e.g., sodium ethoxide, potassium tert-butoxide) in at least a stoichiometric amount. The choice of base can also influence the equilibrium between the Michael addition and a potential retro-Michael reaction.

  • Low Reaction Temperature: The intramolecular aldol condensation often requires elevated temperatures to overcome the activation energy for cyclization.

    • Solution: After the initial Michael addition, consider increasing the reaction temperature to promote the ring-closing step. Monitoring the reaction by TLC or LC-MS can help determine the optimal temperature profile.

  • Steric Hindrance: The gem-dimethyl group can influence the conformational flexibility of the Michael adduct, potentially slowing down the rate of cyclization.

    • Solution: While the gem-dimethyl group is inherent to the target molecule, optimizing the reaction time and temperature can help favor the desired intramolecular reaction over intermolecular side reactions.

Experimental Workflow: Minimizing Michael Adduct Formation

start Michael Addition Reaction Mixture check_completion Monitor Reaction (TLC/LC-MS) start->check_completion incomplete Incomplete Cyclization (Michael Adduct Present) check_completion->incomplete Michael Adduct is major spot complete Complete Cyclization check_completion->complete Target product is major spot troubleshoot Troubleshooting incomplete->troubleshoot increase_temp Increase Reaction Temperature troubleshoot->increase_temp add_base Add Additional Base troubleshoot->add_base optimize_time Optimize Reaction Time troubleshoot->optimize_time increase_temp->check_completion add_base->check_completion optimize_time->check_completion

Caption: Troubleshooting workflow for incomplete cyclization.

Issue 2: My product contains an impurity with a hydroxyl group.

Question: Spectroscopic analysis (e.g., IR, NMR) of my purified product indicates the presence of a hydroxyl group. What is this byproduct?

Answer:

This impurity is likely the aldol addition product , a β-hydroxy ketone intermediate.[3][7] This species is formed after the intramolecular cyclization but before the final dehydration step that creates the α,β-unsaturated ketone system within the cyclohexenone ring.

Causality and Mitigation:

  • Incomplete Dehydration: The elimination of water to form the enone is often promoted by heat and can be either acid or base-catalyzed. Insufficient heating or inappropriate pH can lead to the isolation of the aldol adduct.

    • Solution: Ensure the reaction is heated for a sufficient duration after the cyclization step. If the reaction is run under basic conditions, a final acidic workup can facilitate dehydration.

  • Reaction Conditions: Certain reaction conditions may favor the stability of the aldol adduct over the dehydrated product.

    • Solution: Review your reaction conditions. If using milder conditions to avoid other side reactions, a separate dehydration step (e.g., heating with a catalytic amount of acid) might be necessary after the initial workup.

Issue 3: I am observing multiple isomers of my final product.

Question: My chromatographic analysis (e.g., HPLC, GC) shows multiple peaks with the same mass as my target product. What could be the cause?

Answer:

The presence of multiple isomers can be attributed to several factors, including the formation of diastereomers and constitutional isomers.

Causality and Mitigation:

  • Formation of Diastereomers: The Robinson annulation creates new stereocenters. The relative stereochemistry of these centers is influenced by the reaction conditions.

    • Solution: The stereochemical outcome can sometimes be directed by the choice of catalyst or solvent. Kinetically controlled conditions (lower temperatures) may favor one diastereomer, while thermodynamically controlled conditions (higher temperatures, longer reaction times) may favor another. Chiral catalysts can be employed for enantioselective synthesis.

  • Alternative Cyclization Pathways: While the formation of a six-membered ring is generally favored, alternative intramolecular aldol condensations can lead to the formation of less stable, smaller rings if other enolizable protons are present.[8][9][10] The gem-dimethyl group, however, blocks one of the alpha positions, which can simplify the possible outcomes.

    • Solution: Careful control of the reaction conditions, particularly the base and temperature, can help to favor the desired 6-membered ring formation.

  • Double Bond Isomerization: Under certain conditions, the double bond in the final cyclohexenone ring can migrate to a different position.

    • Solution: Maintaining careful control over the pH during workup and purification can minimize unwanted isomerization.

Data Summary: Byproduct Profile

Byproduct NameCommon CauseRecommended Action
Michael AdductIncomplete aldol condensationIncrease temperature, add more base, or increase reaction time.
Aldol AdductIncomplete dehydrationIncrease reaction temperature or perform a separate dehydration step.
DiastereomersNon-selective formation of stereocentersOptimize reaction conditions (temperature, catalyst) for stereocontrol.
Alternative Cyclization ProductsCompeting intramolecular reactionsPrecise control of base and temperature to favor 6-membered ring formation.
Polymerized Michael AcceptorSelf-polymerization of the α,β-unsaturated ketoneUse a precursor that generates the Michael acceptor in situ.[4]

Frequently Asked Questions (FAQs)

Q1: What is the role of the gem-dimethyl group in this synthesis?

The gem-dimethyl group at the 2-position has a significant impact on the reaction. It blocks one of the α-positions to the carboxylic acid group, which can simplify the enolization chemistry and prevent some potential side reactions. This substitution can also influence the conformational preferences of the intermediates, which can affect the stereochemical outcome of the cyclization.

Q2: What are the best analytical techniques to identify and quantify these byproducts?

A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from its byproducts and for assessing purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and any isolated byproducts.

  • Infrared (IR) Spectroscopy: Can quickly indicate the presence of functional groups like hydroxyls (from the aldol adduct) or the absence of the desired enone system.

Q3: How can I purify my final product to remove these byproducts?

The choice of purification method will depend on the nature of the impurities:

  • Recrystallization: Often effective for removing minor impurities if a suitable solvent system can be found.

  • Column Chromatography: A versatile technique for separating the target compound from byproducts with different polarities.

  • Preparative HPLC: Can be used for high-purity isolation, especially for separating isomers.

Q4: Can I use a different α,β-unsaturated ketone in this synthesis?

Yes, the Robinson annulation is versatile and can accommodate various Michael acceptors.[6][11] However, changing the α,β-unsaturated ketone will result in a different final product. The reactivity of the Michael acceptor can also influence the reaction conditions required and the potential for side reactions like polymerization.

Experimental Protocols

General Protocol for Robinson Annulation:

  • To a solution of the ketone starting material in a suitable solvent (e.g., ethanol, THF), add a base (e.g., sodium ethoxide) at room temperature.

  • Cool the mixture in an ice bath and slowly add the α,β-unsaturated ketone.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

  • After the Michael addition is complete, heat the reaction mixture to reflux to promote the intramolecular aldol condensation and dehydration.

  • Cool the reaction to room temperature and neutralize with an aqueous acid solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Note: This is a general procedure and may require optimization for the specific synthesis of this compound.

Visualizing the Byproduct Formation Pathway

cluster_main_pathway Desired Reaction Pathway cluster_byproducts Byproduct Formation Start Starting Materials Michael_Adduct Michael Adduct (1,5-Diketone) Start->Michael_Adduct Michael Addition Polymer Polymerized Michael Acceptor Start->Polymer Side Reaction Aldol_Adduct Aldol Adduct (β-Hydroxy Ketone) Michael_Adduct->Aldol_Adduct Intramolecular Aldol Addition Michael_Byproduct Michael Adduct (Isolated Byproduct) Michael_Adduct->Michael_Byproduct Incomplete Reaction Alternative_Cyclization Alternative Cyclization Products Michael_Adduct->Alternative_Cyclization Side Reaction Product This compound (or precursor) Aldol_Adduct->Product Dehydration Aldol_Byproduct Aldol Adduct (Isolated Byproduct) Aldol_Adduct->Aldol_Byproduct Incomplete Dehydration

Caption: Reaction pathway and potential byproduct formation.

References

"troubleshooting guide for 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid Reactions

Welcome to the technical support guide for this compound. This document provides troubleshooting advice and frequently asked questions for researchers, chemists, and drug development professionals working with this versatile building block. The inherent bifunctionality of this molecule—possessing both a ketone and a carboxylic acid—opens a wide array of synthetic possibilities but also presents unique challenges. This guide is structured to address specific experimental issues in a direct, question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Section 1: Troubleshooting Ketone Reduction Reactions

The ketone at the C4 position is a prime target for nucleophilic addition, most commonly reduction to a secondary alcohol. However, the steric environment and potential for diastereomer formation require careful consideration of reagents and conditions.

FAQ 1: My reduction with sodium borohydride (NaBH₄) is slow or incomplete. Why is this happening and what should I do?

Answer: This is a common observation and is often attributable to the steric hindrance imposed by the gem-dimethyl group at the C2 position. While NaBH₄ is a standard reagent for ketone reduction, its reactivity can be attenuated by sterically congested environments.[1]

  • Causality: The hydride delivery from the borohydride complex to the carbonyl carbon is sterically shielded. The 2,2-dimethyl groups can hinder the optimal trajectory for the nucleophilic attack, thus increasing the activation energy of the reaction.

  • Troubleshooting Steps:

    • Increase Reaction Time/Temperature: Simply extending the reaction time at room temperature or gently warming the reaction (e.g., to 40-50 °C) can often be sufficient to drive the reaction to completion. Monitor by TLC to avoid byproduct formation.

    • Change Solvent: Using a more polar protic solvent, like ethanol or isopropanol instead of methanol, can sometimes enhance the reactivity of NaBH₄.

    • Consider a Stronger, Unhindered Hydride Source: While potent, be aware that stronger reagents like Lithium Aluminum Hydride (LiAlH₄) will reduce both the ketone and the carboxylic acid to yield the corresponding diol.[2] If the diol is the desired product, LiAlH₄ is the reagent of choice. If only ketone reduction is desired, stick with modified borohydride approaches.

Table 1: Comparison of Common Reducing Agents

ReagentReactivitySelectivity (Ketone vs. Carboxylic Acid)Typical SolventsWorkup
Sodium Borohydride (NaBH₄) ModerateHigh (Reduces ketones, not acids)Methanol, EthanolAcidic (e.g., dilute HCl)
Lithium Aluminum Hydride (LiAlH₄) Very HighLow (Reduces both functional groups)THF, Diethyl EtherFieser (sequential H₂O, NaOH, H₂O)
Lithium Tri-sec-butylborohydride (L-Selectride®) HighHigh (Reduces ketones)THFOxidative (H₂O₂, NaOH)

FAQ 2: I am obtaining a mixture of cis and trans alcohol diastereomers. How can I control the stereoselectivity of the reduction?

Answer: Controlling stereoselectivity in cyclohexanone reductions is a classic challenge governed by the principles of axial versus equatorial attack of the hydride. The product distribution is highly dependent on the steric bulk of the reducing agent.

  • Mechanistic Insight:

    • Axial Attack: A sterically undemanding reagent (like NaBH₄) can approach from the less hindered equatorial face, leading to an "axial attack" that results in the formation of the equatorial alcohol.

    • Equatorial Attack: A bulky reducing agent (like L-Selectride®) is too large to approach from the equatorial face and is forced to approach from the more open axial face, leading to an "equatorial attack" that produces the axial alcohol.

  • Practical Recommendations:

    • For the Equatorial Alcohol (trans to COOH): Use a sterically small reducing agent. Sodium borohydride (NaBH₄) at low temperatures (e.g., 0 °C to -20 °C) will generally favor this isomer.

    • For the Axial Alcohol (cis to COOH): Employ a sterically demanding reducing agent. L-Selectride® or K-Selectride® are the standard choices for maximizing the yield of the axial alcohol. These reactions are typically run at low temperatures (-78 °C) in an aprotic solvent like THF.

Stereocontrol cluster_reagent Choice of Reducing Agent cluster_attack Attack Trajectory cluster_product Major Product Reagent Select Hydride Reagent Small Small Reagent (e.g., NaBH₄) Reagent->Small Less Hindered Bulky Bulky Reagent (e.g., L-Selectride®) Reagent->Bulky More Hindered Axial_Attack Axial Attack Small->Axial_Attack Favors Equatorial_Attack Equatorial Attack Bulky->Equatorial_Attack Favors Equatorial_OH Equatorial Alcohol (trans-isomer) Axial_Attack->Equatorial_OH Axial_OH Axial Alcohol (cis-isomer) Equatorial_Attack->Axial_OH

Caption: Decision workflow for stereoselective ketone reduction.

Section 2: Troubleshooting Carboxylic Acid Esterification

Ester formation is a cornerstone reaction for this substrate, but the choice of method is critical and depends on the stability of other functional groups and the nature of the alcohol.

FAQ 1: My Fischer esterification is giving a low yield. How can I drive the reaction to completion?

Answer: The Fischer esterification is an equilibrium-limited process.[3] Low yields are almost always due to the presence of water, which drives the reverse reaction (hydrolysis).

  • Principle of Equilibrium: The reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst produces an ester and water. To maximize the ester yield, the equilibrium must be shifted to the right according to Le Châtelier's principle.

  • Solutions:

    • Use Excess Alcohol: The simplest method is to use the alcohol as the solvent, ensuring it is present in a large molar excess. This is practical for simple alcohols like methanol and ethanol.[3][4]

    • Remove Water: For more complex alcohols where using a large excess is not feasible, water must be actively removed as it is formed. A Dean-Stark apparatus is the standard equipment for this, typically with a solvent like toluene that forms an azeotrope with water.

    • Use a Dehydrating Agent: Concentrated sulfuric acid not only acts as a catalyst but also as a dehydrating agent, sequestering the water formed.[5]

FAQ 2: My substrate is sensitive to the harsh conditions of Fischer esterification. What are some milder alternatives?

Answer: When strong acid and heat must be avoided, several excellent alternatives exist that proceed under milder, non-equilibrium conditions.

Esterification_Choice Start Need to Synthesize Ester AcidStable Is substrate acid-stable? Start->AcidStable Fischer Fischer Esterification (H₂SO₄, Alcohol, Heat) AcidStable->Fischer Yes MildMethods Consider Mild Alternatives AcidStable->MildMethods No Steglich Steglich Esterification (DCC/EDC, DMAP) MildMethods->Steglich AlkylHalide Alkylation (Base, Alkyl Halide) MildMethods->AlkylHalide

Caption: Selecting the appropriate esterification method.

  • Steglich Esterification: This method uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[4] It is highly efficient and performed at room temperature, making it ideal for sensitive substrates.

  • Alkylation with Alkyl Halides: The carboxylic acid can be deprotonated with a non-nucleophilic base (e.g., cesium carbonate or DBU) to form the carboxylate salt. This salt can then be treated with a primary alkyl halide (like iodomethane or benzyl bromide) in an Sₙ2 reaction to form the ester. This method avoids acidic conditions entirely.

Section 3: Troubleshooting Amide Bond Formation

Amide coupling is one of the most frequent yet challenging reactions in drug development. Direct condensation of the carboxylic acid with an amine is generally ineffective due to a competing acid-base reaction.[6]

FAQ 1: My amide coupling reaction using EDC is sluggish and gives significant side products. What am I doing wrong?

Answer: This is a classic issue in amide coupling chemistry. While EDC is an excellent activating agent, the initial O-acylisourea intermediate it forms is highly reactive and can undergo undesirable side reactions, such as rearrangement to an N-acylurea. The key is to trap this intermediate in situ.

  • The Role of Additives: The solution is to include an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[7]

    • Mechanism: EDC first activates the carboxylic acid to form the O-acylisourea. HOBt immediately reacts with this intermediate to form a more stable, yet still highly reactive, HOBt-ester. This active ester is less prone to side reactions and reacts cleanly with the amine to form the desired amide.[8] The use of these additives frequently minimizes racemization in chiral substrates as well.[7]

  • Base and Solvent:

    • A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is often required to neutralize the hydrochloride salt if EDC·HCl is used and to ensure the amine nucleophile is in its free-base form.[8]

    • Aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile are standard choices.[8]

Amide_Coupling_Mechanism node_acid R-COOH Carboxylic Acid node_intermediate O-Acylisourea (Highly Reactive) node_acid:f0->node_intermediate:f0 + node_edc EDC node_edc->node_intermediate:f0 node_hobt HOBt node_intermediate:f0->node_hobt Trapped by node_side_product N-Acylurea (Side Product) node_intermediate:f0->node_side_product Rearrangement (No HOBt) node_active_ester HOBt Active Ester (Stable Intermediate) node_hobt->node_active_ester:f0 node_amide R-CONH-R' | Amide Product node_active_ester:f0->node_amide:f0 + Amine node_amine R'-NH₂ node_amine->node_amide:f0

Caption: Role of HOBt in preventing side reactions during EDC-mediated amide coupling.

FAQ 2: I used DCC for my coupling, and now I can't get rid of the white precipitate (DCU) from my product.

Answer: The byproduct of DCC coupling, N,N'-dicyclohexylurea (DCU), is notoriously insoluble in most common organic solvents, which is both an advantage and a disadvantage.[7]

  • Removal Strategy:

    • Filtration: The primary method for removing DCU is filtration. After the reaction is complete, dilute the mixture with a solvent in which your product is soluble but DCU is not (e.g., dichloromethane or ethyl acetate), cool it in an ice bath to maximize precipitation, and filter through a pad of Celite®.

    • Solvent Choice: Sometimes, performing the reaction in a solvent like DMF where DCU has slight solubility, followed by precipitation upon adding a less polar co-solvent, can aid removal.

  • Preventative Measure: The best solution is to switch to a water-soluble carbodiimide like EDC . The corresponding urea byproduct is water-soluble and is easily removed during a standard aqueous workup, completely avoiding filtration issues.[6][7]

Protocol: Standard Procedure for EDC/HOBt Amide Coupling

This protocol provides a reliable starting point for the coupling of this compound with a primary or secondary amine.

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add EDC·HCl (1.2 eq.) portion-wise over 5 minutes. Stir the mixture at 0 °C for 30-60 minutes. A successful activation is often indicated by the solution becoming clear.

  • Amine Addition: In a separate vial, dissolve the amine (1.1 eq.) and DIPEA (2.5 eq.) in a small amount of the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove excess HOBt and unreacted acid), and finally with saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

References

Technical Support Center: Optimization of Reaction Conditions for 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the derivatization of 2,2-dimethyl-4-oxocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of ester and amide derivatives of this versatile building block. The unique structural features of this molecule, namely the sterically hindered carboxylic acid due to the gem-dimethyl group and the presence of a ketone functionality, present specific challenges that require careful optimization of reaction conditions. This document will address these challenges in a practical, question-and-answer format, grounded in established chemical principles and supported by literature evidence.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the derivatization of this compound.

Q1: What are the primary challenges in derivatizing this compound?

A1: The main difficulties arise from two structural features:

  • Steric Hindrance: The gem-dimethyl group at the C2 position significantly hinders the approach of nucleophiles (alcohols or amines) to the carboxylic acid's carbonyl carbon. This can lead to slow reaction rates and low yields.

  • Ketone Functionality: The ketone at the C4 position can participate in undesirable side reactions under certain conditions, such as enolization followed by aldol condensation, particularly in the presence of strong bases or acids at elevated temperatures.

Q2: What are the most common methods for forming ester and amide derivatives of this acid?

A2: For esterification, common methods include the Fischer esterification under acidic conditions and the Steglich esterification using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP). For amidation, coupling agents are almost always necessary. Potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are frequently employed to overcome steric hindrance.

Q3: How can I monitor the progress of my derivatization reaction?

A3: The most common techniques are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] TLC provides a quick and qualitative assessment of the consumption of starting materials and the formation of the product. LC-MS is a more quantitative method that can also help identify any side products being formed.[1]

II. Troubleshooting Guide: Esterification Reactions

This section provides solutions to specific problems encountered during the synthesis of esters of this compound.

Q4: My Fischer esterification is giving a very low yield, even with a large excess of alcohol and prolonged heating. What can I do?

A4: Low yields in Fischer esterification of this substrate are often due to steric hindrance.

  • Increase Catalyst Concentration: A higher concentration of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) can increase the rate of protonation of the carboxylic acid, making it a better electrophile.[2]

  • Use a Dehydrating Agent: The Fischer esterification is an equilibrium reaction.[2] To drive the equilibrium towards the product, remove the water byproduct using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Alternative Method: For sterically hindered acids, the Fischer esterification may not be the optimal method. Consider switching to a DCC/DMAP mediated esterification, which proceeds under milder conditions and is often more effective for hindered substrates.[3]

Q5: I am trying a DCC/DMAP mediated esterification, but the reaction is still slow and I am getting a white precipitate that is not my product. What is happening?

A5: The white precipitate is likely N,N'-dicyclohexylurea (DCU), a byproduct of the reaction with DCC.[4] Slow reaction rates are still a concern due to steric hindrance.

  • Optimize Reaction Temperature: While these reactions are often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the yield for sterically hindered substrates.[5] However, be cautious as higher temperatures can also promote side reactions.

  • Solvent Choice: Ensure you are using an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The presence of water can hydrolyze the activated intermediate.

  • Purification: The DCU byproduct is notoriously insoluble in many organic solvents, which can simplify its removal by filtration.[4] However, trace amounts can be difficult to remove. Cooling the reaction mixture before filtration can help maximize the precipitation of DCU. If DCU remains in your product, it can sometimes be removed by trituration with a solvent in which your product is soluble but DCU is not (e.g., diethyl ether). For a water-soluble urea byproduct, consider using EDC instead of DCC.[4]

III. Troubleshooting Guide: Amidation Reactions

This section focuses on overcoming challenges in the synthesis of amides from this compound.

Q6: I am attempting to form an amide with a primary amine using DCC, but the yield is very low and I see a significant amount of a byproduct with a mass corresponding to the acid plus DCC minus water. What is this byproduct?

A6: This byproduct is likely an N-acylurea, which forms from the rearrangement of the O-acylisourea intermediate.[6][7] This is a common side reaction in DCC couplings, especially with sterically hindered acids where the nucleophilic attack by the amine is slow.[6]

  • Use a More Powerful Coupling Reagent: For hindered systems, more potent coupling reagents are generally required. Onium-salt-based reagents like HATU, HBTU, or HCTU are often the preferred choice as they form highly reactive OAt or OBt active esters that react more rapidly with the amine, minimizing the formation of N-acylurea.[5]

  • Add an Additive: If you must use DCC, the addition of a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or its 7-aza derivative (HOAt) can help to suppress N-acylurea formation.[8] These additives react with the O-acylisourea intermediate to form an active ester that is more stable towards rearrangement but still reactive enough to couple with the amine.

Q7: My HATU-mediated amidation is not going to completion. How can I improve the yield?

A7: Even with a powerful coupling agent like HATU, complete conversion can be challenging with this substrate.

  • Pre-activation: Ensure you are pre-activating the carboxylic acid with HATU and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) for a sufficient amount of time (typically 5-15 minutes) before adding the amine.[5] This ensures the formation of the highly reactive OAt-active ester.

  • Order of Addition: Add the amine to the activated carboxylic acid solution. Adding the amine before the acid is fully activated can lead to guanidinylation of the amine as a side reaction.[5]

  • Equivalent Optimization: You may need to use a slight excess of the coupling reagent (e.g., 1.1-1.2 equivalents) and the amine (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.

  • Temperature: While most HATU couplings are performed at room temperature, gentle heating (40-50°C) can be beneficial for sluggish reactions involving sterically hindered substrates.[5]

IV. Managing Side Reactions of the Ketone Group

The presence of the ketone in the cyclohexanone ring introduces the possibility of specific side reactions.

Q8: I am observing a complex mixture of byproducts in my reaction, some with higher molecular weights than expected. What could be the cause?

A8: This is likely due to side reactions involving the ketone.

  • Aldol Condensation: Under basic or acidic conditions, the ketone can enolize, and the resulting enol or enolate can act as a nucleophile, attacking another molecule of the keto-acid or its derivative to form an aldol adduct, which can then dehydrate.[9][10] To minimize this, use mild reaction conditions and avoid strong bases or acids, especially at elevated temperatures. If using a base, a hindered, non-nucleophilic base like DIPEA is preferred.[5]

  • Enamine Formation: If you are performing an amidation with a primary or secondary amine, the amine can react with the ketone to form an enamine.[1] This is typically a reversible reaction, but it can consume your amine and complicate the purification. Running the reaction at lower temperatures can help to disfavor enamine formation.[1]

Q9: How can I prevent side reactions involving the ketone?

A9:

  • Protecting Group Strategy: If side reactions of the ketone are a persistent issue, consider protecting it as a ketal (e.g., by reacting it with ethylene glycol in the presence of an acid catalyst) before performing the derivatization of the carboxylic acid. The ketal can then be removed under acidic conditions after the desired ester or amide has been formed.

  • Reaction Condition Optimization: Carefully control the reaction temperature, keeping it as low as possible while still achieving a reasonable reaction rate. Use non-nucleophilic bases and avoid a large excess of reagents.

V. Data and Protocols

Comparative Yields with Different Coupling Reagents

The following table provides a summary of typical yields for the amidation of sterically hindered carboxylic acids with a primary amine using various coupling reagents. While this data is for a model system, it provides a good indication of the expected trends for this compound.

Coupling ReagentAdditiveBaseSolventTypical Yield (%)Notes
DCCNoneDIPEADCM< 40Significant N-acylurea formation is common.
DCCHOBtDIPEADCM60-75HOBt suppresses N-acylurea formation.
EDCHOBtDIPEADMF85Water-soluble urea byproduct simplifies workup.[4]
HATUNoneDIPEADMF> 95Highly efficient and fast-acting for challenging couplings.[5]
Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amidation

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq).

  • Add HATU (1.1 eq) to the mixture and stir at room temperature for 15 minutes for pre-activation.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for DCC/DMAP-Mediated Esterification

  • To a solution of this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture again to 0 °C and filter to remove the precipitated DCU.

  • Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

VI. Visualizations

Reaction Workflow for HATU-Mediated Amidation

HATU_Amidation_Workflow cluster_activation Activation Step cluster_coupling Coupling Step Acid Carboxylic Acid Active_Ester OAt-Active Ester Acid->Active_Ester HATU HATU HATU->Active_Ester Base DIPEA Base->Active_Ester Amide Amide Product Active_Ester->Amide Nucleophilic Attack Amine Amine Amine->Amide DCC_Coupling Acid Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Amide Desired Amide O_Acylisourea->Amide + Amine N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement (Slow, especially with steric hindrance) Amine Amine DCU DCU Byproduct

References

Technical Support Center: Synthesis of 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals seeking to explore alternative catalytic strategies beyond traditional methods. Here, we delve into the nuances of employing organocatalysis and phase-transfer catalysis, providing practical troubleshooting guides and frequently asked questions to navigate the experimental challenges you may encounter. Our goal is to equip you with the expertise and foresight needed for successful and efficient synthesis.

I. Alternative Catalytic Strategies: An Overview

The classical approach to the core of this compound often involves a Robinson annulation sequence.[1][2][3] While effective, this method can present challenges in terms of catalyst removal, harsh reaction conditions, and achieving high stereoselectivity. This guide focuses on two powerful alternatives: Organocatalysis and Phase-Transfer Catalysis (PTC) for the key Michael addition step in the synthesis pathway.

II. Troubleshooting Guide: Organocatalytic Synthesis

Organocatalysis offers a metal-free approach to asymmetric synthesis, often utilizing small chiral organic molecules to induce stereoselectivity.[4][5][6] A plausible organocatalytic route to a precursor of this compound involves the Michael addition of a nucleophile to an α,β-unsaturated acceptor.

Common Issues & Solutions

Q1: My reaction is showing low yield and/or slow conversion. What are the likely causes and how can I improve it?

A1: Low yield or slow conversion in organocatalytic Michael additions can stem from several factors:

  • Catalyst Inactivity: The organocatalyst may be degrading or inhibited.

    • Troubleshooting:

      • Check Catalyst Purity: Ensure the catalyst is pure and has been stored correctly.

      • Solvent Effects: The choice of solvent is critical. Aprotic solvents are generally preferred. Experiment with different solvents like toluene, CH2Cl2, or THF.

      • Water Scavenging: Trace amounts of water can deactivate the catalyst. Ensure all reagents and solvents are scrupulously dried. Consider adding molecular sieves to the reaction mixture.

  • Poor Nucleophile/Electrophile Reactivity: The chosen substrates may not be sufficiently activated.

    • Troubleshooting:

      • Modify the Substrate: If possible, consider using more activated derivatives of your starting materials.

      • Increase Catalyst Loading: While aiming for low catalyst loading is ideal, a modest increase (e.g., from 5 mol% to 10 mol%) can sometimes significantly improve conversion rates.

  • Unfavorable Reaction Equilibrium: The reaction may be reversible and not favoring the product.

    • Troubleshooting:

      • Temperature Adjustment: While many organocatalytic reactions are run at room temperature or below to maximize enantioselectivity, a slight increase in temperature might be necessary to drive the reaction to completion, albeit potentially at the cost of some stereoselectivity.

      • Removal of Byproducts: If a byproduct is formed that can inhibit the reaction, its removal (if feasible) can help.

Q2: I'm observing poor diastereoselectivity or enantioselectivity in my reaction. How can I improve the stereochemical outcome?

A2: Achieving high stereoselectivity is often the primary reason for choosing an organocatalytic approach. Poor stereocontrol can be addressed by:

  • Optimizing the Catalyst:

    • Troubleshooting:

      • Catalyst Structure: The steric and electronic properties of the organocatalyst are paramount. Screen a library of related catalysts (e.g., different prolinol ethers or thiourea-based catalysts) to find the optimal one for your specific substrates.[7]

      • Co-catalyst/Additive: The addition of a co-catalyst or an acidic/basic additive can significantly influence the transition state and improve stereoselectivity.

  • Reaction Conditions:

    • Troubleshooting:

      • Lowering the Temperature: Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) generally enhances stereoselectivity by favoring the lower energy transition state.

      • Solvent Polarity: The polarity of the solvent can impact the conformation of the catalyst and the transition state assembly. A systematic screen of solvents with varying polarities is recommended.

Q3: I'm facing difficulties in purifying my product from the organocatalyst. What are the best practices for removal?

A3: Separating the product from the organocatalyst can sometimes be challenging due to their similar polarities.

  • Troubleshooting:

    • Acid/Base Extraction: If the organocatalyst has an acidic or basic functional group (e.g., a primary or secondary amine), an acid/base wash during the workup can be used to extract it into the aqueous phase.

    • Chromatography:

      • Use a different stationary phase (e.g., alumina instead of silica gel).

      • Employ a specialized purification technique like flash chromatography with a suitable solvent system.

    • Catalyst Immobilization: For process scale-up, consider using a supported organocatalyst which can be easily filtered off after the reaction.

III. Troubleshooting Guide: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an excellent technique for reactions where the reactants are in different, immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[8][9] In the context of synthesizing a precursor to our target molecule, PTC can be employed for the Michael addition of a carbanion (generated in an aqueous or solid phase) to an organic-soluble α,β-unsaturated ketone.

Common Issues & Solutions

Q1: My PTC reaction is not proceeding, or the reaction rate is very slow. What could be the issue?

A1: A stalled or sluggish PTC reaction often points to a problem with the catalyst's ability to transfer the reactive species across the phase boundary.

  • Catalyst Choice and Concentration:

    • Troubleshooting:

      • Select the Right Catalyst: The choice of the phase-transfer catalyst is crucial. Quaternary ammonium and phosphonium salts are common choices.[10] The lipophilicity of the catalyst must be balanced for it to be effective. Tetrabutylammonium bromide (TBAB) is a good starting point for many applications.[11]

      • Optimize Catalyst Loading: Typically, 1-10 mol% of the catalyst is used. Too little catalyst will result in a slow reaction, while too much can sometimes lead to side reactions or purification issues.

  • Insufficient Mixing:

    • Troubleshooting:

      • Vigorous Stirring: Efficient stirring is essential to maximize the interfacial area between the phases, which is critical for the phase-transfer process to occur.

  • Inappropriate Solvent System:

    • Troubleshooting:

      • Biphasic System: Ensure you have a true biphasic system. The organic solvent should be immiscible with the aqueous phase. Common choices include toluene, dichloromethane, and chlorobenzene.

      • Solid-Liquid PTC: In a solid-liquid PTC system, a small amount of water can sometimes accelerate the reaction.

Q2: I am observing significant side reactions and low product selectivity. How can I minimize these?

A2: Side reactions in PTC can be due to the high reactivity of the transferred anion or decomposition of the catalyst.

  • Controlling Reactivity:

    • Troubleshooting:

      • Temperature Control: Exothermic reactions may require cooling to prevent side product formation.

      • Concentration of Base: In reactions involving a base, using the appropriate concentration is key. A very high concentration might lead to undesired saponification or decomposition.

  • Catalyst Stability:

    • Troubleshooting:

      • Hofmann Elimination: Quaternary ammonium salts can undergo Hofmann elimination at elevated temperatures, especially in the presence of a strong base, leading to catalyst decomposition.[9] If high temperatures are required, consider using more thermally stable phosphonium salts.

Q3: Separating the phase-transfer catalyst from my product is proving difficult. What are my options?

A3: Residual PTC in the final product is a common issue.

  • Troubleshooting:

    • Water Washes: Multiple extractions with water or brine can help remove water-soluble quaternary ammonium salts.

    • Filtration through Silica Gel: Passing the crude product through a short plug of silica gel can effectively adsorb the catalyst.

    • Crystallization: If the product is a solid, crystallization is often an excellent method for purification, leaving the catalyst in the mother liquor.

    • Use of Polymer-Supported Catalysts: For easier separation, especially on a larger scale, using a polymer-bound PTC allows for simple filtration to remove the catalyst.

IV. Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using an organocatalyst over a traditional metal-based catalyst for the synthesis of this compound precursors?

A1: The primary advantages include:

  • Reduced Metal Contamination: Organocatalysts are metal-free, which is a significant advantage in pharmaceutical synthesis where stringent limits on metal residues are in place.

  • Milder Reaction Conditions: Many organocatalytic reactions can be carried out at or below room temperature and under neutral conditions, which can improve the stability of sensitive functional groups.

  • Stereoselectivity: Chiral organocatalysts can induce high levels of enantioselectivity and diastereoselectivity, leading to optically active products.[12]

  • Lower Toxicity: Organocatalysts are generally less toxic and more environmentally benign than many heavy metal catalysts.

Q2: Can I use biocatalysis for this synthesis?

A2: Biocatalysis is a promising green alternative. Enzymes like cyclohexanone monooxygenases have been used for the synthesis of related compounds.[13] For the synthesis of this compound, a potential biocatalytic approach could involve a Baeyer-Villiger oxidation of a corresponding substituted cyclohexanone. However, enzyme specificity would need to be determined for this particular substrate. Troubleshooting in biocatalysis often involves addressing enzyme inhibition (competitive, non-competitive, or substrate inhibition) and optimizing reaction conditions like pH and temperature.[14][15][16]

Q3: How do I choose between organocatalysis and phase-transfer catalysis for my synthesis?

A3: The choice depends on several factors:

  • Stereochemistry: If the goal is to produce a specific stereoisomer, organocatalysis with a chiral catalyst is the preferred method.

  • Reactant Properties: PTC is ideal when dealing with a salt or a reagent that is only soluble in an aqueous or solid phase, while the organic substrate is in an immiscible organic phase.

  • Cost and Scale: For large-scale synthesis, PTC can be very cost-effective. The cost of organocatalysts can be higher, but their efficiency at low loadings can offset this.

  • Reaction Conditions: Consider the required temperature, pH, and solvent compatibility of your substrates and desired reaction.

Q4: What are the key safety precautions I should take when working with these alternative catalysts?

A4:

  • Organocatalysts: While generally less toxic than metal catalysts, some organocatalysts can be irritants or sensitizers. Always consult the Safety Data Sheet (SDS) and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Phase-Transfer Catalysts: Quaternary ammonium and phosphonium salts can be irritants. Some, like crown ethers (another class of PTCs), can be toxic.[17] Always handle with care and appropriate PPE. Solvents used in these reactions (e.g., dichloromethane, toluene) have their own associated hazards that must be managed.

V. Data Summary: Comparison of Catalytic Approaches

Catalyst TypeTypical LoadingAdvantagesPotential Challenges
Organocatalyst 1-20 mol%High stereoselectivity, metal-free, mild conditionsCatalyst cost, purification from product, sensitivity to water/air
Phase-Transfer Catalyst 1-10 mol%Low cost, simple setup, suitable for multiphase reactionsCatalyst removal, potential for side reactions, catalyst decomposition at high temperatures
Biocatalyst (Enzyme) VariesHigh selectivity (enantio- and regio-), green (aqueous media, mild conditions)Substrate specificity, enzyme stability and cost, potential for inhibition

VI. Experimental Protocol: Organocatalytic Michael Addition

This protocol is a representative example for the synthesis of a key intermediate for this compound, based on established organocatalytic methods for similar transformations.[5][7]

Synthesis of a 2,2-Dimethyl-4-oxocyclohexanecarboxylate Precursor

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral prolinol ether organocatalyst (10 mol%).

  • Reagent Addition: Add the Michael donor (e.g., a suitable β-ketoester, 1.2 equivalents) and the Michael acceptor (e.g., an appropriately substituted α,β-unsaturated ketone, 1.0 equivalent) in the chosen anhydrous solvent (e.g., toluene).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.

VII. Visualizations

Troubleshooting Workflow for Low Yield in Organocatalysis

low_yield_troubleshooting start Low Yield in Organocatalytic Reaction check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Purity & Reactivity start->check_reagents catalyst_purity Verify Catalyst Purity & Storage check_catalyst->catalyst_purity catalyst_loading Increase Catalyst Loading check_catalyst->catalyst_loading water_present Is Water Present? check_catalyst->water_present temp Adjust Temperature check_conditions->temp solvent Screen Solvents check_conditions->solvent reagent_purity Check Reagent Purity check_reagents->reagent_purity reagent_activity Consider More Activated Substrates check_reagents->reagent_activity add_desiccant Add Molecular Sieves water_present->add_desiccant Yes

Caption: Decision tree for troubleshooting low yields.

Phase-Transfer Catalysis Mechanism

ptc_mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_Y M⁺Y⁻ Q_X_aq Q⁺X⁻ M_Y->Q_X_aq Ion Exchange at Interface Q_Y_org Q⁺Y⁻ Q_X_aq->Q_Y_org Phase Transfer R_X R-X R_Y R-Y Q_Y_org->R_X Reaction Q_X_org Q⁺X⁻ R_Y->Q_X_org Product Formation Q_X_org->Q_X_aq Return to Aqueous Phase

Caption: Simplified mechanism of phase-transfer catalysis.

VIII. References

  • TIB.eu. (n.d.). Substrate‐Controlled Synthesis of Functionalized Cyclohexanes with Four Stereocenters by Organocatalytic Asymmetric Domino Reactions Between γ‐Nitro Ketone and Enone. Retrieved from --INVALID-LINK--

  • Pharmaoffer. (2024). Phase transfer catalyst in organic synthesis. Retrieved from --INVALID-LINK--

  • Nair, D., Tiwari, A., Laha, B., & Namboothiri, I. N. N. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 1134–1143. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). A Study on the Phase Transfer Catalyzed Michael Addition. Retrieved from --INVALID-LINK--

  • PubMed. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael-Michael-1,2-addition sequence. Chemical Communications, 50(52), 6853-6855. Retrieved from --INVALID-LINK--

  • ResearchGate. (1997). Michael Addition of 2-Phenylcyclohexanone to Chalcone Under Phase-Transfer Catalysis Conditions. Retrieved from --INVALID-LINK--

  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Organocatalytic Regioselective Michael Additions of Cyclic Enones via Asymmetric Phase Transfer Catalysis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Problem Solving in Enzyme Biocatalysis. Retrieved from --INVALID-LINK--

  • ACS Publications. (2024). Molecular Engineering and Utilization of Cyclohexanone Monooxygenase in the Cascade Biocatalytic Synthesis of ε-Caprolactone. ACS Sustainable Chemistry & Engineering. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Retrieved from --INVALID-LINK--

  • Worthington Biochemical Corporation. (n.d.). Effects of Inhibitors on Enzyme Activity. Retrieved from --INVALID-LINK--

  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy, 9(8), 5221-5233. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Scheme of the separation and purification for different ratios of keto.... Retrieved from --INVALID-LINK--

  • Merck. (n.d.). Enzyme Inhibition By Reaction Conditions. Retrieved from --INVALID-LINK--

  • Creative Enzymes. (n.d.). Effect of Enzyme Inhibition on Enzymatic Reaction. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2022). Phase-transfer catalyzed Michael/ammonolysis cascade reactions of enaminones and olefinic azlactones: a new approach to structurally diverse quinoline-2,5-diones. Organic & Biomolecular Chemistry, 20(16), 3201-3210. Retrieved from --INVALID-LINK--

  • Benchchem. (2025). Technical Support Center: Overcoming Purification Difficulties with Keto Acid Compounds. Retrieved from --INVALID-LINK--

  • ACS Publications. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters, 23(5), 1778–1782. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). α-KETOGLUTARIC ACID. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Retrieved from --INVALID-LINK--

  • PubMed. (2008). Organocatalytic asymmetric synthesis of 5-(trialkylsilyl)cyclohex-2-enones and the transformation into useful building blocks. Organic Letters, 10(17), 3753-3756. Retrieved from --INVALID-LINK--

  • Biology LibreTexts. (2025). 6.4: Enzyme Inhibition. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of functionalized cyclohexenones via asymmetric vinylogous.... Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Phase Transfer Catalysis. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from --INVALID-LINK--

  • NROChemistry. (n.d.). Robinson Annulation. Retrieved from --INVALID-LINK--

  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1146–1151. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Advances in Catalyst Deactivation and Regeneration. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Catalysis Science & Technology. Retrieved from --INVALID-LINK--

  • International Journal of Scientific Engineering and Technology. (2015). Catalyst Deactivation and Regeneration. 1(1), 1-4. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney. Retrieved from --INVALID-LINK--

  • YouTube. (2021, March 10). ECHE 430 - Lecture 20 - Catalyst Deactivation. Retrieved from --INVALID-LINK--

  • Total Synthesis. (n.d.). Robinson Annulation Mechanism & Examples –. Retrieved from --INVALID-LINK--

  • Pearson. (n.d.). Robinson Annulation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from --INVALID-LINK--

  • OUCI. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Retrieved from --INVALID-LINK--

  • YouTube. (2021, April 26). 21.9 Robinson Annulation | Organic Chemistry. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Robinson Annulation-Mechanism and Shortcut. Retrieved from --INVALID-LINK--

  • YouTube. (2018, May 11). Robinson Annulation Reaction Mechanism. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). A Review of Catalysts for Synthesis of Dimethyl Carbonate. Retrieved from --INVALID-LINK--

  • Smith Scholarworks. (2013). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. Retrieved from --INVALID-LINK--

References

Technical Support Center: Stereoselective Synthesis of 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 2,2-dimethyl-4-oxocyclohexanecarboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of this specific synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your success in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound derivatives?

A1: The main hurdles in synthesizing this scaffold are controlling the stereochemistry at two key positions: the carbon bearing the carboxylic acid group (C1) and the carbon with the oxo group (C4), which can be reduced to a hydroxyl group. Achieving high diastereoselectivity and enantioselectivity is crucial. Common issues include low yields, epimerization of the desired stereoisomer, and difficulties in purifying the final product from diastereomeric mixtures.[1][2]

Q2: Which synthetic strategies are most effective for establishing the stereochemistry of these derivatives?

A2: Several strategies can be employed, with the choice depending on the desired stereoisomer and available starting materials. Organocatalytic asymmetric reactions, such as Michael additions, can be highly effective in setting the stereocenters early in the synthesis.[3] The use of chiral auxiliaries attached to a precursor molecule can direct the stereochemical outcome of subsequent reactions.[4][5] Additionally, enzymatic resolutions and desymmetrization reactions offer a green and highly selective alternative for obtaining enantiopure products.

Q3: How can I purify diastereomers of this compound esters if my reaction is not completely stereoselective?

A3: Purification of diastereomers can often be achieved by column chromatography on silica gel. The polarity difference between diastereomers is sometimes sufficient for separation. If baseline separation is difficult, techniques such as fractional crystallization of either the final ester or a solid derivative (like an amide) can be effective.[6] In some cases, extractive distillation has been used for separating diastereomeric mixtures.[7]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Low Diastereoselectivity in the Synthesis

Symptom: NMR analysis of your crude product shows a mixture of diastereomers with a ratio close to 1:1, or significantly lower than desired.

Potential Causes & Solutions:

  • Inadequate Stereocontrol from Chiral Auxiliary/Catalyst: The chosen chiral auxiliary or catalyst may not be providing sufficient steric hindrance to direct the reaction pathway effectively.

    • Solution: Screen a variety of chiral auxiliaries or catalysts. For instance, if using an oxazolidinone auxiliary, consider switching to a bulkier variant to enhance facial selectivity.[4][5] Similarly, with organocatalysts, modifying the catalyst structure (e.g., using a different cinchona alkaloid derivative) can significantly impact stereoselectivity.[8]

  • Epimerization of the Product: The stereocenter at the C1 position (alpha to the carbonyl of the carboxylic acid derivative) can be prone to epimerization under either acidic or basic conditions, especially during workup or purification.[1][2][9]

    • Solution: Carefully control the pH during the reaction and workup. Use buffered solutions where appropriate. If epimerization is suspected during purification on silica gel, consider using a less acidic grade of silica or deactivating it with a small amount of a non-nucleophilic base like triethylamine in the eluent. A patent describes the use of potassium hydroxide at elevated temperatures to intentionally epimerize substituted cyclohexanecarboxylic acids to the thermodynamically more stable trans isomer, highlighting the potential for base-induced epimerization.[1][2]

  • Reaction Temperature: The reaction may be running at a temperature that is too high, leading to lower stereoselectivity as the energy difference between the diastereomeric transition states becomes less significant.

    • Solution: Run the reaction at a lower temperature. While this may decrease the reaction rate, it often significantly improves diastereoselectivity.

Problem 2: Poor Enantioselectivity in Asymmetric Catalysis

Symptom: Chiral HPLC or NMR with a chiral shift reagent indicates a low enantiomeric excess (ee) of your desired product.

Potential Causes & Solutions:

  • Suboptimal Catalyst Choice: The chosen chiral organocatalyst may not be well-suited for your specific substrate.

    • Solution: Experiment with different classes of organocatalysts. For Michael additions, both proline-based catalysts and bifunctional thiourea or squaramide catalysts have shown great success in creating chiral cyclohexanone frameworks.[3] The choice of catalyst can depend heavily on the electronic and steric properties of your substrates.

  • Catalyst Loading and Purity: Insufficient catalyst loading or the use of an impure catalyst can lead to a significant background (non-catalyzed) reaction, which will be racemic.

    • Solution: Ensure your catalyst is of high purity. Increase the catalyst loading incrementally to see if it improves the ee. However, be mindful that higher catalyst loadings can sometimes lead to unwanted side reactions.

  • Solvent Effects: The solvent can play a crucial role in the organization of the transition state in organocatalytic reactions.

    • Solution: Conduct a solvent screen. Aprotic, non-polar solvents often provide the best stereoselectivity by promoting a more ordered, hydrogen-bonded transition state.

Problem 3: Low Yield of the Final Product

Symptom: After purification, the isolated yield of your this compound derivative is consistently low.

Potential Causes & Solutions:

  • Side Reactions: Competing side reactions can consume your starting materials or intermediates. For example, in a Robinson annulation approach, polymerization of the Michael acceptor is a common issue.

    • Solution: For a Robinson annulation, add the Michael acceptor slowly to the reaction mixture to maintain a low concentration and minimize polymerization.[6] In other reactions, carefully control the stoichiometry of your reagents and monitor the reaction progress by TLC or LC-MS to identify the formation of byproducts.

  • Product Decomposition during Workup or Purification: The target molecule may be sensitive to the conditions used for workup and purification.

    • Solution: If your product is acid-sensitive, use a mild workup with a bicarbonate wash instead of a strong acid. For purification, consider using neutral alumina instead of silica gel, or flash chromatography at low temperatures.

  • Inefficient Reaction Conditions: The reaction may not be going to completion.

    • Solution: Optimize reaction parameters such as temperature, reaction time, and concentration. Ensure all reagents are pure and dry, as water can interfere with many organometallic and organocatalytic reactions.

Experimental Protocols & Data

Table 1: Comparison of Chiral Auxiliaries for Diastereoselective Alkylation
Chiral AuxiliaryDiastereomeric Ratio (d.r.)Yield (%)Cleavage Conditions
Evans' Oxazolidinone95:585LiOH, H₂O₂
(S)-(-)-1-Phenylethylamine88:1278H₂, Pd/C
(1R,2S)-(-)-Ephedrine92:882LiAlH₄

This data is illustrative and based on typical results for similar systems.

Protocol: Organocatalyzed Asymmetric Michael Addition

This protocol describes a general procedure for the asymmetric Michael addition of a ketone to a nitroalkene, a key step in constructing the chiral cyclohexanone core.

  • To a stirred solution of the chiral amine catalyst (e.g., a diarylprolinol silyl ether, 10 mol%) in an anhydrous, non-polar solvent (e.g., toluene, 2 mL) at room temperature, add the ketone (1.2 equivalents).

  • Stir the mixture for 10 minutes.

  • Add the nitroalkene (1.0 equivalent) and continue stirring at room temperature.

  • Monitor the reaction by TLC until the nitroalkene is consumed.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Diagram 1: General Workflow for Stereoselective Synthesis

G cluster_0 Strategy Selection cluster_1 Synthesis cluster_2 Purification & Analysis Chiral Auxiliary Chiral Auxiliary Reaction Setup Reaction Setup Chiral Auxiliary->Reaction Setup Organocatalysis Organocatalysis Organocatalysis->Reaction Setup Enzymatic Resolution Enzymatic Resolution Enzymatic Resolution->Reaction Setup Workup Workup Reaction Setup->Workup Chromatography Chromatography Workup->Chromatography Crystallization Crystallization Workup->Crystallization Stereochemical Analysis Stereochemical Analysis Chromatography->Stereochemical Analysis Crystallization->Stereochemical Analysis G Low Stereoselectivity Low Stereoselectivity Epimerization Epimerization Low Stereoselectivity->Epimerization Suboptimal Catalyst/Auxiliary Suboptimal Catalyst/Auxiliary Low Stereoselectivity->Suboptimal Catalyst/Auxiliary Incorrect Temperature Incorrect Temperature Low Stereoselectivity->Incorrect Temperature Modify Workup pH Modify Workup pH Epimerization->Modify Workup pH Screen Alternatives Screen Alternatives Suboptimal Catalyst/Auxiliary->Screen Alternatives Lower Reaction Temp Lower Reaction Temp Incorrect Temperature->Lower Reaction Temp

References

Validation & Comparative

Navigating the Bioactive Landscape of Cyclohexane Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile Scaffold

To our esteemed colleagues in the research and drug development community, this guide delves into the biological activities of derivatives based on a cyclohexane carboxylic acid framework. While our initial focus was on the specific scaffold of 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid, a comprehensive literature review revealed a notable scarcity of published comparative studies on its derivatives. This compound is primarily documented as a versatile building block in organic synthesis, with its potential in creating a diverse array of molecules for biological screening largely uncharted in publicly accessible research.[1][2]

Therefore, to provide a valuable and data-driven comparative analysis as intended, this guide will pivot to a closely related and well-studied series: amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid . The findings from this analogous series offer significant insights into how modifications to a cyclohexane-based carboxylic acid scaffold can profoundly influence biological outcomes, serving as a predictive framework for future investigations into derivatives of this compound and other related structures.

In this guide, we will dissect the structure-activity relationships (SAR) of these cyclohexene derivatives, presenting a comparative analysis of their anti-inflammatory and antiproliferative activities supported by experimental data. We will also provide detailed protocols for the key biological assays to ensure the reproducibility and validation of these findings in your own laboratories.

Comparative Biological Activities of Cyclohex-1-ene-1-Carboxylic Acid Amidrazone Derivatives

A study focusing on a series of newly synthesized amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid has provided valuable comparative data on their anti-inflammatory and antiproliferative effects.[3] The core structure was modified by introducing different substituents on the phenyl ring of the amidrazone moiety, allowing for a systematic investigation of their structure-activity relationships.

Anti-Inflammatory Activity: A Comparative Analysis of Cytokine Inhibition

The anti-inflammatory potential of these derivatives was assessed by measuring their ability to inhibit the secretion of key pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[3]

The following table summarizes the comparative inhibitory effects of selected derivatives on TNF-α and IL-6 production.

Compound IDR1 SubstituentR2 SubstituentTNF-α Inhibition (%) at 100 µg/mLIL-6 Inhibition (%) at 100 µg/mL
2a 2-pyridylPhenyl~40%Not Significant
2b 2-pyridyl2-pyridyl~99% ~93%
2c 2-pyridyl4-methylphenylNot SignificantNot Significant
2d 2-pyridyl4-nitrophenyl~50%Not Significant
2f 4-nitrophenyl2-pyridyl~81% Not Significant
Ibuprofen --Not SignificantNot Significant

Data extracted from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[3]

Expert Insights on Structure-Activity Relationship (SAR) for Anti-Inflammatory Activity:

The data reveals critical structural determinants for anti-inflammatory activity in this series of compounds.[3] A key observation is the profound impact of the substituents on the amidrazone moiety.

  • Crucial Role of Pyridyl Groups: The presence of two 2-pyridyl substituents, as seen in compound 2b , resulted in the most potent and broad-spectrum anti-inflammatory activity, with significant inhibition of both TNF-α and IL-6.[3] This suggests that the nitrogen atoms in the pyridyl rings may be involved in crucial interactions with the biological target.

  • Influence of Substituent Position: A comparison between compounds 2d and 2f highlights the importance of the substituent's position. While both contain a 2-pyridyl and a 4-nitrophenyl group, the arrangement in 2f (R1 = 4-nitrophenyl, R2 = 2-pyridyl) led to stronger TNF-α inhibition.[3]

The following Graphviz diagram illustrates the hypothetical SAR for anti-inflammatory activity based on these findings.

SAR_Anti_Inflammatory cluster_core Cyclohex-1-ene-1-carboxylic Acid Core cluster_derivatives Amidrazone Derivatives cluster_activity Anti-Inflammatory Activity Core Cyclohexene Carboxylic Acid TwoPyridyl Two 2-Pyridyl Groups (2b) Core->TwoPyridyl Substitution OnePyridylNitro One 2-Pyridyl & One 4-Nitrophenyl (2f) Core->OnePyridylNitro Substitution OnePyridylPhenyl One 2-Pyridyl & One Phenyl (2a) Core->OnePyridylPhenyl Substitution HighActivity High Activity (TNF-α & IL-6 Inhibition) TwoPyridyl->HighActivity ModerateActivity Moderate Activity (TNF-α Inhibition) OnePyridylNitro->ModerateActivity LowActivity Low Activity OnePyridylPhenyl->LowActivity

Caption: Hypothetical Structure-Activity Relationship for Anti-Inflammatory Activity.

Antiproliferative Activity: A Comparative Analysis

The same series of cyclohex-1-ene-1-carboxylic acid amidrazone derivatives was also evaluated for their antiproliferative activity against mitogen-stimulated PBMCs.[3]

The following table presents a comparative summary of the antiproliferative effects of selected derivatives.

Compound IDR1 SubstituentR2 SubstituentAntiproliferative Activity (Inhibition %) at 100 µg/mL
2a 2-pyridylPhenyl~90%
2b 2-pyridyl2-pyridylNot Significant
2d 2-pyridyl4-nitrophenyl~95%
2f 4-nitrophenyl2-pyridyl~90%
Ibuprofen --~50%

Data extracted from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[3]

Expert Insights on Structure-Activity Relationship (SAR) for Antiproliferative Activity:

The SAR for antiproliferative activity presents a different profile compared to the anti-inflammatory effects, underscoring the potential for selective targeting.

  • Importance of the 2-Pyridyl Substituent: The presence of a 2-pyridyl group at the R1 position appears crucial for potent antiproliferative activity.[3]

  • Enhancement by Electron-Withdrawing and Alkyl Groups: The introduction of a 4-nitrophenyl or a 4-methylphenyl group at the R2 position was found to enhance the antiproliferative effects.[3]

  • The Double Bond's Contribution: The study also suggested that the double bond within the cyclohexene ring contributes positively to the antiproliferative activity.[3]

The following Graphviz diagram illustrates the hypothetical SAR for antiproliferative activity.

SAR_Antiproliferative cluster_core Cyclohex-1-ene-1-carboxylic Acid Core cluster_derivatives Amidrazone Derivatives cluster_activity Antiproliferative Activity Core Cyclohexene Carboxylic Acid PyridylNitro 2-pyridyl (R1) & 4-nitrophenyl (R2) (2d) Core->PyridylNitro Substitution PyridylPhenyl 2-pyridyl (R1) & Phenyl (R2) (2a) Core->PyridylPhenyl Substitution TwoPyridyl Two 2-Pyridyl Groups (2b) Core->TwoPyridyl Substitution HighActivity High Activity PyridylNitro->HighActivity PyridylPhenyl->HighActivity LowActivity Low Activity TwoPyridyl->LowActivity

Caption: Hypothetical Structure-Activity Relationship for Antiproliferative Activity.

Experimental Protocols: A Guide to Reproducible Biological Evaluation

To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step protocols for the key biological assays discussed.

Protocol 1: In Vitro Anti-Inflammatory Assay - Cytokine Inhibition in PBMCs

This protocol outlines the procedure for evaluating the anti-inflammatory effects of test compounds by measuring the inhibition of TNF-α and IL-6 secretion in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • LPS (from E. coli)

  • Test compounds

  • Ibuprofen (as a reference drug)

  • Human TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

  • Centrifuge

  • CO2 incubator

  • ELISA plate reader

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend the isolated PBMCs in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Compound Treatment: Add the test compounds and ibuprofen at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).

  • Stimulation: After 1 hour of pre-incubation with the compounds, stimulate the cells with LPS (1 µg/mL).

  • Incubation: Incubate the plate for 24 hours in a humidified atmosphere at 37°C with 5% CO2.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatants using the respective commercial ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control.

Protocol 2: In Vitro Antiproliferative Assay - PBMC Proliferation

This protocol describes the evaluation of the antiproliferative activity of test compounds on mitogen-stimulated PBMCs.

Materials:

  • Isolated PBMCs (as in Protocol 1)

  • RPMI-1640 medium with supplements

  • Phytohemagglutinin (PHA)

  • Test compounds

  • Ibuprofen

  • [3H]-thymidine

  • 96-well cell culture plates

  • CO2 incubator

  • Cell harvester

  • Scintillation counter

Procedure:

  • Cell Culture: Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium.

  • Compound Treatment: Add the test compounds and ibuprofen at various concentrations.

  • Mitogen Stimulation: Add PHA (5 µg/mL) to stimulate cell proliferation.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Radiolabeling: Add [3H]-thymidine (1 µCi/well) to each well and incubate for an additional 18 hours.

  • Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

  • Scintillation Counting: Measure the incorporation of [3H]-thymidine by liquid scintillation counting.

  • Data Analysis: Calculate the percentage of proliferation inhibition for each compound concentration relative to the PHA-stimulated control.

Conclusion and Future Directions

This guide has provided a comparative analysis of the anti-inflammatory and antiproliferative activities of a series of cyclohex-1-ene-1-carboxylic acid amidrazone derivatives, serving as a valuable surrogate for understanding the potential of cyclohexane carboxylic acid scaffolds in drug discovery. The presented data and structure-activity relationships highlight the critical role of specific functional groups and their positioning in determining the biological activity and selectivity of these compounds.

The detailed experimental protocols offer a robust framework for researchers to validate and expand upon these findings. While direct experimental data on the biological activities of this compound derivatives remains elusive in the current literature, the insights from this guide strongly encourage the synthesis and screening of its derivatives. Future research should focus on creating a diverse library of amides, esters, and other heterocyclic derivatives of this compound and evaluating them in a panel of antimicrobial, anticancer, and anti-inflammatory assays. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

A Comparative Guide to 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid and Other Keto Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is a critical determinant of a project's success. Keto acids, a class of organic compounds containing both a ketone and a carboxylic acid functional group, are valued for their versatile reactivity. This guide provides an in-depth comparison of 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid with other prominent keto acids, namely levulinic acid, pyruvic acid, and alpha-ketoglutaric acid. Our analysis is grounded in experimental data and aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

Introduction to this compound: A Structurally Unique Building Block

This compound (DMCCA), with a molecular formula of C₉H₁₄O₃ and a molecular weight of 170.21 g/mol , is a cyclic keto acid distinguished by its gem-dimethyl substituted cyclohexane ring.[1][2] This structural feature imparts specific steric and conformational properties that influence its reactivity and the architecture of its derivatives. It serves as a valuable precursor in various fields, including organic synthesis, medicinal chemistry, and material science. Notably, it has been investigated as a starting material for the synthesis of indomethacin analogues and antimalarial compounds, highlighting its potential in the development of novel therapeutics.

Comparative Analysis of Physicochemical Properties

The utility of a keto acid in a synthetic pathway is fundamentally linked to its physical and chemical properties. A comparison of DMCCA with levulinic acid, pyruvic acid, and alpha-ketoglutaric acid reveals key differences that can guide their application.

PropertyThis compoundLevulinic AcidPyruvic AcidAlpha-Ketoglutaric Acid
CAS Number 4029-26-9[1][2]123-76-2127-17-3328-50-7
Molecular Formula C₉H₁₄O₃[2]C₅H₈O₃C₃H₄O₃C₅H₆O₅
Molecular Weight ( g/mol ) 170.21[2]116.1288.06146.11
Structure CyclicLinear (gamma-keto acid)Linear (alpha-keto acid)Linear (alpha-keto acid)
Key Features Gem-dimethyl group on a cyclohexane ringSimple, bio-based platform chemical[3][4]Simplest alpha-keto acid, central metabolite[5][6]Key intermediate in the Krebs cycle[7][8]
Solubility Generally soluble in organic solventsSoluble in water and polar organic solvents[3]Miscible with water[6]Soluble in water

Expert Insight: The cyclic and sterically hindered nature of DMCCA, due to the gem-dimethyl group, can be expected to influence its reactivity in several ways compared to the linear keto acids. For instance, the accessibility of the ketone and carboxylic acid functionalities will differ, potentially leading to different reaction kinetics and product distributions in condensation and substitution reactions.

Reactivity and Synthetic Applications: A Head-to-Head Comparison

The true value of a building block lies in its chemical reactivity and its ability to be transformed into complex, high-value molecules. Here, we compare the synthetic utility of DMCCA with our selected keto acids, focusing on applications relevant to drug discovery and material science.

Synthesis of Heterocycles and Bioactive Molecules

Keto acids are pivotal starting materials for the synthesis of a wide array of heterocyclic compounds, many of which form the core of pharmaceuticals.

  • This compound in Indomethacin Analogues: DMCCA is a known precursor for the synthesis of analogues of the non-steroidal anti-inflammatory drug (NSAID), indomethacin. The cyclohexane ring of DMCCA can be a key structural element in the final drug molecule, influencing its binding to cyclooxygenase (COX) enzymes. The synthesis typically involves multi-step sequences where both the ketone and carboxylic acid functionalities are strategically manipulated.

  • Levulinic Acid in Indomethacin Synthesis: A traditional synthesis of indomethacin utilizes methyl levulinate, a derivative of levulinic acid.[9] The reaction involves a Fischer indole synthesis between 4-methoxyphenyl hydrazine and methyl levulinate.[9] This highlights the utility of a linear gamma-keto acid in constructing the indole core of the drug.

  • Pyruvic Acid and Alpha-Ketoglutaric Acid in Drug Synthesis: Pyruvic acid and its derivatives are used in the synthesis of various pharmaceuticals, including L-DOPA.[5] Alpha-ketoglutaric acid is a precursor in the biosynthesis of amino acids like glutamate and proline and is used as a building block in the chemical synthesis of heterocycles.[10][11]

Comparative Rationale: The choice between DMCCA and a linear keto acid like levulinic acid for synthesizing indole-containing structures like indomethacin depends on the desired final structure. DMCCA's pre-existing ring offers a scaffold for building fused-ring systems, potentially through reactions like the Robinson annulation, which is a powerful method for forming six-membered rings.[12][13][14][15] In contrast, linear keto acids are more suited for syntheses where the heterocyclic ring is constructed from an acyclic precursor.

Polymer Chemistry

The bifunctional nature of keto acids makes them attractive monomers for the synthesis of polyesters and polyamides.

  • Levulinic Acid as a Platform for Bio-based Polymers: Levulinic acid is a well-established, bio-based platform chemical for the production of a variety of polymers.[3][16][17] Its derivatives can be used to synthesize polyesters, polyamides, and other specialty polymers with applications ranging from biodegradable plastics to resins and plasticizers.[4][17]

  • Potential of this compound in Polymers: The rigid cyclic structure of DMCCA could be exploited to synthesize polymers with unique thermal and mechanical properties. The gem-dimethyl group would likely enhance the polymer's thermal stability and influence its morphology. While less explored than levulinic acid in this context, DMCCA presents an interesting avenue for creating novel polymeric materials.

Experimental Protocols: A Guide to Practical Application

To provide actionable insights, this section details a representative experimental protocol for a reaction where these keto acids could be compared: the Fischer indole synthesis, a cornerstone reaction in the synthesis of many pharmaceuticals.

Experimental Protocol: Comparative Fischer Indole Synthesis

Objective: To compare the reactivity and yield of this compound (as its methyl ester) and methyl levulinate in a Fischer indole synthesis with 4-methoxyphenylhydrazine hydrochloride.

Materials:

  • Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate (from DMCCA)

  • Methyl levulinate

  • 4-Methoxyphenylhydrazine hydrochloride

  • Glacial acetic acid

  • Ethanol

  • Sodium acetate

  • Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)

Procedure:

  • Preparation of Hydrazone (for both keto esters):

    • In a round-bottom flask, dissolve 1.0 equivalent of the respective methyl keto-ester (methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate or methyl levulinate) in ethanol.

    • Add a solution of 1.1 equivalents of 4-methoxyphenylhydrazine hydrochloride and 1.5 equivalents of sodium acetate in water.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • The resulting hydrazone precipitate is collected by filtration, washed with cold water, and dried.

  • Indolization (Cyclization):

    • The dried hydrazone is suspended in glacial acetic acid.

    • The mixture is heated to reflux (approximately 118 °C) for 2-6 hours, with TLC monitoring to determine reaction completion.

    • After cooling, the reaction mixture is poured into ice-water.

    • The precipitated crude indole product is collected by filtration, washed with water, and dried.

  • Purification and Characterization:

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

    • The purified indole derivatives are characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm their structures.[18][19][20]

    • The yields of the two reactions are calculated and compared.

Expected Outcomes and Discussion of Causality:

  • Reactivity: The rate of hydrazone formation and the subsequent indolization may differ. The steric hindrance around the ketone in the DMCCA derivative, caused by the gem-dimethyl groups and the cyclohexane ring, might lead to a slower reaction rate compared to the more accessible ketone of methyl levulinate.

  • Yield: The final yield of the indole product could be influenced by the stability of the intermediates and the propensity for side reactions. The rigid conformation of the DMCCA-derived intermediate might favor the desired cyclization pathway, potentially leading to a higher yield of a specific isomer. Conversely, the flexibility of the levulinate-derived intermediate could allow for other reaction pathways, possibly lowering the yield.

  • Product Structure: The resulting indole from the DMCCA derivative will possess a fused carbocyclic ring system, while the product from methyl levulinate will be a simpler indole-3-acetic acid derivative.

This comparative experiment would provide valuable quantitative data on the relative performance of a cyclic versus a linear keto acid in a key synthetic transformation.

Visualization of Synthetic Pathways

To better illustrate the concepts discussed, the following diagrams outline the key reaction pathways.

Diagram 1: Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis Keto_Ester Keto Ester (DMCCA or Levulinate derivative) Hydrazone Intermediate Hydrazone Keto_Ester->Hydrazone Hydrazone Formation (Ethanol, NaOAc/H2O) Hydrazine 4-Methoxyphenylhydrazine Hydrazine->Hydrazone Indole Final Indole Product Hydrazone->Indole Indolization (Glacial Acetic Acid, Reflux)

Caption: A generalized workflow for the Fischer indole synthesis.

Diagram 2: Comparative Molecular Structures

Keto_Acid_Structures cluster_DMCCA This compound cluster_Levulinic Levulinic Acid cluster_Pyruvic Pyruvic Acid cluster_AKG Alpha-Ketoglutaric Acid DMCCA Levulinic Pyruvic AKG

Caption: 2D structures of the compared keto acids.

Conclusion and Future Outlook

This guide has provided a comparative analysis of this compound with levulinic acid, pyruvic acid, and alpha-ketoglutaric acid. The key takeaways for researchers and drug development professionals are:

  • Structural Uniqueness of DMCCA: The cyclic nature and steric hindrance of DMCCA offer opportunities for creating complex, rigid molecular architectures that may be advantageous in drug design for optimizing binding interactions.

  • Versatility of Linear Keto Acids: Levulinic acid, pyruvic acid, and alpha-ketoglutaric acid are highly versatile and often bio-based building blocks suitable for a wide range of applications, from pharmaceuticals to sustainable polymers.[3][4][5][6][21]

  • Application-Specific Choices: The choice of keto acid should be dictated by the specific synthetic target. For constructing fused ring systems, a cyclic keto acid like DMCCA may be preferable. For building acyclic chains or forming heterocyclic rings from linear precursors, the other keto acids are excellent choices.

Future research should focus on direct, quantitative comparisons of the reactivity of these keto acids in a broader range of important organic transformations. Such studies will further illuminate the unique advantages of each building block and empower chemists to design more efficient and innovative synthetic routes.

References

A Comparative Guide to the Structure-Activity Relationship of 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclohexane carboxylic acid scaffold is a privileged motif in medicinal chemistry, appearing in a diverse array of biologically active compounds. Within this class, 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid serves as an intriguing starting point for the exploration of novel therapeutics. Its rigid, substituted cyclohexane ring offers a three-dimensional framework that can be systematically modified to probe interactions with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogues of this compound, with a particular focus on their potential as anti-inflammatory and antiproliferative agents. While direct SAR studies on this specific molecule are limited in publicly available literature, we can infer valuable insights by examining structurally related cyclohexane and cyclohexene derivatives.[1][2][3] This guide will synthesize these findings, present comparative biological data, and provide detailed experimental protocols for key assays to empower researchers in their drug discovery efforts.

The core structure of this compound, with its gem-dimethyl group and a ketone functionality, presents unique steric and electronic features that can be exploited for targeted drug design. The gem-dimethyl group can lock the conformation of the cyclohexane ring, while the ketone offers a site for hydrogen bonding or further chemical modification. The carboxylic acid moiety is a common feature in many drugs, often serving as a key interacting group with biological receptors.

Comparative Structure-Activity Relationship Analysis

The biological activity of cyclohexane derivatives is profoundly influenced by the nature and position of substituents on the ring, the degree of unsaturation, and the functional groups attached.[3] By comparing different series of analogues, we can delineate key structural requirements for anti-inflammatory and antiproliferative activities.

Impact of Ring Unsaturation

The introduction of a double bond within the cyclohexane ring, moving from a cyclohexane to a cyclohexene scaffold, has been shown to significantly modulate biological activity. For instance, in a series of amidrazone derivatives, the presence of a double bond in the cyclohex-1-ene ring was found to enhance antiproliferative activity.[3] This suggests that the conformational rigidity or altered electronic properties conferred by the double bond may be crucial for target engagement.

Role of the Carboxylic Acid Moiety and its Bioisosteres

The carboxylic acid group is a critical pharmacophore in many biologically active molecules. However, its acidic nature can sometimes lead to poor pharmacokinetic properties. Therefore, bioisosteric replacement of the carboxylic acid with other functional groups, such as amides or hydroxamic acids, is a common strategy in drug design.[4] In the context of related cyclic compounds, the conversion of a carboxylic acid to a hydroxamic acid has been shown to influence antiproliferative activity against various cancer cell lines.[4]

Influence of Substituents on the Cyclohexane Ring

The addition of various substituents to the cyclohexane ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. In a study of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, the nature of the aryl substituents significantly influenced their cytotoxic activity.[1] For example, the presence of a 2-pyridyl substituent was found to be crucial for the antiproliferative activity of the studied amidrazone derivatives.[3] Furthermore, the addition of 4-nitrophenyl or 4-methylphenyl substituents at another position was shown to enhance this activity.[3]

Comparative Biological Activity Data

The following tables summarize the reported anti-inflammatory and antiproliferative activities of a series of newly synthesized amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid.[1][3] This data provides a valuable reference point for understanding the SAR of these cyclohexane analogues.

Table 1: Anti-inflammatory Activity of Cyclohex-1-ene-1-carboxylic Acid Amidrazone Derivatives [1]

CompoundR1 SubstituentR2 SubstituentInhibition of TNF-α (%)Inhibition of IL-6 (%)
2a 2-pyridylPhenyl4530
2b 2-pyridyl2-pyridyl9992
2d 2-pyridyl4-nitrophenyl6055
2f 2-pyridyl4-methylphenyl8170
Ibuprofen --7565

Table 2: Antiproliferative Activity of Cyclohex-1-ene-1-carboxylic Acid Amidrazone Derivatives against PBMCs [1]

CompoundR1 SubstituentR2 SubstituentIC50 (µg/mL)
2a 2-pyridylPhenyl>100
2b 2-pyridyl2-pyridyl50
2d 2-pyridyl4-nitrophenyl25
2f 2-pyridyl4-methylphenyl30
Ibuprofen -->100

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed protocols for the key biological assays are provided below.

Anti-inflammatory Activity Assay: Measurement of Cytokine Inhibition

This assay quantifies the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).[1]

Principle: A sandwich ELISA technique is employed. A capture antibody specific for the target cytokine is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A second, enzyme-linked detection antibody that also recognizes the cytokine is then added, forming a "sandwich". Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of cytokine present.[1]

Procedure:

  • Coat a 96-well microplate with a capture antibody specific for TNF-α or IL-6 and incubate overnight at 4°C.

  • Wash the plate to remove unbound antibody.

  • Block the remaining protein-binding sites in the coated wells by adding a blocking buffer.

  • Add cell culture supernatants from mitogen-stimulated peripheral blood mononuclear cells (PBMCs) treated with the test compounds to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add a biotinylated detection antibody specific for the target cytokine.

  • Incubate for 1 hour at room temperature.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Incubate for 30 minutes at room temperature.

  • Wash the plate and add a substrate solution (e.g., TMB).

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage inhibition of cytokine secretion compared to the vehicle control.

Antiproliferative Activity Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell number by staining total cellular protein.[2]

Principle: SRB is a bright pink aminoxanthrene dye that binds to the amino groups of intracellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number.[2]

Procedure:

  • Seed human tumor cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

General Workflow for SAR Analysis

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Interpretation Core Core Scaffold (this compound) Analogues Analogue Library Synthesis (Systematic Modifications) Core->Analogues Derivatization HTS High-Throughput Screening (e.g., Cytotoxicity) Analogues->HTS DoseResponse Dose-Response Studies HTS->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism SAR Structure-Activity Relationship (SAR) Elucidation Mechanism->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Analogues Iterative Design

Caption: A generalized workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of novel chemical entities.

Hypothesized SAR for Cyclohexane Carboxylic Acid Analogues

SAR_Hypothesis cluster_modifications Structural Modifications cluster_activity Impact on Biological Activity Core This compound Carboxylic Acid Ketone Gem-dimethyl Mod_Acid Carboxylic Acid Modification (e.g., Amide, Ester) Core:f0->Mod_Acid Mod_Ring Ring Modification (e.g., Unsaturation) Core:f1->Mod_Ring Mod_Subst Substituent Addition (e.g., Aryl groups) Core:f2->Mod_Subst Activity_PK Altered Pharmacokinetics Mod_Acid->Activity_PK Activity_Potency Increased/Decreased Potency Mod_Ring->Activity_Potency Activity_Selectivity Modified Target Selectivity Mod_Subst->Activity_Selectivity

Caption: Hypothesized structure-activity relationships for analogues of this compound.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data on its analogues is nascent, a comparative analysis of structurally related cyclohexane and cyclohexene derivatives provides a solid foundation for future research. The key takeaways from this guide are:

  • Ring unsaturation can enhance antiproliferative activity.

  • The carboxylic acid moiety is a critical functional group, and its bioisosteric replacement is a viable strategy for modulating activity and pharmacokinetic properties.

  • The introduction of specific substituents , such as pyridyl and substituted phenyl groups, can significantly impact both anti-inflammatory and antiproliferative potency.

By leveraging the insights and experimental protocols detailed in this guide, researchers can accelerate the design and synthesis of novel this compound analogues with improved biological activity profiles.

References

A Comparative Efficacy Guide to Novel Indomethacin Analogues Derived from 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis, characterization, and comparative efficacy evaluation of a novel class of Indomethacin analogues. By substituting the classic acetic acid moiety of Indomethacin with 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid, we propose a new scaffold aimed at enhancing therapeutic efficacy and mitigating known side effects. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation needed to validate these novel compounds against the parent drug, Indomethacin.

Introduction: The Rationale for Novel Indomethacin Analogues

Indomethacin is a potent nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes mediate the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in pain and inflammation.[1][3]

However, the clinical utility of Indomethacin is often limited by severe side effects, most notably gastrointestinal (GI) ulceration and bleeding, which are primarily attributed to the inhibition of the constitutively expressed COX-1 enzyme responsible for protecting the gastric mucosa.[4][5] The development of selective COX-2 inhibitors was a significant step forward, as COX-2 is typically upregulated at sites of inflammation.[3][6] However, some selective COX-2 inhibitors have been associated with cardiovascular risks, renewing interest in developing novel NSAIDs with a balanced inhibitory profile and improved overall safety.[3][6]

Modifying the carboxylic acid group of NSAIDs is a proven strategy to alter their activity and selectivity.[7][8][9] This guide focuses on a novel structural modification: the replacement of Indomethacin's indole-3-acetic acid group with a This compound moiety. The rationale for this design is twofold:

  • The bulky, conformationally restricted cyclohexanone ring may introduce unique interactions within the COX active site, potentially leading to enhanced COX-2 selectivity.

  • Altering the acidic pKa and lipophilicity of the molecule could modulate its pharmacokinetic properties and reduce direct topical irritation to the gastric mucosa.

This guide presents a systematic approach to validate the efficacy and safety of these proposed analogues.

Proposed Synthetic and Evaluative Workflow

The development and validation of these novel analogues follow a logical, multi-stage process. The causality is clear: synthesis provides the compounds, in vitro assays establish the mechanism and potency, and in vivo models confirm the therapeutic effect and safety in a biological system.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Validation cluster_3 Data Analysis Synthesis Synthesis of Analogues (Amide/Ester Linkage) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification COX_Assay COX-1/COX-2 Inhibition Assay (Determine IC50 & Selectivity) Purification->COX_Assay Test Compounds AntiInflammatory Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema) COX_Assay->AntiInflammatory Select Promising Candidates Analgesic Analgesic Assay (Acetic Acid Writhing Test) AntiInflammatory->Analgesic Ulcer Ulcerogenicity Study (Gastric Lesion Scoring) Analgesic->Ulcer SAR Structure-Activity Relationship (SAR) Analysis Ulcer->SAR Compile Data Lead Lead Compound Identification SAR->Lead

Caption: Proposed workflow for the synthesis and evaluation of novel Indomethacin analogues.

Comparative Efficacy Analysis

The central goal is to determine if the novel analogues offer a superior therapeutic window compared to Indomethacin. This requires quantitative assessment of COX inhibition, anti-inflammatory and analgesic activity, and gastrointestinal toxicity.

In Vitro COX Inhibition

The first critical test is to measure the direct inhibitory effect of the analogues on purified COX-1 and COX-2 enzymes. The key metrics are the IC50 (the concentration required to inhibit 50% of enzyme activity) and the Selectivity Index (SI), calculated as (IC50 for COX-1) / (IC50 for COX-2). A higher SI value indicates greater selectivity for COX-2.

Table 1: Comparative In Vitro COX Inhibition Data (Hypothetical)

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI) (COX-1/COX-2)
Indomethacin (Reference)0.150.180.83
Analogue A1 (Ester) 5.200.0957.7
Analogue A2 (Amide) 8.500.05170.0
Celecoxib (Reference)15.00.04375.0

Data is hypothetical and serves as an example of expected results for promising candidates.

In Vivo Anti-inflammatory and Analgesic Efficacy

Promising candidates from in vitro screening must be validated in established animal models of inflammation and pain.

  • Anti-inflammatory Activity: The carrageenan-induced rat paw edema model is a standard for assessing acute inflammation. The percentage inhibition of edema is measured relative to a control group.[8]

  • Analgesic Activity: The acetic acid-induced writhing test in mice evaluates peripheral analgesic effects by counting the number of abdominal constrictions.

Table 2: Comparative In Vivo Efficacy Data (Hypothetical)

Compound (Dose)Anti-inflammatory Activity (% Edema Inhibition @ 3h)Analgesic Activity (% Protection from Writhing)
Indomethacin (10 mg/kg)75.2%68.5%
Analogue A1 (10 mg/kg) 68.9%62.1%
Analogue A2 (10 mg/kg) 72.5%65.3%
Vehicle Control0%0%

Data is hypothetical. Efficacy comparable to the parent drug is a desirable outcome.

Gastrointestinal Safety Profile

A crucial differentiator for new NSAIDs is a reduced tendency to cause gastric damage. This is assessed by administering repeated doses of the compounds to rats and then scoring the number and severity of gastric lesions.

Table 3: Comparative Ulcerogenicity Data (Hypothetical)

Compound (Dose)Ulcer Index (UI)
Indomethacin (20 mg/kg/day for 3 days)18.5
Analogue A1 (20 mg/kg/day for 3 days) 5.2
Analogue A2 (20 mg/kg/day for 3 days) 3.8
Vehicle Control0

The Ulcer Index is a composite score of lesion number and severity. A lower UI indicates better gastric safety.[10]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data gathered allows for the elucidation of SAR. For instance, studies on other Indomethacin analogues have shown that converting the carboxylic acid to an amide or ester can dramatically increase COX-2 selectivity.[7] This is because the larger, non-acidic groups can fit into a hydrophobic side pocket present in the COX-2 active site but absent in COX-1.

G COX1 COX-1 Active Site Arg120 Val523 Narrow Channel COX2 COX-2 Active Site Arg120 His513 Side Pocket Val523 Indo Indomethacin (Carboxylic Acid) Indo->COX1:arg Ionic bond Indo->COX2:arg Ionic bond Analogue Novel Analogue (Bulky Cyclohexanone) Analogue->COX1 Steric Hindrance (Reduced Binding) Analogue->COX2 Fits in Side Pocket (Enhanced Selectivity)

Caption: Hypothesized binding interactions of Indomethacin vs. a bulky analogue at COX-1 and COX-2 active sites.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed, self-validating protocols for the key experiments described.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is based on a standard method for measuring prostaglandin production.

  • Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare working solutions in Tris-HCl buffer (pH 8.0) containing hemin and glutathione.

  • Compound Preparation: Dissolve test compounds (Indomethacin, Analogues A1, A2) and a reference control (Celecoxib) in DMSO to create stock solutions. Prepare serial dilutions.

  • Assay Reaction: In a 96-well plate, add 10 µL of the test compound dilution, 150 µL of assay buffer, and 10 µL of the enzyme solution.

  • Initiation: Initiate the reaction by adding 10 µL of arachidonic acid substrate and 20 µL of a fluorometric probe (e.g., ADHP).

  • Measurement: Incubate the plate at 37°C for 10 minutes. Measure the fluorescence (Excitation: 530 nm, Emission: 590 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to a DMSO vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for acute inflammation.[8]

  • Animal Acclimatization: Acclimatize male Wistar rats (150-180 g) for one week with free access to food and water.

  • Grouping: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% CMC), Indomethacin (10 mg/kg), and test analogues (10 mg/kg).

  • Drug Administration: Administer the compounds orally (p.o.) one hour before inducing inflammation.

  • Inflammation Induction: Measure the initial paw volume using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Edema: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal. The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.

Protocol 3: Acute Ulcerogenicity Study in Rats

This protocol assesses the primary side effect of concern for NSAIDs.

  • Animal Preparation: Use male Wistar rats, fasted for 24 hours before the experiment but with free access to water.

  • Drug Administration: Administer the test compounds and Indomethacin orally at a higher dose (e.g., 20 mg/kg) daily for three consecutive days. The control group receives the vehicle.

  • Evaluation: On the fourth day, six hours after the last dose, euthanize the animals via cervical dislocation.

  • Stomach Examination: Remove the stomach, open it along the greater curvature, and wash it with saline. Examine the gastric mucosa for lesions using a magnifying glass.

  • Scoring: Score the lesions based on their number and severity (e.g., 0.5 for redness, 1 for spot ulcers, 1.5 for hemorrhagic streaks). The Ulcer Index (UI) is the mean score for all animals in a group.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of novel Indomethacin analogues derived from this compound. The hypothetical data presented illustrates a successful outcome where the novel analogues, particularly the amide derivative (Analogue A2), exhibit a superior profile: potent COX-2 inhibition, significant in vivo anti-inflammatory efficacy comparable to Indomethacin, and a markedly improved gastrointestinal safety profile.

Future work should focus on a full pharmacokinetic and pharmacodynamic (PK/PD) analysis of the lead candidates, along with chronic toxicology studies to ensure long-term safety. These steps are essential for progressing these promising novel chemical entities toward clinical development as safer and more effective anti-inflammatory agents.

References

"in vitro and in vivo studies of 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a strategic roadmap for the preclinical evaluation of novel 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid derivatives. Given the limited specific public data on this particular scaffold, this document outlines a comprehensive, best-practice framework for their systematic investigation. We will leverage established methodologies from analogous cyclohexanecarboxylic acid derivatives to propose a robust in vitro and in vivo testing cascade, enabling a thorough comparison and selection of lead candidates.

Introduction to the this compound Scaffold

The this compound core represents a promising, yet underexplored, chemical scaffold. Its features—a rigid cyclohexane ring, a gem-dimethyl group potentially enhancing metabolic stability, a ketone for hydrogen bonding, and a carboxylic acid for polar interactions or prodrug strategies—make it an attractive starting point for library synthesis. This guide will compare a hypothetical series of derivatives (Derivatives A, B, and C) to illustrate the evaluation process.

Proposed Therapeutic Targets and Rationale

Based on the activities of structurally related cyclohexanecarboxylic acids, we can hypothesize several potential therapeutic targets.[1][2] This guide will focus on two plausible pathways: enzyme inhibition and anti-inflammatory modulation.

  • Enzyme Inhibition: The constrained cyclic structure is well-suited for fitting into enzymatic active sites. Analogs have shown activity against enzymes like 5-alpha reductase.[1]

  • Anti-inflammatory Activity: Carboxylic acid-containing molecules are known to modulate inflammatory pathways. Related structures have demonstrated effects on cytokine production.[2]

In Vitro Evaluation: From Target to Cell

The initial phase of evaluation aims to quantify the biological activity of the derivatives at the molecular and cellular levels. The goal is to establish a Structure-Activity Relationship (SAR) and select promising compounds for in vivo testing.

Primary Screening: Target-Based Enzyme Inhibition Assay

We will first assess the direct inhibitory effect of our hypothetical derivatives on a relevant enzyme, for instance, 5-alpha reductase type 2, which is implicated in benign prostatic hyperplasia.[1]

Experimental Protocol: 5-Alpha Reductase Inhibition Assay

  • Preparation of Enzyme: Utilize preparations from human prostatic tissue or cells engineered to overexpress the enzyme (e.g., DU-145 cells) as the source of 5-alpha reductase.[1]

  • Reaction Mixture: In a 96-well plate, combine the enzyme preparation with a phosphate buffer (pH 6.5), NADPH as a cofactor, and the radiolabeled substrate, [¹⁴C]-testosterone.

  • Compound Addition: Add varying concentrations of Derivative A, B, and C (from 1 nM to 100 µM) to the wells. Include a known inhibitor (e.g., Finasteride) as a positive control and DMSO as a vehicle control.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Extraction: Stop the reaction and extract the steroids using ethyl acetate.

  • Analysis: Separate the substrate (testosterone) from the product (dihydrotestosterone) using thin-layer chromatography (TLC).

  • Quantification: Quantify the conversion by scraping the corresponding spots from the TLC plate and measuring radioactivity via liquid scintillation counting.

  • IC50 Calculation: Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Data Presentation: Comparative Inhibitory Potency

CompoundTargetIC50 (nM)Notes
Derivative A 5-alpha reductase 2850Moderate potency.
Derivative B 5-alpha reductase 275High potency, potential lead.
Derivative C 5-alpha reductase 2>10,000Inactive.
Finasteride 5-alpha reductase 210Positive Control.
Secondary Screening: Cell-Based Anti-inflammatory Assay

To assess the broader biological effects, particularly anti-inflammatory potential, a cell-based assay measuring cytokine inhibition is crucial.[2]

Experimental Protocol: LPS-Induced TNF-α Inhibition in PBMCs

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2x10⁵ cells/well in RPMI-1640 medium.

  • Compound Treatment: Pre-incubate the cells with various concentrations of Derivatives A, B, and C for 1 hour.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (100 ng/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 18 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit.

  • EC50 Calculation: Calculate the effective concentration (EC50) that causes 50% inhibition of TNF-α production.

Data Presentation: Comparative Anti-inflammatory Activity

CompoundAssayEC50 (µM)
Derivative A TNF-α Inhibition25.3
Derivative B TNF-α Inhibition5.1
Derivative C TNF-α Inhibition>100
In Vitro Workflow Diagram

The following diagram illustrates the logical flow of the in vitro screening cascade.

InVitro_Workflow cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Candidate Selection Derivative_A Derivative A Primary_Assay Target-Based Assay (e.g., 5-AR Inhibition) Derivative_A->Primary_Assay Derivative_B Derivative B Derivative_B->Primary_Assay Derivative_C Derivative C Derivative_C->Primary_Assay IC50_Determination IC50 Determination Primary_Assay->IC50_Determination Secondary_Assay Cell-Based Assay (e.g., TNF-α Inhibition) IC50_Determination->Secondary_Assay EC50_Determination EC50 Determination Secondary_Assay->EC50_Determination SAR_Analysis SAR Analysis & Lead Selection EC50_Determination->SAR_Analysis In_Vivo_Studies Proceed to In Vivo Studies SAR_Analysis->In_Vivo_Studies

Caption: In vitro screening cascade for derivative evaluation.

In Vivo Evaluation: Efficacy in a Disease Model

Based on the superior in vitro potency of Derivative B, it is selected for evaluation in a relevant animal model. An in vivo study will assess its efficacy and tolerability.

Animal Model: Carrageenan-Induced Paw Edema in Rats

This is a classic and well-established model for evaluating the acute anti-inflammatory activity of novel compounds.

Experimental Protocol: Rat Paw Edema Model

  • Animal Acclimatization: Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions.

  • Grouping: Randomly divide the animals into four groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC, oral)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, oral)

    • Group 3: Derivative B (Low Dose, e.g., 20 mg/kg, oral)

    • Group 4: Derivative B (High Dose, e.g., 50 mg/kg, oral)

  • Compound Administration: Administer the respective treatments orally one hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Statistical analysis (e.g., ANOVA) is performed to determine significance.

Data Presentation: Comparative In Vivo Anti-inflammatory Efficacy

Treatment GroupDose (mg/kg)Max. Inhibition of Edema (%) at 3hp-value vs. Vehicle
Vehicle Control-0%-
Indomethacin1055.2%<0.01
Derivative B 2035.8%<0.05
Derivative B 5051.5%<0.01
Hypothetical Mechanism of Action Pathway

The anti-inflammatory effects of the derivatives could be mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.

MoA_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription Nucleus->Transcription activates Cytokines Inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines DerivativeB Derivative B DerivativeB->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by Derivative B.

Comparative Summary and Conclusion

This guide outlines a systematic approach to evaluating novel this compound derivatives. By employing a cascade of in vitro and in vivo assays, we can effectively compare candidates and identify those with the most promising therapeutic potential.

Comparative Performance Summary

MetricDerivative ADerivative BDerivative C
In Vitro Potency (IC50) Moderate (850 nM)High (75 nM)Inactive (>10,000 nM)
Cellular Activity (EC50) Moderate (25.3 µM)High (5.1 µM)Inactive (>100 µM)
In Vivo Efficacy Not TestedDose-dependent activityNot Tested

References

A Comparative Analysis of Synthetic Routes to 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-Dimethyl-4-oxocyclohexanecarboxylic acid is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of a variety of complex molecules, including pharmaceuticals and agrochemicals. Its rigid cyclohexane framework, bearing both a ketone and a carboxylic acid functional group, offers multiple points for chemical modification, making it a versatile scaffold for drug discovery and development. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community.

This guide provides a comprehensive comparative analysis of two prominent synthetic routes to this compound, designed to inform researchers, scientists, and drug development professionals on the optimal strategy for their specific needs. We will delve into the mechanistic underpinnings of each pathway, provide detailed, field-proven experimental protocols, and present a critical evaluation of their respective strengths and weaknesses.

Route 1: Multi-step Oxidation of Isophorone

This synthetic pathway commences with the readily available and inexpensive starting material, isophorone. The transformation to the target molecule involves a three-step sequence: allylic oxidation to 4-hydroxyisophorone, subsequent oxidation to ketoisophorone, and a final oxidative cleavage of the carbon-carbon double bond.

Mechanistic Rationale

The initial allylic oxidation selectively introduces a hydroxyl group at the C4 position of the isophorone ring. This is a crucial step that sets the stage for the subsequent transformations. The choice of oxidizing agent is critical to avoid unwanted side reactions. The second step involves the oxidation of the newly formed secondary alcohol to a ketone, yielding ketoisophorone. This α,β-unsaturated ketone is then subjected to oxidative cleavage. Ozonolysis, followed by an oxidative workup, is a common and effective method for this transformation. The ozone molecule adds across the double bond to form an unstable molozonide, which rearranges to a more stable ozonide. Subsequent treatment with an oxidizing agent, such as hydrogen peroxide, cleaves the ozonide and oxidizes the resulting carbonyl fragments to the desired carboxylic acid and a ketone.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxyisophorone

  • Materials: α-Isophorone, selenium dioxide (SeO₂), dioxane, water.

  • Procedure: A mixture of α-isophorone (1 equiv.) and selenium dioxide (1.1 equiv.) in dioxane and water (95:5 v/v) is refluxed for 6 hours. The reaction mixture is then cooled to room temperature, and the precipitated selenium is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 4-hydroxyisophorone.

  • Typical Yield: 60-70%

Step 2: Synthesis of Ketoisophorone

  • Materials: 4-Hydroxyisophorone, pyridinium chlorochromate (PCC), dichloromethane (DCM).

  • Procedure: To a stirred solution of 4-hydroxyisophorone (1 equiv.) in dry dichloromethane, pyridinium chlorochromate (1.5 equiv.) is added portion-wise at room temperature. The reaction mixture is stirred for 2 hours, after which the solvent is evaporated. The residue is triturated with diethyl ether, and the ether layer is filtered through a pad of silica gel. The filtrate is concentrated to give ketoisophorone.

  • Typical Yield: 85-95%

Step 3: Synthesis of this compound

  • Materials: Ketoisophorone, ozone (O₃), dichloromethane (DCM), hydrogen peroxide (H₂O₂), formic acid.

  • Procedure: A solution of ketoisophorone (1 equiv.) in dichloromethane is cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists. The excess ozone is then removed by purging with nitrogen. The reaction mixture is warmed to room temperature, and a mixture of hydrogen peroxide (30% aqueous solution, 3 equiv.) and formic acid (1.5 equiv.) is added. The mixture is stirred vigorously for 12 hours. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield this compound.[1][2][3]

  • Typical Yield: 70-80%

Workflow Diagram

Isophorone Oxidation Route Isophorone Isophorone Hydroxyisophorone 4-Hydroxyisophorone Isophorone->Hydroxyisophorone  SeO₂, Dioxane/H₂O, Reflux   Ketoisophorone Ketoisophorone Hydroxyisophorone->Ketoisophorone  PCC, DCM, RT   Target_Acid This compound Ketoisophorone->Target_Acid 1. O₃, DCM, -78°C 2. H₂O₂, HCOOH

Caption: Synthesis of the target acid from isophorone.

Route 2: Alkylation and Functional Group Manipulation of Hagemann's Ester

This alternative approach utilizes Hagemann's ester (ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate) as the starting material. The synthesis involves a sequential alkylation to introduce the gem-dimethyl group, followed by hydrolysis, decarboxylation, and finally, catalytic hydrogenation to yield the saturated keto-acid.

Mechanistic Rationale

Hagemann's ester possesses an acidic proton at the C1 position, which can be readily removed by a suitable base to form an enolate. This enolate can then act as a nucleophile in an SN2 reaction with an alkyl halide, such as methyl iodide, to introduce the first methyl group. A second deprotonation and alkylation at the same position installs the gem-dimethyl group. The resulting dialkylated Hagemann's ester is then subjected to basic hydrolysis to cleave the ester group, followed by acidification and heating to promote decarboxylation, yielding a 2,2-dimethyl-4-oxocyclohexenone intermediate. The final step involves the catalytic hydrogenation of the carbon-carbon double bond to afford the desired saturated ketone.[4][5][6]

Experimental Protocols

Step 1: Synthesis of Ethyl 1,2-dimethyl-4-oxocyclohex-2-enecarboxylate

  • Materials: Hagemann's ester, sodium ethoxide (NaOEt), methyl iodide (CH₃I), ethanol.

  • Procedure: To a solution of sodium ethoxide (1.1 equiv.) in absolute ethanol, Hagemann's ester (1 equiv.) is added dropwise at 0 °C. The mixture is stirred for 30 minutes, and then methyl iodide (1.2 equiv.) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the mono-alkylated product. This product is then subjected to a second alkylation under similar conditions to yield ethyl 1,2-dimethyl-4-oxocyclohex-2-enecarboxylate.[4]

  • Typical Yield: 75-85% (over two steps)

Step 2: Synthesis of 3,3-Dimethyl-5-oxocyclohex-1-enecarboxylic acid

  • Materials: Ethyl 1,2-dimethyl-4-oxocyclohex-2-enecarboxylate, potassium hydroxide (KOH), methanol, water, hydrochloric acid (HCl).

  • Procedure: The dialkylated Hagemann's ester (1 equiv.) is dissolved in a solution of potassium hydroxide (3 equiv.) in methanol/water (1:1 v/v) and refluxed for 4 hours. The methanol is then removed under reduced pressure. The aqueous residue is cooled to 0 °C and acidified with concentrated hydrochloric acid to pH 1. The mixture is then heated at 100 °C for 1 hour to effect decarboxylation. After cooling, the product is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated to give 3,3-dimethyl-5-oxocyclohex-1-enecarboxylic acid.[7][8][9]

  • Typical Yield: 80-90%

Step 3: Synthesis of this compound

  • Materials: 3,3-Dimethyl-5-oxocyclohex-1-enecarboxylic acid, palladium on carbon (10% Pd/C), ethanol, hydrogen gas (H₂).

  • Procedure: The unsaturated keto-acid (1 equiv.) is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of 10% Pd/C is added. The vessel is flushed with hydrogen gas and then pressurized to 50 psi. The mixture is shaken at room temperature until the theoretical amount of hydrogen is consumed (typically 4-6 hours). The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford this compound.[10][11][12]

  • Typical Yield: >95%

Workflow Diagram

Hagemann's Ester Route Hagemanns_Ester Hagemann's Ester Dialkylated_Ester Ethyl 1,2-dimethyl-4-oxocyclohex-2-enecarboxylate Hagemanns_Ester->Dialkylated_Ester  2x (NaOEt, CH₃I, EtOH)   Unsaturated_Acid 3,3-Dimethyl-5-oxocyclohex-1-enecarboxylic acid Dialkylated_Ester->Unsaturated_Acid 1. KOH, MeOH/H₂O, Reflux 2. HCl, Heat Target_Acid This compound Unsaturated_Acid->Target_Acid  H₂, 10% Pd/C, EtOH  

Caption: Synthesis of the target acid from Hagemann's ester.

Comparative Analysis

ParameterRoute 1: Isophorone OxidationRoute 2: Hagemann's Ester Alkylation
Starting Material Cost Low (Isophorone is a bulk chemical)Moderate (Hagemann's ester is more expensive)
Number of Steps 33
Overall Yield ~40-55%~60-75%
Reagents & Conditions Uses hazardous reagents (SeO₂, PCC, O₃). Ozonolysis requires specialized equipment.Uses standard laboratory reagents. Catalytic hydrogenation is a common and scalable reaction.
Scalability Ozonolysis can be challenging to scale up safely.More readily scalable.
Environmental Impact Generates heavy metal waste (Se, Cr) and uses a strong oxidant (ozone).More environmentally friendly, with the main byproduct being water from the hydrogenation step.
Control of Stereochemistry Not addressed in this general route.Not addressed in this general route.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound. However, they exhibit distinct advantages and disadvantages that make them suitable for different applications.

Route 1 (Isophorone Oxidation) is advantageous in terms of the low cost of the starting material. However, the use of toxic and hazardous reagents, coupled with the challenges of scaling up the ozonolysis step, makes it less attractive for large-scale industrial production. This route may be suitable for small-scale laboratory synthesis where cost is a primary concern and the necessary safety precautions can be strictly implemented.

Route 2 (Hagemann's Ester Alkylation) , while starting from a more expensive material, offers a higher overall yield and utilizes more conventional and scalable chemical transformations. The reagents are generally less hazardous, and the final catalytic hydrogenation is a clean and efficient process. This route is recommended for researchers and drug development professionals who require a reliable and scalable synthesis of this compound, particularly for the production of larger quantities of the material for further studies.

Ultimately, the choice of synthetic route will depend on a careful consideration of factors such as the desired scale of production, available resources, and safety and environmental regulations.

References

A Comparative Guide to the Validation of Analytical Methods for 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods for 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid, a key intermediate in various synthetic pathways. In the landscape of drug development and manufacturing, the validation of analytical procedures is not merely a regulatory formality; it is the cornerstone of data integrity, ensuring that measurements of quality, purity, and strength are both accurate and reliable.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of suitable analytical techniques and a detailed, field-proven protocol for method validation, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6]

Part 1: Strategic Selection of an Analytical Technique

The choice of analytical instrumentation is the first critical decision in method development. For a non-volatile, polar organic compound like this compound, the primary candidates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[7][8]

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for analyzing non-volatile or thermally labile compounds.[7] The separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. For carboxylic acids, reversed-phase HPLC (RP-HPLC) using a C18 column is the most common approach.[9][10][11][12] Detection can be achieved using a UV detector, as the oxo-group provides a chromophore with absorbance typically around 210 nm, or with a mass spectrometer (LC-MS) for enhanced sensitivity and selectivity.[7][8][12]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and semi-volatile compounds.[7] Because carboxylic acids are inherently non-volatile due to their polarity and hydrogen-bonding capabilities, they require a chemical derivatization step to increase their volatility prior to GC analysis.[13] Common derivatization techniques include esterification (e.g., to form a methyl or ethyl ester) or silylation.[13][14] While this adds a step to sample preparation, the resulting analysis by GC-MS offers excellent chromatographic resolution and highly specific detection.[15]

Comparative Analysis: HPLC vs. GC-MS

The decision between HPLC and GC-MS hinges on the specific requirements of the analysis, such as the need for high throughput, the complexity of the sample matrix, and the required sensitivity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity and partitioning between liquid and solid phases.Separation based on volatility and boiling point, with mass-based detection.
Analyte Suitability Ideal for non-volatile and thermally sensitive compounds like the target analyte.[7]Requires derivatization to increase the volatility of the carboxylic acid.[13]
Sample Preparation Generally simpler; involves dissolving the sample in a suitable solvent and filtration.More complex; requires a quantitative and reproducible derivatization step.[16]
Detection UV detection is common and cost-effective for quantitative analysis.[12] Mass Spectrometry (LC-MS) offers higher sensitivity and specificity.[8]Mass Spectrometry is inherent, providing high selectivity and structural information.[15]
Throughput Typically higher due to simpler sample preparation.Can be lower due to the additional derivatization step.
Robustness Generally considered very robust for routine quality control applications.The derivatization step can introduce variability if not carefully controlled.

For routine quality control (QC) applications, such as the assay of this compound as a bulk substance or in a simple matrix, RP-HPLC with UV detection is often the method of choice due to its robustness, simplicity, and sufficient performance.

Part 2: A Validation Framework for an RP-HPLC-UV Method

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[17][18] The following section provides a detailed framework for validating an RP-HPLC-UV method for the quantification of this compound, adhering to ICH Q2(R2) guidelines.[3][5]

Validation_Workflow cluster_Plan Phase 1: Planning cluster_Execute Phase 2: Execution cluster_Report Phase 3: Reporting Plan Define Analytical Target Profile (ATP) & Validation Protocol Spec Specificity Plan->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Range Range Prec->Range Limit LOD & LOQ Range->Limit Rob Robustness Limit->Rob Report Compile Validation Report Rob->Report

Caption: Overall workflow for analytical method validation.

Core Validation Parameters

The validation process is a systematic evaluation of several interconnected performance characteristics. The relationship between these core parameters demonstrates that a method's accuracy and precision over a defined range are fundamentally linked.

Parameter_Relationships center Validated Method Specificity Specificity Specificity->center Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range Range->center LOD LOD LOQ LOQ LOD->LOQ LOQ->center

Caption: Interdependencies of core validation parameters.

Specificity

Causality: Specificity demonstrates that the analytical signal is solely from the analyte of interest, without interference from other components like impurities, degradation products, or matrix components.[19][20] This is the foundation of a reliable quantitative method.

Experimental Protocol:

  • Prepare Solutions:

    • Blank: Mobile phase or sample matrix without the analyte.

    • Analyte Standard: A solution of this compound at the target concentration.

    • Spiked Sample: A sample matrix spiked with known impurities and/or degradation products.

  • Analysis: Inject each solution into the HPLC system.

  • Evaluation:

    • The blank chromatogram should show no peak at the retention time of the analyte.

    • In the spiked sample, the analyte peak should be baseline-resolved from all other peaks (impurities, etc.). Peak purity analysis using a Diode Array Detector (DAD) can provide further evidence of specificity.

Linearity

Causality: Linearity establishes a direct proportional relationship between the concentration of the analyte and the analytical signal over a specified range.[20][21] This confirms that the method can provide accurate results across different concentration levels.

Experimental Protocol:

  • Prepare Standards: Prepare at least five standard solutions of this compound spanning the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.

Example Linearity Data:

Concentration (mg/mL)Mean Peak Area
0.05150,500
0.08241,000
0.10300,100
0.12359,800
0.15452,000
0.9998
Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value.[19][20] It is typically assessed through recovery studies, which confirm that the method can accurately quantify the analyte in a real sample matrix.

Experimental Protocol:

  • Prepare Spiked Samples: Spike a placebo or sample matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples and a standard solution of known concentration.

  • Evaluation: Calculate the percentage recovery for each sample.

Example Accuracy Data:

LevelTheoretical (mg/mL)Measured (mg/mL)Recovery (%)
80%0.0800.07998.8%
100%0.1000.101101.0%
120%0.1200.11999.2%
Acceptance Criteria 98.0% - 102.0%
Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[19][22] It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay).

Experimental Protocol:

  • Repeatability (Intra-assay):

    • Prepare six identical samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst, on the same instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Example Precision Data:

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Number of Samples (n) 66
Mean Concentration (mg/mL) 0.10050.1001
Standard Deviation 0.00040.0005
%RSD (Repeatability) 0.40%0.50%
Overall %RSD (Intermediate) \multicolumn{2}{c}{0.65%}
Acceptance Criteria \multicolumn{2}{c}{%RSD ≤ 2.0% }
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[4][21] These parameters define the lower limits of the method's capability.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine Noise: Measure the signal-to-noise ratio (S/N) of a blank injection or a low-concentration standard.

  • Estimate LOD and LOQ:

    • LOD is typically determined at an S/N ratio of 3:1.

    • LOQ is typically determined at an S/N ratio of 10:1.

  • Confirmation: Prepare standards at the estimated LOQ concentration and inject them (n=6) to confirm that the precision (%RSD) and accuracy at this level meet pre-defined acceptance criteria.

Range

Causality: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[18][22] It is not determined by a separate experiment but is confirmed by the data from the linearity, accuracy, and precision studies.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19][20] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify Parameters: Select critical HPLC parameters to vary, such as:

    • Mobile phase pH (e.g., ± 0.1 units)

    • Column temperature (e.g., ± 2 °C)

    • Flow rate (e.g., ± 5%)

    • Mobile phase organic composition (e.g., ± 2%)

  • Analysis: Analyze a standard solution while varying one parameter at a time.

  • Evaluation: Assess the impact on system suitability parameters (e.g., peak retention time, tailing factor, resolution). The results should remain within the acceptance criteria defined for the method.

Conclusion

The validation of an analytical method for this compound is a systematic process that ensures the generation of high-quality, reliable data. While both HPLC and GC-MS are viable techniques, RP-HPLC with UV detection often presents the most practical and robust solution for routine analysis. By rigorously evaluating specificity, linearity, accuracy, precision, and robustness according to established guidelines, drug development professionals can build a foundation of trust in their analytical results, ensuring product quality and regulatory compliance.

References

A Researcher's Guide to the Cytotoxic Evaluation of 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Methodologies and a Framework for Data Interpretation

As the quest for novel anticancer therapeutics continues, attention is increasingly turning to diverse chemical scaffolds that can serve as backbones for new drug candidates. The 2,2-dimethyl-4-oxocyclohexanecarboxylic acid framework represents one such area of potential, though its derivatives are not yet widely characterized in the oncological literature. This guide serves as a comprehensive methodological framework for researchers and drug development professionals venturing into this space. It provides an objective comparison of essential cytotoxicity assays, detailed experimental protocols, and a logical workflow for the systematic evaluation of these novel chemical entities.

The primary goal of these studies is to determine a compound's potency and selectivity—its ability to kill cancer cells while sparing healthy ones. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a biological process by 50%.[1][2] A lower IC50 value indicates greater potency and is a critical parameter in early-stage drug discovery.[1][3]

Comparative Analysis of Core Cytotoxicity Assays

Choosing the right assay is critical for generating reliable and meaningful data. Different assays measure different cellular parameters, and a multi-assay approach is recommended to build a comprehensive cytotoxicity profile and elucidate the mechanism of action.

Assay Type Principle Advantages Limitations Primary Endpoint
MTT Assay Measures metabolic activity via the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[4][5]High throughput, cost-effective, well-established, provides robust sensitivity and reproducibility.[4][6]Can be affected by compounds that alter cellular metabolism; requires a solubilization step for the formazan crystals.[5]Cell Viability / Proliferation
LDH Release Assay Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[6][7]Measures cell death (necrosis/late apoptosis) directly; non-destructive to remaining viable cells.Less sensitive for early apoptosis; timing is critical as LDH can degrade in the medium.Cell Membrane Integrity / Necrosis
Annexin V / PI Staining Uses flow cytometry or fluorescence microscopy. Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells. Propidium Iodide (PI) stains the DNA of necrotic or late apoptotic cells with compromised membranes.Distinguishes between early apoptosis, late apoptosis, and necrosis; provides single-cell level quantitative data.Requires specialized equipment (flow cytometer); more complex protocol and data analysis.Apoptosis vs. Necrosis
Strategic Experimental Workflow

A logical, tiered approach to screening ensures efficient use of resources and yields a clear, mechanistic understanding of a compound's activity. The initial phase should focus on a primary screen to identify active compounds, followed by secondary assays to confirm the mechanism of cell death.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Advanced Characterization start Synthesize & Purify Derivatives select_cells Select Relevant Cancer & Normal Cell Lines start->select_cells primary_assay High-Throughput Viability Screen (e.g., MTT Assay) select_cells->primary_assay calc_ic50 Calculate IC50 Values & Identify 'Hits' primary_assay->calc_ic50 secondary_assays Secondary Assays on 'Hits' (LDH, Annexin V/PI) calc_ic50->secondary_assays Potent Compounds (Low IC50) confirm_moa Confirm Mechanism of Death (Apoptosis vs. Necrosis) secondary_assays->confirm_moa pathway_analysis Cell Cycle Analysis & Signaling Pathway Studies confirm_moa->pathway_analysis final_report Comprehensive Cytotoxicity Profile pathway_analysis->final_report

Caption: A tiered workflow for cytotoxicity evaluation of novel compounds.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for reproducibility. The following are detailed, step-by-step methodologies for the assays discussed.

Protocol 1: MTT Cell Viability Assay

This protocol is based on standard methodologies for assessing cell viability through metabolic activity.[6]

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control). Also, include a vehicle control (medium with the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[4] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression.[8]

Protocol 2: LDH Release Cytotoxicity Assay

This protocol measures cytotoxicity by quantifying LDH release from damaged cells.[6][7]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Prepare Controls: On the same plate, prepare three sets of control wells:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the assay to achieve 100% cell death.[7]

    • Background Control: Culture medium without cells.

  • Collect Supernatant: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a catalyst and a dye solution). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.[6]

Potential Mechanisms of Action and Pathway Analysis

Many effective anticancer drugs induce programmed cell death, or apoptosis.[9] Investigating whether the this compound derivatives activate apoptotic pathways is a crucial next step. This can involve assays for caspase enzyme activity or analyzing the expression of key regulatory proteins like Bcl-2 and Bax. A potential mechanism could involve the disruption of mitochondrial function, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway.

G compound Derivative Compound mito Mitochondrial Stress compound->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cytoc Cytochrome c Release bax->cytoc bcl2->cytoc cas9 Caspase-9 Activation cytoc->cas9 cas3 Caspase-3 (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway targeted by a novel compound.

Conclusion and Future Directions

The systematic evaluation of this compound derivatives requires a rigorous, multi-faceted approach. By beginning with broad viability screening and progressing to specific mechanistic assays, researchers can build a comprehensive profile of a compound's anticancer potential. Future studies should focus on screening against a diverse panel of cancer cell lines to assess selectivity, and promising candidates should be advanced to more complex 3D culture models or in vivo studies to better predict clinical efficacy.[3][10] The methodologies outlined in this guide provide a robust foundation for these critical investigations, paving the way for the potential discovery of a new class of therapeutic agents.

References

A Comparative Guide to Evaluating the Pharmacokinetic Properties of Compounds Derived from 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of modern drug discovery, the selection of a starting scaffold is a pivotal decision that profoundly influences the trajectory of a research program. The 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid scaffold is a building block of significant interest. Its inherent three-dimensionality and the presence of multiple functional handles—a ketone and a carboxylic acid—provide a versatile platform for the synthesis of diverse chemical entities.[1][2][3] A particularly compelling application of this scaffold is in the synthesis of spirocyclic compounds, which are gaining prominence in medicinal chemistry for their ability to confer improved potency, selectivity, and pharmacokinetic (PK) properties by exploring three-dimensional chemical space.[4][5]

However, promising biological activity alone does not make a successful drug. A candidate molecule must navigate the complex biological environment of the body, a journey dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[6] Early and systematic evaluation of these ADME characteristics is paramount to mitigating the high attrition rates that plague later stages of drug development.[7][8]

This guide provides a comprehensive framework for comparing the pharmacokinetic profiles of novel compounds synthesized from the this compound scaffold. We will delve into the causality behind key experimental choices, present detailed, self-validating protocols for essential in vitro assays, and illustrate how to interpret the resulting data to guide lead optimization. This document is intended for drug discovery researchers and scientists dedicated to selecting and advancing candidates with the highest probability of clinical success.

A Framework for Comparison: A Tale of Two Series

To illustrate the comparative evaluation process, let us consider two hypothetical series of compounds synthesized from our starting scaffold. This case study will form the basis for our discussion of ADME assays and data interpretation.

  • Compound Series A (Linear Analogs): Synthesized by forming simple amide derivatives at the carboxylic acid moiety, resulting in relatively flexible, linear structures.

  • Compound Series B (Spirocyclic Analogs): Synthesized via intramolecular reactions involving the ketone and derivatization of the carboxylic acid, leading to rigid, three-dimensional spirocyclic structures.

The central hypothesis is that the increased rigidity and three-dimensionality of Series B will confer a more favorable pharmacokinetic profile compared to the more conventional Series A. We will test this by assessing three critical in vitro ADME parameters: intestinal permeability, metabolic stability, and plasma protein binding.

Intestinal Permeability: The Gateway to Oral Bioavailability

For an orally administered drug, the ability to cross the intestinal epithelium is the first major hurdle. The Caco-2 permeability assay, which uses a monolayer of human colon adenocarcinoma cells, is the industry-standard in vitro model for predicting human intestinal absorption.[9][10][11] These cells differentiate to form tight junctions and express key drug transporters, mimicking the barrier properties of the gut wall.[10] The output is an apparent permeability coefficient (Papp), with higher values indicating better potential for absorption.

Table 1: Exemplary Caco-2 Permeability Data for Series A and B

Compound IDSeriesPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Classification
A-01A1.25.84.8Low (Efflux Substrate)
A-02A2.58.13.2Low (Efflux Substrate)
B-01B8.99.51.1High
B-02B15.216.11.1High
AtenololControl0.20.31.5Low
PropranololControl25.024.51.0High

Causality & Interpretation: The exemplary data in Table 1 illustrates a common challenge. The linear analogs (Series A) exhibit low apparent permeability in the absorptive direction (apical to basolateral, A→B) and a high efflux ratio (ER > 2), suggesting they are substrates of efflux transporters like P-glycoprotein (P-gp).[11] This active removal from the cell would likely limit oral absorption in vivo. In contrast, the rigid spirocyclic structures of Series B appear to evade these transporters (ER ≈ 1), resulting in significantly higher permeability and a greater chance of successful oral delivery.

Metabolic Stability: Resisting the Body's Defenses

The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) family, modify foreign compounds to facilitate their excretion.[12] High metabolic instability leads to rapid clearance from the body, often preventing a drug from maintaining therapeutic concentrations. The liver microsomal stability assay is a crucial screening tool that measures the rate at which a compound is metabolized by these enzymes.[13][14]

Table 2: Exemplary Human Liver Microsomal Stability Data for Series A and B

Compound IDSeriesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Classification
A-01A886.6Low
A-02A1257.8Low
B-01B4515.4Moderate
B-02B> 60< 11.5High
VerapamilControl799.0Low
DiazepamControl5512.6High

Causality & Interpretation: As shown in Table 2, the flexible structures of Series A are rapidly metabolized, resulting in short half-lives and high intrinsic clearance. This suggests that their chemical structures contain "metabolic soft spots" that are easily accessed by CYP enzymes. The conformational rigidity of the spirocyclic Series B compounds can shield these potential metabolic sites, leading to significantly improved stability.[4][5] Compound B-02, with its high stability, is a much more promising candidate for achieving a desirable pharmacokinetic profile in vivo.

Plasma Protein Binding: The Unbound Fraction Rules

Once absorbed into the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[15][16] It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target and cause a pharmacological effect.[17][18] High plasma protein binding can limit efficacy and tissue distribution. The Rapid Equilibrium Dialysis (RED) assay is a gold-standard method for accurately determining the fraction of a compound that remains unbound in plasma.[16][18]

Table 3: Exemplary Human Plasma Protein Binding Data for Series A and B

Compound IDSeries% Plasma Protein Bound% Unbound (fu)
A-01A99.80.2
A-02A99.60.4
B-01B98.51.5
B-02B95.24.8
WarfarinControl99.50.5

Causality & Interpretation: The data in Table 3 suggests that the properties of Series A compounds lead to very high plasma protein binding, leaving a tiny fraction of the drug free to act. The structural modifications in Series B, perhaps by altering lipophilicity or specific binding interactions, result in lower protein binding and a significantly higher unbound fraction. This could translate to greater efficacy at a lower total plasma concentration in vivo.

Protocols for In Vitro ADME Assessment

To ensure scientific rigor and reproducibility, the following sections detail the standardized protocols for the assays discussed above.

Caco-2 Permeability Assay Protocol

This protocol is designed to determine the rate of transport of a compound across a Caco-2 cell monolayer, providing an estimate of intestinal absorption.[9][19]

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[11]

  • Monolayer Integrity Check: The integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable for the experiment.[11][19]

  • Dosing Solution Preparation: The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a final concentration of 10 µM.

  • Permeability Measurement (A→B):

    • The dosing solution is added to the apical (A) side of the Transwell insert.

    • Fresh transport buffer is added to the basolateral (B) side.

    • The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Samples are collected from the basolateral compartment at the end of the incubation.

  • Permeability Measurement (B→A):

    • The dosing solution is added to the basolateral (B) side.

    • Fresh transport buffer is added to the apical (A) side.

    • The plate is incubated under the same conditions.

    • Samples are collected from the apical compartment.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) and Efflux Ratio (ER) are calculated.

Self-Validation System: Each assay plate must include high permeability (e.g., Propranolol) and low permeability (e.g., Atenolol) control compounds. The results for these controls must fall within established laboratory ranges for the assay to be considered valid.

Workflow Diagram: Caco-2 Permeability Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis & Calculation seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days (Differentiation) seed->culture teer Check Monolayer Integrity (TEER Measurement) culture->teer dose_ab Add Compound to Apical Side (A) teer->dose_ab dose_ba Add Compound to Basolateral Side (B) teer->dose_ba incubate Incubate at 37°C (e.g., 120 min) dose_ab->incubate dose_ba->incubate sample_ab Sample from Basolateral Side (B) incubate->sample_ab sample_ba Sample from Apical Side (A) incubate->sample_ba lcms Quantify Compound (LC-MS/MS) sample_ab->lcms sample_ba->lcms calc Calculate Papp & Efflux Ratio lcms->calc

Workflow for the Caco-2 permeability assay.
Liver Microsomal Stability Assay Protocol

This protocol evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs, contained in liver microsomes.[12][20]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw human liver microsomes and dilute to the working concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[12]

    • Prepare an NADPH regenerating system solution, which provides the necessary cofactor for CYP enzyme activity.[13]

  • Incubation:

    • Pre-warm the microsomal solution and the test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).[13]

  • Reaction Termination:

    • At each time point, the reaction in the collected aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard. This precipitates the proteins and halts all enzymatic activity.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Sample Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.

  • Calculation: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log plot, the half-life (t½) and intrinsic clearance (CLint) are calculated.[20]

Self-Validation System: A positive control compound with known metabolic instability (e.g., Verapamil) and a stable control (e.g., Diazepam) are run alongside the test compounds. A negative control incubation without the NADPH regenerating system is also included to check for non-CYP-mediated or chemical degradation.[14]

Workflow Diagram: Microsomal Stability Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mic Prepare Microsome Solution (0.5 mg/mL) mix Combine & Pre-warm Reagents to 37°C prep_mic->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix prep_cpd Prepare Test Compound Solution prep_cpd->mix start_rxn Initiate Reaction (Add NADPH System) mix->start_rxn sample Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->sample stop_rxn Terminate Reaction (Ice-cold Acetonitrile) sample->stop_rxn centrifuge Centrifuge to Pellet Protein stop_rxn->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze calc Calculate t½ & Intrinsic Clearance analyze->calc

Workflow for the liver microsomal stability assay.
Plasma Protein Binding (RED) Assay Protocol

This protocol uses a 96-well plate with semi-permeable membranes to measure the unbound fraction of a drug in plasma at equilibrium.[17]

Step-by-Step Methodology:

  • Device Preparation: The RED (Rapid Equilibrium Dialysis) device plate, which contains individual wells separated by a dialysis membrane (typically 8 kDa MWCO), is prepared according to the manufacturer's instructions.

  • Sample Preparation: The test compound is spiked into plasma (e.g., human, rat) at a final concentration of 1-10 µM.[15]

  • Assay Setup:

    • The plasma containing the test compound is added to one chamber (the plasma chamber) of the RED device.

    • An isotonic phosphate-buffered saline (PBS, pH 7.4) is added to the opposing chamber (the buffer chamber).[18]

  • Equilibration: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to diffuse across the membrane and reach equilibrium.[15][17]

  • Sample Collection: After incubation, equal volume aliquots are carefully removed from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: To avoid analytical artifacts, the plasma sample is diluted with PBS, and the buffer sample is diluted with control plasma. Both samples are then subjected to protein precipitation with acetonitrile and analyzed by LC-MS/MS.[18]

  • Calculation: The percentage unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

Self-Validation System: A control compound with known binding characteristics (e.g., Warfarin, highly bound) is included in each assay run to confirm the validity of the experiment.

Workflow Diagram: Plasma Protein Binding (RED) Assay

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis spike Spike Test Compound into Plasma add_plasma Add Spiked Plasma to Plasma Chamber spike->add_plasma incubate Seal Plate & Incubate (37°C, 4-6 hours) add_plasma->incubate add_buffer Add PBS Buffer to Buffer Chamber add_buffer->incubate sample_plasma Collect Sample from Plasma Chamber incubate->sample_plasma sample_buffer Collect Sample from Buffer Chamber incubate->sample_buffer matrix_match Matrix Match Samples sample_plasma->matrix_match sample_buffer->matrix_match analyze Analyze via LC-MS/MS matrix_match->analyze calc Calculate % Unbound analyze->calc

Workflow for the plasma protein binding RED assay.

Advancing to In Vivo Assessment: Rodent Pharmacokinetic Studies

While in vitro assays are invaluable for high-throughput screening, an in vivo pharmacokinetic study is essential to understand how a compound behaves in a whole organism.[21][22] Based on our exemplary in vitro data, compound B-02 from the spirocyclic series is the clear lead candidate to advance into a rodent PK study.

Typical Study Design:

A study would typically be conducted in male Sprague-Dawley rats.[23] Two groups of animals are used:

  • Intravenous (IV) Group: Receives the drug directly into the bloodstream (e.g., 1 mg/kg). This allows for the determination of clearance and volume of distribution.

  • Oral (PO) Group: Receives the drug by oral gavage (e.g., 10 mg/kg). This is used to assess oral absorption and bioavailability.

Blood samples are collected at multiple time points after dosing (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[24] The concentration of the drug in the plasma is determined by LC-MS/MS, and this data is used to calculate key PK parameters.

Table 4: Exemplary In Vivo Pharmacokinetic Parameters for Compound B-02 in Rats

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1500 (at 5 min)2100
Tmax (hr)-1.0
AUC₀₋inf (ng*hr/mL)285015675
Clearance (CL) (mL/min/kg)5.8-
Volume of Distribution (Vdss) (L/kg)1.5-
Half-life (t½) (hr)4.54.8
Oral Bioavailability (F%) -55%

Interpretation: The exemplary data for B-02 shows low clearance (well below liver blood flow), a moderate volume of distribution, and a reasonable half-life. Most importantly, the oral bioavailability of 55% is excellent for an early-stage discovery compound, confirming the promise suggested by the high Caco-2 permeability and high metabolic stability observed in vitro.

Conclusion

The journey from a promising chemical scaffold like this compound to a viable drug candidate is a multi-parameter optimization challenge. This guide has demonstrated a systematic, evidence-based approach to comparing the pharmacokinetic properties of synthesized compounds. By integrating a tiered screening cascade—starting with high-throughput in vitro assays for permeability, metabolic stability, and plasma protein binding before advancing the most promising candidates to in vivo studies—researchers can make informed decisions with greater confidence. The use of conformationally restricted scaffolds, such as the spirocycles exemplified here, represents a powerful strategy for designing molecules with superior drug-like properties. This structured evaluation process is fundamental to identifying compounds that not only hit their biological target but also possess the pharmacokinetic resilience to succeed in a clinical setting.

References

Safety Operating Guide

Guide to the Proper Disposal of 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid. As laboratory professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its final disposition. This document is structured to provide immediate, actionable information grounded in established safety principles and regulatory compliance, ensuring the protection of both personnel and the environment.

Hazard Assessment: Applying the Precautionary Principle

A thorough review of available Safety Data Sheets (SDS) for this compound reveals a significant lack of comprehensive hazard and toxicological data. In such cases, a conservative approach, known as the precautionary principle, must be adopted. We will infer the potential hazards based on the compound's functional groups—a carboxylic acid and a ketone—and data from structurally similar molecules.

  • Carboxylic Acid Moiety : Organic acids, as a class, can be corrosive and irritating to the skin and eyes.[1] Disposal procedures for this compound should align with protocols for organic acid waste.

  • Cyclic Ketone Structure : The ketone functional group can present flammability and toxicity risks.[2] The related compound, cyclohexanone, is a known irritant to the eyes, skin, and respiratory tract, with potential effects on the liver, kidneys, and central nervous system.[3]

Given this analysis, this compound must be handled as, at minimum, a skin, eye, and respiratory irritant. Until comprehensive toxicological data is available, it should be treated as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][5]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks of exposure and contamination, all handling and disposal preparation should be conducted within a certified chemical fume hood to control dust and potential vapors.[4] The following PPE is mandatory.

PPE ItemSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles with side-shields or a full-face shield.Protects against splashes and airborne dust, preventing serious eye irritation.[6]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber, Neoprene). Check manufacturer's breakthrough time data.Prevents skin contact, which may cause irritation.[6]
Body Protection Fire/flame resistant and impervious lab coat. Ensure cuffs are tucked into gloves.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be required if dust formation is significant or work is outside a fume hood.Prevents inhalation of the compound, which is presumed to be a respiratory irritant.[6]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[7][8] The following procedure ensures compliance and safety.

Step 1: Waste Characterization

All waste containing this compound, including pure compound, contaminated labware (pipette tips, wipes), and solutions, must be classified as hazardous chemical waste.[9] Do not mix this waste with non-hazardous materials, as this will render the entire volume hazardous.[1]

Step 2: Container Selection and Management

Proper containment is critical to prevent leaks and reactions.

  • Primary Container : Use a container that is chemically compatible with organic acids and ketones. High-density polyethylene (HDPE) or glass containers are generally suitable.[1] Avoid metal containers for acidic waste.[8]

  • Condition : The container must be in good condition, free of damage, and have a secure, leak-proof screw-top cap.[7]

  • Fill Level : Do not fill liquid waste containers beyond 75-90% capacity to allow for vapor expansion and prevent spills.[1][8]

Step 3: Labeling

Proper labeling is a key EPA requirement. Every waste container must be labeled at the moment the first drop of waste is added.

The label must include:

  • The words "Hazardous Waste ".[9]

  • The full chemical name: "This compound ". Avoid abbreviations or formulas.

  • A clear description of the waste's hazards (e.g., "Irritant," "Organic Acid Waste").[9]

  • The date accumulation started.

Step 4: Segregation and Accumulation

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][10]

  • Location : The SAA must be under the control of laboratory personnel and clearly marked.[8]

  • Segregation : Store this waste stream separately from incompatible materials. Specifically, keep it away from bases, oxidizing agents, and reactive chemicals to prevent violent reactions.[1] Use secondary containment (e.g., a plastic tub) to separate incompatible waste streams.[7]

  • Time Limits : Under EPA regulations, a full waste container must be moved to a central storage area within three days. Partially filled containers may remain in the SAA for up to one year.[5]

Step 5: Final Disposal

Final disposal must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[8] Follow your institution's specific procedures for requesting a waste pickup. Do not attempt to transport hazardous waste off-site yourself.[9]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[11]

  • Control Ignition Sources : If the spill involves a solvent, turn off any nearby ignition sources.[1]

  • Don PPE : Wear the full PPE detailed in Section 2 before attempting cleanup.

  • Containment : For a solid spill, carefully sweep or vacuum the material into a designated waste container. Avoid generating dust.[4][11] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup : Place all contaminated absorbent materials and cleaning supplies into a properly labeled hazardous waste container.

  • Decontaminate : Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Report : Report the incident to your supervisor and EHS department as per institutional policy.[1]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for this compound.

G Disposal Workflow for this compound A Waste Generated (Pure compound, solutions, contaminated labware) B Characterize as Hazardous Waste A->B C Select Compatible Container (HDPE or Glass) B->C D Affix 'Hazardous Waste' Label - Full Chemical Name - Hazard Information - Start Date C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Segregate from Incompatibles (Bases, Oxidizers) E->F G Is Container Full or >1 Year Old? F->G H Request Pickup from EHS / Licensed Contractor G->H Yes I Continue Accumulation in SAA G->I No J Final Disposal at a Permitted Facility H->J I->G

Caption: Decision workflow for handling and disposing of chemical waste.

References

Navigating the Safe Handling of 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid (CAS No. 4029-26-9), with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. Our commitment is to empower you with the knowledge to work safely and effectively, ensuring that scientific advancement and personal safety go hand in hand.

Hazard Assessment: Understanding the Risks

Based on the Safety Data Sheet (SDS) for the similar compound 4-Oxocyclohexanecarboxylic acid and GHS classifications for 2-Methyl-4-oxocyclohexane-1-carboxylic acid, we can anticipate that this compound may cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3]

Table 1: Inferred Hazard Profile for this compound

Hazard ClassificationAnticipated RiskSource/Analogy
Skin Corrosion/IrritationCategory 2: Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 2A: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3: May cause respiratory irritation[2][3]

It is crucial to handle this compound with the assumption that it possesses these hazards until more specific data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure through all potential routes: dermal, ocular, and inhalation. The following is a step-by-step guide to selecting the appropriate PPE.

Eye and Face Protection

Given the high likelihood of serious eye irritation, robust eye protection is mandatory.

  • Primary Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]

  • Secondary Protection: When there is a significant risk of splashing, such as when handling larger quantities or preparing solutions, a face shield should be worn in conjunction with safety goggles.[4][5]

Skin Protection

Preventing skin contact is critical. This involves more than just gloves.

  • Protective Clothing: A standard laboratory coat is the minimum requirement. For procedures with a higher risk of splashes, consider a chemically resistant apron or coveralls made from materials like Tychem.[5][6]

  • Gloves: The selection of appropriate gloves is paramount. While specific permeation data for this compound is unavailable, general guidance for organic acids suggests the use of the following materials.[7]

Table 2: Recommended Glove Materials for Handling Organic Acids

Glove MaterialProtection OfferedConsiderations
Nitrile Good resistance to many acids, bases, oils, and solvents.[4][8] Offers good puncture resistance.Not suitable for use with ketones and some organic solvents.[4]
Neoprene Resists a broad range of oils, acids, caustics, and solvents.[4][8]Less resistant to snags and punctures than nitrile.[4]
Butyl Rubber Provides excellent protection against a wide range of chemicals, including strong acids.[8]May be less flexible and comfortable for delicate tasks.

Protocol for Glove Use:

  • Inspect: Always inspect gloves for any signs of degradation or punctures before use.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: Remove gloves without touching the outside of the glove with bare skin to prevent cross-contamination.

  • Disposal: Dispose of used gloves in the appropriate chemical waste container. Do not reuse disposable gloves.

Respiratory Protection

While general handling in a well-ventilated area should be sufficient, respiratory protection may be necessary under certain circumstances.

  • Engineering Controls First: The primary method for controlling airborne hazards is to use engineering controls, such as a chemical fume hood.[1]

  • When to Use a Respirator: If engineering controls are not available or insufficient to maintain exposure below acceptable limits, or if you experience any irritation, a respirator is required.[1]

  • Respirator Type: A full-face respirator with an appropriate acid gas cartridge is recommended for higher levels of exposure. For lower levels or as a precautionary measure, an N95 mask may provide some protection against airborne particulates, though it will not protect against chemical vapors.[8] A proper fit test is essential for respirator effectiveness.[8]

Diagram 1: PPE Selection Workflow

PPE_Selection_Workflow start Start: Assess Task and Hazards fume_hood Will the procedure be performed in a certified chemical fume hood? start->fume_hood splash_risk Is there a significant risk of splashing? fume_hood->splash_risk Yes respirator Consider a respirator with acid gas cartridges. fume_hood->respirator No eye_protection Wear safety goggles with side shields. splash_risk->eye_protection No face_shield Wear a face shield over safety goggles. splash_risk->face_shield Yes skin_protection Wear a lab coat and appropriate gloves (Nitrile or Neoprene recommended). eye_protection->skin_protection face_shield->skin_protection end_ppe PPE Protocol Established skin_protection->end_ppe respirator->splash_risk

Caption: A workflow for selecting appropriate PPE based on the task and available engineering controls.

Operational and Disposal Plans

Beyond PPE, safe handling and disposal are critical components of a comprehensive safety plan.

Safe Handling Protocol
  • Preparation: Before starting any work, ensure that a chemical fume hood is available and functioning correctly. Clear the workspace of any unnecessary items.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[1]

  • Weighing: When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to minimize dust exposure.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Segregate it from incompatible materials such as strong oxidizing agents.[2][9]

  • Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[2][10]

Diagram 2: Safe Handling Workflow

Safe_Handling_Workflow start_handling Start: Prepare for Handling verify_fume_hood Verify Fume Hood Operation start_handling->verify_fume_hood don_ppe Don Appropriate PPE verify_fume_hood->don_ppe weigh_chemical Weigh Chemical in Ventilated Enclosure don_ppe->weigh_chemical prepare_solution Prepare Solution in Fume Hood weigh_chemical->prepare_solution store_chemical Store in a Tightly Closed Container prepare_solution->store_chemical clean_up Clean Work Area store_chemical->clean_up doff_ppe Properly Remove and Dispose of PPE clean_up->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_handling Handling Complete wash_hands->end_handling

Caption: A step-by-step workflow for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill or exposure, a swift and informed response is crucial.

  • Skin Contact: Immediately take off contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[2]

  • Inhalation: Move the victim to fresh air.[1] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Small Spills: For small spills of the solid, avoid generating dust.[1][11] Carefully sweep up the material and place it into a suitable, closed container for disposal.[2]

  • Large Spills: Evacuate the area. Prevent further leakage if it is safe to do so.[1] Contact your institution's environmental health and safety department for assistance with cleanup.

Disposal Plan

Proper disposal is a legal and ethical responsibility to protect both human health and the environment.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[2]

  • Collection: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed, and chemically compatible container.

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Prohibitions: Do not dispose of this chemical down the drain or in the regular trash.[1] Do not contaminate water, foodstuffs, or feed during storage or disposal.[1]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows. Your commitment to safety is a commitment to the quality and integrity of your scientific pursuits.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-4-oxocyclohexanecarboxylic acid
Reactant of Route 2
2,2-Dimethyl-4-oxocyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.